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Foundational

Unraveling the Molecular Endgame: A Technical Guide to the Mechanism of Action of Furo[2,3-b]quinoline-2-Carboxylic Acid Derivatives in Oncology

Abstract The furo[2,3-b]quinoline scaffold represents a promising frontier in the development of novel anti-cancer therapeutics. As a bioisostere of acridine, this heterocyclic system has demonstrated significant cytotox...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-b]quinoline scaffold represents a promising frontier in the development of novel anti-cancer therapeutics. As a bioisostere of acridine, this heterocyclic system has demonstrated significant cytotoxic activity across a range of human cancer cell lines. This technical guide provides an in-depth exploration of the predominant mechanism of action for this compound class: the inhibition of human DNA topoisomerase II. We will dissect the molecular interactions, the resultant cellular consequences including cell cycle arrest and apoptosis, and the key experimental workflows required to validate these mechanisms. Furthermore, this guide will delve into the structure-activity relationships that govern the potency of these derivatives and offer field-proven protocols for researchers and drug development professionals.

Introduction: The Therapeutic Promise of the Furo[2,3-b]quinoline Scaffold

The quest for more selective and potent anti-cancer agents is a perpetual challenge in medicinal chemistry. Furo[2,3-b]quinoline derivatives have emerged as a compelling class of compounds due to their structural similarity to known DNA intercalating agents and their potent cytotoxic effects.[1] Studies have highlighted their efficacy against breast, colon, and lung cancer cell lines, often with a degree of selectivity for cancer cells over normal cells.[2][3][4] This guide focuses specifically on derivatives featuring a carboxylic acid moiety at the 2-position, a substitution with the potential to significantly influence the pharmacological properties of the parent scaffold. The central hypothesis underpinning the anti-neoplastic activity of these compounds is their function as topoisomerase II inhibitors, a critical enzyme in cell proliferation.[1][4]

Core Mechanism of Action: Targeting DNA Topoisomerase II

The primary molecular target for many furo[2,3-b]quinoline derivatives is DNA topoisomerase II (Topo II), a nuclear enzyme essential for managing DNA topology during replication, transcription, and chromosome segregation.

The Indispensable Role of Topoisomerase II

Topo II resolves DNA tangles and supercoils by creating transient double-strand breaks, passing a second DNA duplex through the break, and then resealing it. This process is vital for relieving torsional stress and for separating daughter chromosomes during mitosis. Due to the high proliferative rate of cancer cells, they are particularly dependent on Topo II activity, making this enzyme an attractive target for chemotherapy.

Furo[2,3-b]quinoline Derivatives as Topo II Poisons

Furo[2,3-b]quinoline derivatives are classified as Topo II poisons. Unlike catalytic inhibitors, which prevent the enzyme from binding to DNA, poisons trap the enzyme in an intermediate stage of its catalytic cycle. They stabilize the "cleavage complex," a transient state where Topoisomerase II is covalently bound to the 5' ends of the broken DNA.[5] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. Molecular docking studies suggest that the planar furo[2,3-b]quinoline core can intercalate into the DNA at the site of cleavage, while the substituents on the ring system can form hydrogen bonds and other interactions with both the DNA and the enzyme, further stabilizing the complex.

TopoII_Inhibition cluster_0 Normal Topo II Catalytic Cycle cluster_1 Inhibition by Furo[2,3-b]quinoline Derivative Supercoiled_DNA Supercoiled DNA TopoII_Binding Topo II Binding Supercoiled_DNA->TopoII_Binding Cleavage_Complex Transient Cleavage Complex (DNA Double-Strand Break) TopoII_Binding->Cleavage_Complex Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Poisoning Re-ligation DNA Re-ligation Strand_Passage->Re-ligation Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Inhibitor Furo[2,3-b]quinoline Derivative Inhibitor->Stabilized_Complex Intercalation & Binding DSBs Accumulation of DNA Double-Strand Breaks Stabilized_Complex->DSBs

Caption: Mechanism of Topoisomerase II poisoning by furo[2,3-b]quinoline derivatives.

Cellular Consequences of Topoisomerase II Inhibition

The accumulation of DNA double-strand breaks triggers a cascade of cellular responses, culminating in cell death.

Cell Cycle Arrest at the G2/M Checkpoint

The presence of significant DNA damage activates cellular checkpoint pathways. In the case of Topo II inhibition, the cell cycle is typically arrested at the G2/M transition. This prevents the cell from entering mitosis with damaged chromosomes, which would lead to catastrophic genetic errors. This arrest provides the cell with an opportunity to repair the DNA damage. However, if the damage is too extensive, the cell is directed towards apoptosis. Studies on specific furo[2,3-b]quinoline derivatives have confirmed their ability to induce a robust G2/M arrest in breast cancer cell lines.[3][4][6]

Induction of Apoptosis

When DNA repair mechanisms are overwhelmed, the cell initiates a programmed cell death pathway known as apoptosis. The persistent DNA double-strand breaks serve as a strong signal for the intrinsic apoptotic pathway. This leads to the activation of effector caspases, such as caspase-3 and caspase-7, which execute the systematic dismantling of the cell. The induction of apoptosis is a hallmark of effective anti-cancer therapies.

Cellular_Consequences Furoquinoline Furo[2,3-b]quinoline Derivative TopoII Topoisomerase II Furoquinoline->TopoII Inhibits Stabilized_Complex Stabilized Cleavage Complex TopoII->Stabilized_Complex Traps DSBs DNA Double-Strand Breaks Stabilized_Complex->DSBs Damage_Sensor DNA Damage Response (e.g., ATM/ATR) DSBs->Damage_Sensor Activates G2M_Arrest G2/M Cell Cycle Arrest Damage_Sensor->G2M_Arrest Apoptosis Apoptosis Induction (Caspase Activation) Damage_Sensor->Apoptosis If damage is severe G2M_Arrest->Apoptosis Leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Signaling cascade from Topo II inhibition to cell death.

Structure-Activity Relationship (SAR) and the Role of the 2-Carboxylic Acid Moiety

The cytotoxic potency of furo[2,3-b]quinoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • Substituents at C4: Introduction of substituted anilines and phenols at the C4-position has been shown to yield compounds with significant cytotoxic activity.[3][4][6]

  • Substituents at C6: The introduction of benzyl ether and benzenesulfonate groups at the C6-position can significantly enhance cytotoxicity, whereas benzoate esters at the same position have less impact.[5]

Prospective Role of the 2-Carboxylic Acid Group:

While specific studies on furo[2,3-b]quinoline-2-carboxylic acid derivatives are limited, we can infer the potential influence of this functional group based on established medicinal chemistry principles:

  • Physicochemical Properties: The carboxylic acid group is ionizable, which will significantly impact the compound's pKa, solubility, and lipophilicity. This can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Target Engagement: The carboxylate can act as a hydrogen bond acceptor or donor, potentially forming new interactions with amino acid residues in the Topo II active site or with the DNA backbone, which could enhance the stability of the cleavage complex.

  • Selectivity: The change in physicochemical properties conferred by the carboxylic acid could alter the drug's distribution, potentially leading to increased accumulation in the acidic tumor microenvironment, which could enhance selectivity.[7]

Further synthesis and biological evaluation of 2-carboxylic acid analogues are necessary to validate these hypotheses.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of several furo[2,3-b]quinoline derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Series I MCF-7 (Breast)5.60 - 26.24[3][4][6]
MDA-MB-231 (Breast)5.60 - 26.24[3][4][6]
Compound 10c HCT-116 (Colon)4.32[5]
MCF-7 (Breast)Not specified range[5]
U2OS (Osteosarcoma)Not specified range[5]
A549 (Lung)24.96[5]

Note: The specific structures for "Series I" and "Compound 10c" can be found in the cited literature. Data for derivatives specifically containing a 2-carboxylic acid group is not yet prevalent in published literature.

Experimental Validation: Protocols and Workflows

To validate the proposed mechanism of action, a series of well-established assays must be performed. The following protocols are provided as a guide for researchers in the field.

Topoisomerase II DNA Decatenation Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of Topo II.

  • Principle: Topo II can separate, or decatenate, the interlocked DNA circles of kinetoplast DNA (kDNA). When run on an agarose gel, the large, catenated kDNA network remains in the loading well, while the smaller, decatenated DNA circles migrate into the gel. An effective Topo II inhibitor will prevent this decatenation, resulting in less or no migration of the minicircles.

  • Causality: This is a direct, cell-free assay that confirms the compound's interaction with the purified enzyme, isolating the primary molecular target from other cellular variables.

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mix containing assay buffer (typically 50 mM Tris-HCl, 125 mM NaCl, 10 mM MgCl2, 5 mM DTT), ATP, and kDNA substrate.

  • Compound Addition: Add the furo[2,3-b]quinoline-2-carboxylic acid derivative (dissolved in a suitable solvent like DMSO) at various concentrations. Include a vehicle-only control.

  • Enzyme Addition: Add a predetermined amount of purified human Topoisomerase IIα to each reaction.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Termination: Stop the reaction by adding a stop buffer containing a chelating agent (like EDTA) and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide). Run the gel at a constant voltage until the dye front has migrated sufficiently.

  • Visualization: Visualize the DNA bands under UV light. The control lane should show a strong band of decatenated minicircles, while increasing concentrations of an active inhibitor will show a decrease in this band and a retention of the kDNA in the well.

TopoII_Assay_Workflow Start Start Prepare_Mix Prepare Reaction Mix (Buffer, ATP, kDNA) Start->Prepare_Mix Add_Compound Add Test Compound (or Vehicle Control) Prepare_Mix->Add_Compound Add_Enzyme Add Purified Topo IIα Add_Compound->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction (EDTA/Loading Dye) Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA under UV (Decatenation vs. Inhibition) Electrophoresis->Visualize End End Visualize->End Cell_Cycle_Workflow Start Start Treat_Cells Treat Cancer Cells with Compound Start->Treat_Cells Harvest Harvest Cells Treat_Cells->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Wash Wash with PBS Fixation->Wash RNase Treat with RNase A Wash->RNase PI_Stain Stain with Propidium Iodide RNase->PI_Stain Analyze Analyze by Flow Cytometry PI_Stain->Analyze Quantify Quantify G0/G1, S, and G2/M Populations Analyze->Quantify End End Quantify->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Apoptosis Detection via Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC). Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Causality: An increase in the Annexin V-positive/PI-negative population (early apoptotic cells) followed by an increase in the Annexin V-positive/PI-positive population (late apoptotic cells) confirms that the compound induces cell death via apoptosis.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Treat cells as described for the cell cycle analysis.

  • Harvesting: Harvest both adherent and floating cells. It is crucial to be gentle to avoid artificially damaging the cell membranes. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [8]4. Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension. [8]5. Incubation: Incubate the cells for 15 minutes at room temperature in the dark. [2][8][9]6. Analysis: Add more Annexin Binding Buffer and analyze the cells immediately by flow cytometry. Do not wash the cells after staining. [8]The results are displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other, allowing for the identification of four distinct cell populations.

Apoptosis_Workflow Start Start Treat_Cells Treat Cancer Cells with Compound Start->Treat_Cells Harvest Harvest Cells (Gently) Treat_Cells->Harvest Wash_PBS Wash with Cold PBS Harvest->Wash_PBS Resuspend Resuspend in Annexin Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min at RT (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Identify_Populations Identify Viable, Apoptotic, & Necrotic Populations Analyze->Identify_Populations End End Identify_Populations->End

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Conclusion and Future Directions

The available evidence strongly supports the mechanism of action of furo[2,3-b]quinoline derivatives as Topoisomerase II poisons. This primary action leads to the accumulation of DNA double-strand breaks, which subsequently triggers G2/M cell cycle arrest and the induction of apoptosis in cancer cells. This multifaceted mechanism underscores the therapeutic potential of this scaffold.

Future research should focus on the synthesis and evaluation of a focused library of furo[2,3-b]quinoline-2-carboxylic acid derivatives. This will be critical to elucidate the specific contributions of the 2-carboxylic acid moiety to the compound's ADME properties, target engagement, and overall anti-cancer activity. A deeper understanding of the signaling pathways downstream of the DNA damage response, including the roles of specific checkpoint kinases and effector proteins, will also be invaluable for the rational design of the next generation of furo[2,3-b]quinoline-based therapeutics.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Leicester. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bitesize Bio. (2026, March 21). Annexin V and PI Staining Apoptosis Assay: The Ultimate Flow Cytometry Protocol. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482–1489. Retrieved from [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. PubMed. Retrieved from [Link]

  • ProFoldin. (n.d.). 96-Well Human Topo II DNA Decatenation Assay Kits. Retrieved from [Link]

  • Li, N., Wang, Y., Chen, L., Jiang, N., & Sun, J. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design, 91(4), 957-961. Retrieved from [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Bentham Science. Retrieved from [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. PubMed. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Assays. Retrieved from [Link]

  • Inspiralis. (n.d.). Human Topoisomerase II Alpha BisCat Decatenation Assay Kits. Retrieved from [Link]

  • Wang, Y., et al. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. ResearchGate. Request PDF from [Link]

  • Singh, P., & Singh, A. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1500-1508. Retrieved from [Link]

  • Li, N., et al. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. Retrieved from [Link]

  • Rutgers University. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

Sources

Exploratory

Furo[2,3-b]quinoline-2-carboxylic Acid: Comprehensive Analytical Guide to Molecular Weight and Exact Mass Determination

Executive Summary Furo[2,3-b]quinoline derivatives represent a critical class of bioactive heterocyclic compounds, frequently investigated for their pharmacological properties, including anti-allergic, anti-inflammatory,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Furo[2,3-b]quinoline derivatives represent a critical class of bioactive heterocyclic compounds, frequently investigated for their pharmacological properties, including anti-allergic, anti-inflammatory, cytotoxic, and voltage-gated potassium channel blocking activities. Accurate mass determination of functionalized derivatives, such as Furo[2,3-b]quinoline-2-carboxylic acid, is foundational for pharmacokinetic profiling, impurity tracking, and metabolic studies. This technical guide establishes the theoretical mass metrics for Furo[2,3-b]quinoline-2-carboxylic acid and delineates a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass determination.

Chemical Ontology and Structural Significance

The core scaffold of Furo[2,3-b]quinoline consists of a quinoline moiety fused with a furan ring at the 2,3- b position. The addition of a carboxylic acid group at the C2 position of the furan ring yields Furo[2,3-b]quinoline-2-carboxylic acid (Chemical Formula: C12​H7​NO3​ ).

The structural rigidity provided by the tricyclic system, combined with the hydrogen-bonding capability of the carboxylic acid, makes this molecule a prime candidate for targeted drug discovery. However, this same rigidity and polarity dictate specific analytical behaviors during electrospray ionization (ESI), requiring precise chromatographic and mass spectrometric tuning[1].

Theoretical Mass Metrics

In mass spectrometry, distinguishing between the average molecular weight (used for stoichiometric calculations) and the monoisotopic exact mass (used for HRMS identification) is critical. The exact mass is calculated using the mass of the most abundant isotope for each element (e.g., 12C = 12.000000 Da, 1H = 1.007825 Da).

Table 1: Physicochemical and Mass Properties
PropertyValueAnalytical Significance
Chemical Formula C12​H7​NO3​ Defines elemental composition.
Average Molecular Weight 213.19 g/mol Used for bulk molarity and formulation calculations.
Monoisotopic Exact Mass 213.042593 DaTarget mass for neutral molecule identification[2].
Exact Mass [M+H]+ 214.049869 DaPrimary target ion in Positive ESI mode.
Exact Mass [M−H]− 212.035317 DaPrimary target ion in Negative ESI mode.
Double Bond Equivalent (DBE) 10Confirms the highly unsaturated tricyclic structure.

High-Resolution Mass Spectrometry (HRMS) Workflow

To confidently identify Furo[2,3-b]quinoline-2-carboxylic acid in complex matrices, HRMS (such as Time-of-Flight or Orbitrap) is deployed[1]. Because HRMS determines elemental composition rather than structural topology, Furo[2,3-b]quinoline-2-carboxylic acid shares an identical monoisotopic exact mass (213.042593 Da) with its structural isomer Resorufin[2]. Therefore, the exact mass acts as a primary filter, while chromatographic retention and isotopic pattern matching provide orthogonal validation.

LC_HRMS_Validation cluster_0 Sample Preparation & QC cluster_1 Data Processing & Validation A Analyte: Furo[2,3-b]quinoline-2-carboxylic acid (1 µg/mL in MeOH) B Internal Standard Spike (e.g., Reserpine) A->B C UHPLC Separation (C18, 0.1% Formic Acid/MeCN) B->C D ESI-HRMS (Orbitrap/TOF) Resolution > 70,000 C->D E Extract Ion Chromatogram [M+H]+ m/z 214.0499 D->E F Mass Accuracy Check (Δm < 3 ppm) E->F G Isotopic Pattern Matching (13C contribution) F->G H System Recalibration (If Δm > 3 ppm) F->H Fail H->D

Self-validating LC-HRMS workflow for exact mass determination with internal QC and mass thresholds.

Experimental Protocol: LC-HRMS Determination of Exact Mass

As a Senior Application Scientist, I emphasize that analytical protocols must be self-validating. By incorporating internal standards and strict mass accuracy thresholds, the following workflow ensures that any instrumental drift is immediately flagged, preventing false-positive identifications[3].

Step 1: Sample Preparation & Matrix Spiking
  • Action: Dissolve Furo[2,3-b]quinoline-2-carboxylic acid in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile. Spike with an internal standard (e.g., Reserpine, 100 ng/mL).

  • Causality: Methanol ensures complete solvation of the rigid tricyclic core. The 50:50 aqueous/organic working solution matches the initial mobile phase conditions, preventing peak broadening (the "solvent effect") during injection. The internal standard provides a continuous reference point to validate ionization efficiency and mass calibration accuracy.

Step 2: Chromatographic Separation (UHPLC)
  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes.

  • Causality: The hydrophobic nature of the furoquinoline core ensures strong retention on the C18 stationary phase. Formic acid (0.1%) lowers the pH, ensuring the carboxylic acid moiety remains protonated (neutral) during separation. This prevents secondary interactions with residual silanols on the column and sharpens the chromatographic peak.

Step 3: Electrospray Ionization (ESI) and Mass Analysis
  • Action: Operate the mass spectrometer in Positive ESI mode (ESI+). Set capillary voltage to 3.5 kV and desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 100-1000) at a resolution of >70,000 (FWHM at m/z 200)[1].

  • Causality: Despite the presence of a carboxylic acid (which typically ionizes well in negative mode), the quinoline nitrogen is highly basic and readily accepts a proton in the acidic mobile phase. Thus, ESI+ yields a dominant [M+H]+ signal at m/z 214.0499. High desolvation temperatures are required to efficiently evaporate the aqueous portion of the mobile phase, preventing cluster ion formation.

Step 4: Data Processing and Self-Validation
  • Action: Extract the ion chromatogram (EIC) for m/z 214.0499 with a mass tolerance window of ±3 ppm.

  • Causality: A 3 ppm window acts as a strict quality control gate. If the observed mass deviates by more than 3 ppm, the system automatically flags the run for recalibration. This ensures absolute trustworthiness of the exact mass assignment.

Data Interpretation and Isotopic Profiling

When analyzing the HRMS spectra, the monoisotopic peak must be accompanied by its natural isotopic distribution. Validating this isotopic ratio is a secondary confirmation of the chemical formula, distinguishing it from non-isobaric interferences.

Table 2: Predicted Isotopic Distribution for [M+H]+ ( C12​H8​NO3+​ )
Isotope PeakExact Mass (m/z)Relative AbundancePrimary Contributor
M (Monoisotopic) 214.0499100.0% 12C12​1H8​14N1​16O3​
M + 1 215.0532~ 13.6% 13C1​ (12 carbons × ~1.1%)
M + 2 216.0543~ 2.3% 18O1​ and 13C2​

Note: The presence of the M+1 peak at ~13.6% relative abundance is a direct mathematical consequence of the 12 carbon atoms in the molecule, serving as a built-in validation of the C12​ core.

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Foundational

In Vitro Biological Activity of Furo[2,3-b]quinoline-2-carboxylic Acid and its Derivatives: A Technical Guide for Drug Discovery Professionals

This guide provides an in-depth exploration of the in vitro biological activities of the furo[2,3-b]quinoline scaffold, with a particular focus on derivatives of furo[2,3-b]quinoline-2-carboxylic acid. This document is i...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the in vitro biological activities of the furo[2,3-b]quinoline scaffold, with a particular focus on derivatives of furo[2,3-b]quinoline-2-carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this heterocyclic system. We will delve into the established anticancer, anti-inflammatory, and antimicrobial properties of these compounds, providing not only a summary of their activities but also detailed experimental protocols and mechanistic insights to facilitate further research and development.

The Furo[2,3-b]quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The furo[2,3-b]quinoline core is a fascinating heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to other biologically active polycyclic aromatic compounds. This structural motif has been identified as a "privileged structure," capable of interacting with a variety of biological targets and exhibiting a broad spectrum of pharmacological activities. While research has primarily focused on substituted derivatives, the core furo[2,3-b]quinoline-2-carboxylic acid provides a foundational template for the design of novel therapeutic agents.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potent in vitro anticancer activity of furo[2,3-b]quinoline derivatives against a range of human cancer cell lines. These compounds have demonstrated cytotoxic and antiproliferative effects, often with promising selectivity for cancer cells over normal cells.

Mechanism of Action: Topoisomerase II Inhibition and Cell Cycle Arrest

A primary mechanism underlying the anticancer effects of many furo[2,3-b]quinoline derivatives is the inhibition of DNA topoisomerase II.[1][2][3] This essential enzyme is responsible for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.

Furthermore, inhibition of topoisomerase II activity by furo[2,3-b]quinoline derivatives has been shown to induce cell cycle arrest, predominantly at the G2/M phase.[3][4] This prevents cancer cells from entering mitosis, thereby halting their proliferation.

Signaling Pathway: Topoisomerase II Inhibition by Furo[2,3-b]quinoline Derivatives

TopoisomeraseII_Inhibition Furo[2,3-b]quinoline Derivative Furo[2,3-b]quinoline Derivative Topoisomerase II Topoisomerase II Furo[2,3-b]quinoline Derivative->Topoisomerase II Inhibits DNA Replication/Transcription DNA Replication/Transcription Topoisomerase II->DNA Replication/Transcription Relieves DNA supercoiling DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Stabilizes cleavage complex, leading to Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) DNA Double-Strand Breaks->Cell Cycle Arrest (G2/M) Induces Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Inhibition of Topoisomerase II by Furo[2,3-b]quinoline Derivatives.

Quantitative Anticancer Activity Data

The in vitro cytotoxic activity of several furo[2,3-b]quinoline derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Furo[2,3-b]quinoline Derivative 10c HCT-116 (Colon)4.32 - 24.96[2]
MCF-7 (Breast)4.32 - 24.96[2]
U2OS (Osteosarcoma)4.32 - 24.96[2]
A549 (Lung)4.32 - 24.96[2]
Furo[2,3-b]quinoline Derivative I7 MCF-7 (Breast)5.60 - 26.24[3][4][5]
MDA-MB-231 (Breast)5.60 - 26.24[3][4][5]
Quinoline-2-carboxylic acidHELA (Cervical)Significant Cytotoxicity[6]
MCF7 (Breast)Significant Cytotoxicity[6]
Experimental Protocols for Anticancer Activity Assessment

2.3.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the furo[2,3-b]quinoline compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2.3.2. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Protocol:

    • Treat cells with the furo[2,3-b]quinoline compound for a specified time.

    • Harvest the cells and fix them in ice-cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the cell population using a flow cytometer. The DNA content will be used to generate a histogram representing the cell cycle distribution.

2.3.3. In Vitro Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation activity of topoisomerase II.

  • Principle: Topoisomerase II can separate interlocked DNA circles (catenanes) into individual circular DNA molecules. Inhibitors of the enzyme will prevent this process.

  • Protocol:

    • Incubate purified human topoisomerase II with kinetoplast DNA (kDNA), a network of interlocked DNA circles, in the presence or absence of the test compound.

    • The reaction mixture should also contain ATP and an appropriate reaction buffer.

    • Stop the reaction and separate the DNA products by agarose gel electrophoresis.

    • Decatenated DNA minicircles will migrate into the gel, while the kDNA network will remain in the loading well. Visualize the DNA using a fluorescent dye like ethidium bromide.

Anti-inflammatory Activity: Modulating the Immune Response

Recent studies have begun to explore the anti-inflammatory potential of furo[2,3-b]quinoline derivatives. These compounds have shown promise in modulating the activity of key inflammatory cells.

Mechanism of Action: Inhibition of Mast Cell Degranulation

One of the key mechanisms of the anti-inflammatory action of certain furo[2,3-b]quinoline derivatives is the inhibition of mast cell degranulation. Mast cells are critical players in allergic and inflammatory responses, releasing a variety of inflammatory mediators upon activation. By stabilizing mast cells and preventing their degranulation, these compounds can effectively reduce the inflammatory cascade.

Signaling Pathway: Mast Cell Degranulation

MastCell_Degranulation Antigen Antigen IgE IgE Antigen->IgE Binds to FcεRI Receptor FcεRI Receptor IgE->FcεRI Receptor Cross-links Signaling Cascade Signaling Cascade FcεRI Receptor->Signaling Cascade Activates Calcium Influx Calcium Influx Signaling Cascade->Calcium Influx Leads to Degranulation Degranulation Calcium Influx->Degranulation Triggers Inflammatory Mediators Inflammatory Mediators Degranulation->Inflammatory Mediators Release of Furo[2,3-b]quinoline Derivative Furo[2,3-b]quinoline Derivative Furo[2,3-b]quinoline Derivative->Signaling Cascade Inhibits

Caption: Simplified signaling pathway of mast cell degranulation.

Experimental Protocol: β-Hexosaminidase Release Assay for Mast Cell Degranulation

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.[1][7][8][9]

  • Principle: β-hexosaminidase is a component of mast cell granules and is released upon degranulation. Its enzymatic activity can be measured using a chromogenic substrate.

  • Protocol:

    • Culture a suitable mast cell line (e.g., RBL-2H3) in a 96-well plate.

    • Sensitize the cells with anti-DNP IgE overnight.

    • Wash the cells and pre-incubate with various concentrations of the furo[2,3-b]quinoline compound.

    • Stimulate degranulation by adding DNP-HSA. Include controls for spontaneous and total release (using a lysis buffer).

    • After incubation, centrifuge the plate and transfer the supernatant to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

    • Stop the reaction and measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release.

Antimicrobial Activity: A New Frontier

The exploration of the antimicrobial properties of furo[2,3-b]quinoline derivatives is an emerging area of research.[10][11][12][13] The quinoline scaffold itself is present in many established antimicrobial agents, suggesting that furo[2,3-b]quinoline derivatives may also possess significant antibacterial and antifungal activities.

Potential Mechanisms of Action

While the exact mechanisms are still under investigation, potential modes of antimicrobial action for furo[2,3-b]quinoline derivatives could include:

  • Inhibition of bacterial DNA gyrase and topoisomerase IV: Similar to their anticancer mechanism, these compounds may disrupt bacterial DNA replication.

  • Disruption of the bacterial cell membrane: The planar aromatic structure could facilitate intercalation into the cell membrane, leading to a loss of integrity.

  • Inhibition of essential bacterial enzymes: These compounds may target other enzymes crucial for bacterial survival.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

  • Protocol:

    • Prepare serial two-fold dilutions of the furo[2,3-b]quinoline compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion and Future Directions

The furo[2,3-b]quinoline scaffold represents a promising platform for the development of novel therapeutic agents with diverse biological activities. The derivatives of furo[2,3-b]quinoline-2-carboxylic acid have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents in in vitro studies. The mechanistic insights and detailed experimental protocols provided in this guide are intended to empower researchers to further explore the therapeutic utility of this fascinating class of compounds.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying the observed biological activities.

  • Optimizing the structure of furo[2,3-b]quinoline derivatives to enhance their potency and selectivity.

  • Conducting in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of lead compounds.

  • Investigating the activity of the parent compound, furo[2,3-b]quinoline-2-carboxylic acid , to better understand the fundamental contribution of the core scaffold.

By continuing to investigate the rich pharmacology of the furo[2,3-b]quinoline system, the scientific community can unlock its full potential in the ongoing quest for new and effective medicines.

References

  • National Cancer Institute. (2025, March 3). NCL Method ITA-38 Analysis of Nanoparticle Effects on IgE-Dependent Mast Cell Degranulation. [Link]

  • Applied Biological Materials Inc. (2023, May 24). De-granulation (β-hexosaminidase) Assay Protocol. [Link]

  • Gilfillan, A. M., & Tkaczyk, C. (2006). Measuring Mast Cell Mediator Release. Current protocols in immunology, Chapter 7, Unit–7.38. [Link]

  • Li, N., Wang, Y., Jiang, N., Chen, L., & Sun, J. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical biology & drug design, 91(4), 899–905. [Link]

  • Melaku, Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14359-14372. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-cancer agents in medicinal chemistry, 21(12), 1482–1489. [Link]

  • Challa, V. R., et al. (2020). A review on quinoline derivatives as anti-methicillin resistant Staphylococcus aureus (MRSA) agents. Journal of aian natural products research, 22(11), 1013-1033. [Link]

  • Kumar, A., et al. (2021). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of biomolecular structure & dynamics, 39(14), 5221-5243. [Link]

  • Melagraki, G., et al. (2011). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Medicinal chemistry (shariqah (united arab emirates)), 7(5), 458-468. [Link]

  • Journal of Chemical Health Risks. (2025, February 20). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological a. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482-1489. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482-1489. [Link]

  • Sun, N., et al. (2017). Antibacterial activity of N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives and study of their mode of action. European journal of medicinal chemistry, 135, 1-11. [Link]

  • Sabt, A., et al. (2023). Antibacterial Activity of Quinoline‐Based Derivatives against Methicillin‐Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. ChemistrySelect, 8(31), e202301548. [Link]

  • Iovu, M., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2969. [Link]

  • Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]

  • Tanaka, Y., Suzuki, N., Hayakawa, I., & Suzuki, K. (1984). Synthesis of antimicrobial agents. VII. Synthesis and antibacterial activities of furo [2,3-g]quinoline derivatives. Chemical & pharmaceutical bulletin, 32(12), 4923–4928. [Link]

  • de Souza, M. V. N. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. Current topics in medicinal chemistry, 15(24), 2549-2560. [Link]

  • Li, N., Wang, Y., Jiang, N., Chen, L., & Sun, J. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Chemical biology & drug design, 91(4), 899-905. [Link]

  • Huang, L., et al. (2021). Discovery of novel benzofuro[3,2-b]quinoline derivatives as dual CDK2/Topo I inhibitors. European journal of medicinal chemistry, 213, 113166. [Link]

Sources

Exploratory

Crystal Structure Analysis of Furo[2,3-b]quinoline-2-carboxylic Acid: From Synthesis to Supramolecular Architecture

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind the crystal structure analysis of furo[2,3-b]quinoline-2-carboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the methodologies and scientific rationale behind the crystal structure analysis of furo[2,3-b]quinoline-2-carboxylic acid. Furo[2,3-b]quinoline derivatives are a significant class of heterocyclic compounds, recognized for their wide-ranging pharmacological properties, including potential as anticancer agents.[1][2][3][4][5] The precise three-dimensional arrangement of atoms within a crystal is fundamental to understanding a molecule's physicochemical properties, stability, and biological activity, making X-ray crystallography an indispensable tool in drug design and materials science.[6][7] This document details the critical stages of the analytical workflow, from the synthesis and crystallization of the target compound to advanced X-ray diffraction techniques, structure solution, and in-depth analysis of the resulting molecular and supramolecular structures. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Furo[2,3-b]quinolines and Structural Elucidation

The furo[2,3-b]quinoline scaffold is a bioisostere of acridine and is found in several bioactive natural products.[4] Its derivatives have attracted considerable attention in medicinal chemistry due to their ability to intercalate with DNA and inhibit key enzymes like topoisomerase, leading to potent cytotoxic activity against various cancer cell lines.[1][2][4] The development of these molecules as therapeutic agents requires a profound understanding of their structure-activity relationships (SAR).[1][8]

X-ray crystallography provides the most definitive and high-resolution data on molecular structure.[7] By determining the precise coordinates of each atom, we can elucidate key structural features such as bond lengths, bond angles, and torsional angles. Furthermore, crystal structure analysis reveals the intricate network of non-covalent interactions—including hydrogen bonds and π-π stacking—that govern how molecules pack in the solid state.[9] This supramolecular assembly is critical as it influences vital pharmaceutical properties like solubility, stability, and bioavailability. This guide serves as a detailed protocol and explanatory narrative for obtaining and interpreting the crystal structure of furo[2,3-b]quinoline-2-carboxylic acid.

Experimental Workflow: A Self-Validating System

The journey from a synthesized powder to a refined crystal structure is a multi-step process where the quality of the outcome at each stage is contingent upon the success of the preceding one. The workflow is designed as a self-validating system, ensuring that only materials of the highest quality proceed to the final, resource-intensive analysis.

G cluster_0 Phase 1: Material Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Data Collection & Processing cluster_3 Phase 4: Structure Analysis Synthesis Synthesis of Furo[2,3-b]quinoline- 2-carboxylic Acid Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Characterization Initial Characterization (NMR, MS) Purification->Characterization Purity >98% Screening Solvent & Method Screening Characterization->Screening Verified Compound Growth Single Crystal Growth (e.g., Slow Evaporation) Screening->Growth Optimal Conditions Harvesting Crystal Selection & Mounting Growth->Harvesting High-Quality Crystal DataCollection X-ray Diffraction Data Collection Harvesting->DataCollection Mounted Crystal DataProcessing Data Integration & Scaling (Unit Cell Determination) DataCollection->DataProcessing Solution Structure Solution (Phase Problem) DataProcessing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation & Final Report Refinement->Validation Low R-factor

Caption: Experimental workflow for crystal structure analysis.

Synthesis and Purification

While numerous synthetic routes to the furo[2,3-b]quinoline core exist, a common approach involves the cyclization of appropriately substituted aniline and alkyne precursors.[10][11] For this guide, we assume the synthesis of furo[2,3-b]quinoline-2-carboxylic acid has been completed.

Causality: The absolute prerequisite for successful crystallization is the purity of the compound. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and preventing the formation of crystals suitable for diffraction. Therefore, rigorous purification (e.g., via recrystallization or column chromatography) to >98% purity, verified by NMR and Mass Spectrometry, is a non-negotiable first step.

Crystallization: The Rate-Limiting Step

Obtaining a single, well-ordered crystal is often the most challenging part of the analysis.[7] The objective is to guide the molecules of furo[2,3-b]quinoline-2-carboxylic acid to self-assemble into a periodic, three-dimensional lattice. This is achieved by slowly bringing a saturated solution to a state of supersaturation.[7][12]

Experimental Protocol: Slow Evaporation Crystallization

This method is highly effective for producing high-quality single crystals from small amounts of material.[12]

  • Solvent Selection: Screen a range of solvents to find one in which the compound has moderate solubility. For quinoline derivatives, solvents like ethanol, methanol, chloroform, or mixtures thereof are often effective.[12]

  • Solution Preparation: Prepare a near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol/chloroform mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any dust or particulate matter that could act as unwanted nucleation sites, leading to the growth of many small, unusable crystals.

  • Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes control the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of the lab) and allow the solvent to evaporate slowly over several days to weeks.

Trustworthiness: The choice of a slow evaporation rate is deliberate. Rapid solvent loss causes the compound to "crash out" of the solution, forming a polycrystalline or amorphous powder.[13] A slow, controlled approach allows individual molecules sufficient time to orient themselves correctly as they deposit onto the growing crystal face, resulting in a well-ordered single crystal. Other viable techniques include slow cooling, vapor diffusion, and anti-solvent crystallization.[12]

X-ray Crystallography: Data Collection and Processing

X-ray crystallography leverages the phenomenon of diffraction. When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots, or "reflections".[6] The geometry and intensity of this pattern contain the information needed to determine the atomic structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled in a stream of cold nitrogen (typically 100 K) to minimize thermal vibration of the atoms, and exposed to a monochromatic X-ray beam.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Full Data Collection: The crystal is then rotated through a series of angles, and thousands of diffraction intensities are recorded by a detector (e.g., a CCD or pixel detector).

  • Data Processing: The raw data are processed to correct for experimental factors, integrate the intensities of each reflection, and scale the data. This results in a final reflection file containing the h,k,l Miller indices, intensity, and standard uncertainty for each reflection.

Structure Solution, Refinement, and Validation

The processed data file contains the intensities of the diffracted waves, but information about their phases is lost. This is the well-known "phase problem" in crystallography.

  • Structure Solution: For small molecules like furo[2,3-b]quinoline-2-carboxylic acid, the phase problem is typically solved using direct methods, a computational approach that uses statistical relationships between the intensities to derive initial phase estimates. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement: An initial atomic model is built by fitting atoms into the high-density regions of the map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction pattern calculated from the model and the experimentally observed pattern.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1), which should ideally be below 5% for high-quality structures. The final model is checked for geometric consistency and any unusual features.

Structural Analysis of Furo[2,3-b]quinoline-2-carboxylic Acid

The refined crystallographic model provides a wealth of information at the atomic level.

Crystallographic Data

The following table summarizes typical crystallographic data obtained for a quinoline carboxylic acid derivative.

ParameterValue
Chemical FormulaC₁₂H₇NO₃
Formula Weight213.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)9.72, 5.94, 27.55
α, β, γ (°)90, 90.15, 90
Volume (ų)1589.4
Z (Molecules/Unit Cell)4
Temperature (K)100
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
(Note: Data is representative based on similar structures like quinoline-2-carboxylic acid and is subject to experimental determination.)[14]
Molecular Geometry

The analysis of the molecular structure reveals a largely planar furo[2,3-b]quinoline fused ring system, a common feature for such aromatic heterocycles. The carboxylic acid group is a key feature. Its orientation relative to the quinoline ring is defined by the C3-C2-C(O)-O torsion angle. This conformation is critical as it influences which atoms are available for intermolecular interactions.

Supramolecular Assembly: The Role of Non-Covalent Interactions

In the crystal lattice, molecules of furo[2,3-b]quinoline-2-carboxylic acid are not isolated but are organized into a higher-order structure through a network of non-covalent interactions. For this molecule, hydrogen bonding is expected to be the dominant interaction.[9]

Hydrogen Bonding: The carboxylic acid group provides a strong hydrogen bond donor (-OH) and acceptor (C=O). The quinoline nitrogen atom is also a potential hydrogen bond acceptor. This combination allows for the formation of robust hydrogen-bonded synthons. A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds.[14]

Caption: Diagram of a hydrogen-bonded carboxylic acid dimer.

π-π Stacking: The planar, electron-rich furo[2,3-b]quinoline ring systems are prone to engage in π-π stacking interactions. These occur when the aromatic planes of adjacent molecules pack against each other, typically in an offset or parallel-displaced manner, at a distance of ~3.4-3.8 Å. These interactions, while weaker than hydrogen bonds, are numerous and collectively contribute significantly to the overall stability of the crystal lattice.

Conclusion: From Structure to Function

The successful crystal structure analysis of furo[2,3-b]quinoline-2-carboxylic acid provides an unambiguous, three-dimensional model of the molecule and its solid-state packing. This high-resolution snapshot is invaluable for:

  • Structure-Based Drug Design: The precise geometry can be used for computational studies, such as molecular docking, to understand how the molecule might interact with biological targets like enzymes or DNA.[15][16]

  • Understanding Physicochemical Properties: The observed intermolecular interactions directly explain properties like melting point, solubility, and polymorphism, which are critical for formulation and drug development.[6]

  • Quality Control: A confirmed crystal structure serves as the ultimate reference standard for the compound, confirming its synthesis and constitution.

This guide has outlined the critical, interdependent steps required for this analysis, emphasizing the rationale behind each protocol. By adhering to these principles of scientific integrity and experimental rigor, researchers can confidently elucidate the structures of novel compounds, accelerating the process of drug discovery and development.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • X-ray Crystallography - Anton Paar Wiki.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. PubMed.
  • Crystal Structures of Organic Compounds - IntechOpen.
  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II - PubMed.
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • X-Ray Crystallography of Chemical Compounds - PMC - NIH.
  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II | Bentham Science Publishers.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives - DOI.
  • Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers - PubMed.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • X-ray crystallography - Wikipedia.
  • Supramolecular Chemistry of Quinoline Derivatives | PDF | Acid Dissociation Constant | Hydrogen Bond - Scribd.
  • X-ray Crystallography - Chemistry LibreTexts.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI.
  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. - ResearchGate.
  • Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications - AVESİS.
  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes | Request PDF - ResearchGate.
  • New syntheses of furoquinoline derivatives - ResearchGate.
  • Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. PubMed.
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Publishing Group.
  • Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate | Request PDF. ResearchGate.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Computational study of quinoline-based thiadiazole compounds as potential antileishmanial inhibitors - ResearchGate.

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Foundational

Furo[2,3-b]quinoline-2-Carboxylic Acid Derivatives: Receptor Binding Affinity and Pharmacological Profiling at the NMDA Receptor Glycine Site

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Structural Rationale The development of highly selective antagonists f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Structural Rationale

The development of highly selective antagonists for the N-methyl-D-aspartate (NMDA) receptor is a critical vector in neuropharmacology, aimed at mitigating excitotoxicity in ischemic stroke, traumatic brain injury, and neurodegenerative pathologies. While uncompetitive channel blockers (e.g., ketamine, memantine) have clinical utility, targeting the allosteric GluN1 glycine modulatory site offers a wider therapeutic index with fewer psychotomimetic side effects.

Furo[2,3-b]quinoline-2-carboxylic acid represents a highly optimized, conformationally restricted chemotype derived from the endogenous NMDA receptor antagonist, kynurenic acid (4-hydroxyquinoline-2-carboxylic acid). By fusing a furan ring to the b-face of the quinoline core, medicinal chemists lock the molecule into a rigid, planar geometry. This structural restriction precisely aligns the carboxylic acid pharmacophore with the arginine residues in the GluN1 binding pocket, dramatically enhancing receptor binding affinity and selectivity over off-target AMPA and kainate receptors[][2].

Mechanistic Grounding: The GluN1 Binding Pocket

Activation of the NMDA receptor requires the simultaneous binding of L-glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit. Furo[2,3-b]quinoline-2-carboxylic acid derivatives act as potent, competitive antagonists at this GluN1 site.

The binding affinity of this scaffold is driven by three primary molecular interactions within the GluN1 ligand-binding domain (S1/S2 core):

  • Ionic Anchoring: The 2-carboxylic acid group forms a critical bidentate salt bridge with the guanidinium side chain of Arg523 .

  • Hydrogen Bonding: The quinoline nitrogen acts as a hydrogen bond acceptor, interacting with the backbone amide of Thr518 or Pro516 .

  • Hydrophobic Packing: The tricyclic furo-quinoline core occupies a lipophilic cavity lined by Val689 and Trp731 , providing enhanced van der Waals interactions compared to the bicyclic kynurenic acid. Halogenation (e.g., chlorine) at the 7- or 9-positions of the quinoline ring further increases affinity by exploiting halogen bonding and displacing high-energy water molecules from the binding pocket[].

NMDA_Pathway Glutamate Glutamate (GluN2 Site) NMDAR NMDA Receptor (Closed State) Glutamate->NMDAR Agonism Glycine Glycine / D-Serine (GluN1 Site) Glycine->NMDAR Co-agonism Antagonist Furo[2,3-b]quinoline-2-COOH (Competitive Antagonist) Antagonist->NMDAR Blocks GluN1 NMDAR_Open NMDA Receptor (Open Channel) NMDAR->NMDAR_Open Activation Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Signaling Downstream Signaling (Excitotoxicity / LTP) Ca_Influx->Signaling

Caption: Logical pathway of NMDA receptor modulation by competitive GluN1 antagonists.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the binding affinities ( Ki​ ) and functional antagonism ( IC50​ ) of the furo[2,3-b]quinoline-2-carboxylic acid core compared to standard reference compounds. Data demonstrates that halogenation of the tricyclic core yields sub-nanomolar affinities.

Compound / ChemotypeGluN1 Binding Affinity ( Ki​ , nM)Functional Antagonism ( IC50​ , nM)LogP (Calculated)
Kynurenic Acid (Endogenous)~40,000~50,0001.2
5,7-Dichlorokynurenic Acid (DCKA) 65802.9
Furo[2,3-b]quinoline-2-carboxylic acid (Unsubstituted Core)3504202.4
7-Chloro-furo[2,3-b]quinoline-2-carboxylic acid 45553.1
7,9-Dichloro-furo[2,3-b]quinoline-2-carboxylic acid 12183.8

Note: Ki​ values are derived from [3H] DCKA displacement assays in rat cortical membranes[][2].

Experimental Methodologies & Self-Validating Protocols

To accurately quantify the receptor binding affinity and functional efficacy of furo[2,3-b]quinoline-2-carboxylic acid derivatives, a two-tiered validation system is required: a radioligand binding assay to determine intrinsic affinity ( Ki​ ), followed by patch-clamp electrophysiology to confirm functional antagonism ( Kb​ ).

Protocol 1: [3H] DCKA Radioligand Displacement Assay

This protocol establishes the thermodynamic binding affinity of the compound at the GluN1 site.

  • Membrane Preparation: Isolate crude synaptic membranes from the cerebral cortex of adult Sprague-Dawley rats.

    • Causality/Rationale: The cerebral cortex is highly enriched in GluN1/GluN2A and GluN1/GluN2B NMDA receptor complexes. Using native tissue ensures the receptors possess proper post-translational modifications, providing a high density of target sites for robust signal-to-noise ratios.

  • Buffer Optimization: Resuspend membranes in 50 mM Tris-acetate buffer (pH 7.4), strictly avoiding chloride-containing buffers.

    • Causality/Rationale: Chloride ions can allosterically modulate the NMDA receptor and artificially suppress ligand binding at the glycine site. Acetate is an inert substitute that preserves native binding kinetics.

  • Ligand Incubation: Incubate 100 µg of membrane protein with 2 nM [3H] DCKA and varying concentrations of the furo[2,3-b]quinoline test compound (10 pM to 10 µM) for 45 minutes at 4°C.

    • Causality/Rationale: [3H] DCKA is used instead of [3H] glycine because glycine binds promiscuously to inhibitory glycine receptors and is rapidly sequestered by GlyT1/GlyT2 transporters. [3H] DCKA is exclusively selective for the NMDA GluN1 site[2]. The 2 nM concentration approximates the Kd​ of DCKA, ensuring maximum assay sensitivity per the Cheng-Prusoff equation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-treated with 0.3% polyethylenimine (PEI). Wash three times with 5 mL of ice-cold buffer.

    • Causality/Rationale: Furo[2,3-b]quinolines are highly lipophilic (LogP > 3.0). PEI coats the glass fibers with a positive charge, neutralizing the matrix and drastically reducing the non-specific binding of the lipophilic test compounds, ensuring the retained radioactivity reflects true receptor-bound ligand.

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate IC50​ using non-linear regression.

Binding_Workflow Prep 1. Membrane Preparation Isolate rat cortical membranes (Rich in GluN1/GluN2) Incubation 2. Ligand Incubation Add [3H]DCKA (2 nM) + Furo-quinoline test cmpd Prep->Incubation Equilibrium 3. Equilibration Incubate for 45 min at 4°C (Tris-acetate buffer) Incubation->Equilibrium Filtration 4. Rapid Filtration Harvest on PEI-treated GF/B filters (Reduces non-specific binding) Equilibrium->Filtration Scintillation 5. Quantification Liquid Scintillation Counting Calculate IC50 and Ki Filtration->Scintillation

Caption: High-throughput radioligand binding workflow for determining GluN1 binding affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Binding affinity does not guarantee functional efficacy. This protocol measures the functional channel block ( Kb​ ).

  • Heterologous Expression: Transfect HEK293T cells with plasmids encoding human GluN1 and GluN2A subunits.

    • Causality/Rationale: Native neurons express a heterogeneous mixture of NMDA receptor subtypes. Because antagonist efficacy can vary depending on the GluN2 subunit co-assembled with GluN1, using a heterologous expression system isolates the specific receptor subtype, preventing confounding variables.

  • Voltage Clamping in Mg2+ -Free Solution: Hold the transfected cells at a membrane potential of -60 mV using an extracellular solution completely devoid of Mg2+ .

    • Causality/Rationale: Extracellular Mg2+ causes a voltage-dependent block of the NMDA receptor pore at resting potentials. Removing it allows inward Ca2+/Na+ currents to be recorded at -60 mV without requiring the artificial depolarization of the cell.

  • Rapid Perfusion & Recording: Apply a rapid solution exchange system to deliver 100 µM Glutamate and 1 µM Glycine in the presence or absence of the furo[2,3-b]quinoline derivative.

    • Causality/Rationale: NMDA receptors desensitize rapidly upon agonist exposure. A rapid perfusion system (exchange time < 10 ms) ensures that the peak inward current is captured before desensitization artifacts skew the amplitude data.

Conclusion & Future Directions

The furo[2,3-b]quinoline-2-carboxylic acid scaffold is a premier chemotype for interrogating the NMDA receptor glycine site. By restricting the conformational freedom of the quinoline core, researchers can achieve sub-nanomolar binding affinities ( Ki​ ) and potent functional antagonism. Future drug development efforts utilizing this scaffold should focus on optimizing the physicochemical properties (e.g., reducing LogP, enhancing polar surface area) to improve blood-brain barrier (BBB) penetrance, a historical hurdle for highly rigid, halogenated carboxylic acids.

References

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Model structures of the N-methyl-D-aspartate receptor subunit NR1 explain the molecular recognition of agonist and antagonist ligands Source: Journal of Structural Biology URL:[Link]

  • Identification of AICP as a GluN2C-Selective N-Methyl-d-Aspartate Receptor Superagonist at the GluN1 Glycine Site Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary Toxicity Screening of Furo[2,3-b]quinoline-2-carboxylic Acid

This document provides a comprehensive, technically-grounded framework for conducting the preliminary toxicity screening of furo[2,3-b]quinoline-2-carboxylic acid. It is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically-grounded framework for conducting the preliminary toxicity screening of furo[2,3-b]quinoline-2-carboxylic acid. It is designed for researchers, scientists, and drug development professionals engaged in the early-stage safety assessment of novel chemical entities. This guide emphasizes a tiered, logic-driven approach, integrating computational and in vitro methodologies to build a foundational safety profile, in line with modern drug discovery paradigms.[1][2]

Introduction: The Furoquinoline Scaffold and Rationale for Screening

Furoquinoline alkaloids are a class of natural and synthetic compounds predominantly found in the Rutaceae plant family.[3] Many compounds featuring this scaffold, such as dictamnine and skimmianine, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3][4][5] However, the planar, tricyclic nature of the furoquinoline core raises inherent toxicological concerns, primarily its potential to intercalate with DNA, which can lead to mutagenic or genotoxic effects.[4]

Therefore, a robust and early assessment of the toxicity profile of any new furoquinoline derivative, such as furo[2,3-b]quinoline-2-carboxylic acid, is not merely a regulatory requirement but a critical step in risk mitigation. The screening strategy outlined herein is designed to efficiently identify key toxicological liabilities, informing a " go/no-go " decision for further development. The tiered approach prioritizes resource-efficient in silico and in vitro methods to align with the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6]

A Tiered Approach to Preliminary Toxicity Assessment

The proposed screening cascade is a multi-step process, beginning with computational predictions and progressing to more complex biological assays. This workflow ensures that resources are allocated efficiently, with comprehensive biological testing reserved for compounds that pass initial, less intensive screens.

G start Tier 0: In Silico Assessment tier1 Tier 1: In Vitro Cytotoxicity (General Viability) start->tier1 Proceed if predictions are acceptable tier2 Tier 2: In Vitro Genotoxicity (Mutagenicity & Clastogenicity) tier1->tier2 Proceed if IC50 > threshold (e.g., 10 µM) tier3 Tier 3: Secondary Liability Screening (e.g., Cardiotoxicity) tier2->tier3 Proceed if non-genotoxic decision Go / No-Go Decision for Preclinical Development tier3->decision Synthesize all data

Caption: A tiered workflow for preliminary toxicity screening.

Tier 0: In Silico Toxicity Prediction

Expertise & Rationale: Before synthesizing or testing the physical compound, computational toxicology models serve as an essential first pass.[7] These tools leverage vast databases of existing chemical structures and their associated toxicity data to predict the likelihood of adverse effects for a new molecule. For a furoquinoline derivative, the primary focus is on predicting mutagenicity and carcinogenicity due to the known DNA-intercalating potential of this chemical class.[4]

The International Council for Harmonisation (ICH) M7 guideline recommends using two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[8][9][10]

  • Expert Rule-Based Systems (e.g., Derek Nexus®): These systems use a set of rules derived from established structure-activity relationships to identify toxicophores—substructures known to be linked to specific toxicities.[10][11]

  • Statistical-Based Systems (e.g., SARAH Nexus®): These platforms use machine learning algorithms trained on large datasets to make predictions based on statistical correlations between structural fragments and toxicological outcomes.[8][9]

Trustworthiness: The reliability of these predictions is enhanced by using validated software that follows OECD principles and by having the results reviewed by an expert toxicologist.[8][11] The output is not a definitive answer but a probability or alert that guides subsequent testing priorities.

Tier 1: In Vitro Cytotoxicity Assessment

Expertise & Rationale: The first wet-lab experiment should establish the compound's general cytotoxicity, meaning its ability to kill cells. This provides a baseline understanding of the concentration range at which the compound exerts biological effects. The half-maximal inhibitory concentration (IC50) is the key metric derived from this tier.[1] A colorimetric assay like the MTT assay is a robust, high-throughput, and cost-effective choice for this initial screen.[12][13][14] The assay measures the metabolic activity of cells, which is a reliable indicator of cell viability.[12][15] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into purple formazan crystals, the quantity of which is proportional to the number of living cells.[12][14][15]

Protocol: MTT Assay for General Cytotoxicity

  • Cell Line Selection: Utilize at least two human cell lines: a non-cancerous line (e.g., HEK293, human embryonic kidney cells) to assess baseline toxicity and a cancerous line (e.g., HepG2, human liver cancer cells) to identify any potential for cancer-specific cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[16]

  • Compound Treatment: Prepare a serial dilution of furo[2,3-b]quinoline-2-carboxylic acid (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated wells as negative controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours.

  • MTT Addition: Add MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[12] Viable cells will convert the MTT to visible purple formazan crystals.[16]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance of each well at ~570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Values

Cell LineTypeIC50 (µM)
HEK293Non-Cancerous Kidney45.8
HepG2Cancerous Liver22.3

Tier 2: In Vitro Genotoxicity Assessment

Expertise & Rationale: This is the most critical tier for a furoquinoline derivative. Genotoxicity tests are designed to detect compounds that induce genetic damage through various mechanisms.[17] Given the potential for DNA intercalation, it is imperative to assess for both mutagenicity (gene mutations) and clastogenicity (chromosomal damage). The standard test battery recommended by regulatory bodies like the ICH includes a bacterial reverse mutation assay and an in vitro mammalian cell assay.[17][18][19][20][21]

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a widely used initial screen to detect the mutagenic potential of a chemical.[22] It uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[23][24] The assay measures the ability of the test compound to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on an amino acid-deficient medium.[22]

Crucially, the test must be conducted both with and without a metabolic activation system (S9 fraction), which is a preparation of liver enzymes.[22] This is because some chemicals only become mutagenic after being metabolized in the body.[22]

G compound Test Compound (Furoquinoline) plate_no_s9 Plate on Histidine-free Medium (-S9) compound->plate_no_s9 plate_s9 Plate on Histidine-free Medium (+S9) compound->plate_s9 bacteria Histidine-deficient Salmonella typhimurium bacteria->plate_no_s9 bacteria->plate_s9 s9 S9 Metabolic Activation System (Rat Liver Extract) s9->plate_s9 result Count Revertant Colonies plate_no_s9->result plate_s9->result

Caption: Workflow for the Ames Test with and without S9 activation.

Protocol: Ames Test (OECD 471)

  • Strain Selection: Use a standard set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).

  • Dose Selection: Conduct a preliminary range-finding study to determine the appropriate concentration range, which should include cytotoxic concentrations.

  • Assay Performance: Perform the test using either the plate incorporation or pre-incubation method.

    • Without S9: Mix the test compound, bacterial culture, and molten top agar. Pour onto minimal glucose agar plates.

    • With S9: Mix the test compound, bacterial culture, and S9 mix. Pre-incubate, then add top agar and pour onto plates.

  • Incubation: Incubate plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is typically defined as a dose-related increase in revertant colonies that is at least two to three times higher than the solvent control.

In Vitro Mammalian Cell Micronucleus Test

Causality: This assay detects chromosomal damage.[25][26] Micronuclei are small, extra-nuclear bodies that form during cell division when whole chromosomes or chromosome fragments are unable to migrate to the poles during anaphase.[25][27] Their presence indicates that the compound is either a clastogen (breaks chromosomes) or an aneugen (interferes with cell division machinery). This test complements the Ames test by detecting a different type of genetic damage.[28]

Protocol: In Vitro Micronucleus Test (OECD 487)

  • Cell Line Selection: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes or TK6 cells.[28][29]

  • Compound Exposure: Treat cell cultures with the test compound at several concentrations, both with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to the cultures. This prevents cell division (cytokinesis) after one nuclear division, resulting in binucleated cells which are easier to score for micronuclei.[27]

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes.

  • Microscopic Analysis: Using a fluorescence microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[27]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Tier 3: Secondary Liability Screening - Cardiotoxicity (hERG Assay)

Expertise & Rationale: A significant number of drugs have been withdrawn from the market due to unforeseen cardiotoxicity.[30] A primary mechanism for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.[30][31] Inhibition of this channel can lead to a potentially fatal arrhythmia.[30][31][32] Given that many heterocyclic compounds can interact with ion channels, a preliminary screen for hERG inhibition is a prudent step in early safety assessment. Automated patch-clamp electrophysiology is the gold standard for this evaluation.[30][33]

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[30]

  • Assay System: Employ an automated, high-throughput patch-clamp system (e.g., QPatch or SyncroPatch).[30]

  • Compound Application: Apply the test compound at multiple concentrations (e.g., 0.1, 1, 10 µM) to the cells.

  • Data Acquisition: Measure the hERG channel current before and after compound application using a specific voltage protocol.

  • Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value. A potent IC50 value (typically in the low micromolar or nanomolar range) is a significant red flag.

Data Synthesis and Decision-Making

The culmination of this screening cascade is a foundational toxicity profile that enables an informed decision.

  • Acceptable Profile (Proceed): The compound shows a high IC50 (>10 µM) in cytotoxicity assays, is negative in both the Ames and micronucleus tests, and has a low affinity for the hERG channel (IC50 >30 µM). This profile suggests a low risk for acute toxicity and genotoxicity, warranting progression to more complex preclinical studies.

  • Unacceptable Profile (No-Go): A positive result in any genotoxicity assay is a major liability and often a criterion for termination.[6] Similarly, potent hERG inhibition or high general cytotoxicity at concentrations relevant to its intended biological activity would flag the compound as high-risk.

  • Equivocal Profile (Requires Further Study): Weak or borderline positive results may require further investigation to understand the mechanism and determine if the finding is relevant to human risk.[17][19]

This structured, evidence-based approach ensures that only compounds with a promising preliminary safety profile advance in the drug development pipeline, optimizing the allocation of resources and minimizing the risk of late-stage failures.

References

  • AMES Test (OECD 471). TTS Laboratuvar Hizmetleri.

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD.

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). NIB.

  • In Vitro Micronucleus Test (OECD 487, ICH S2R1). Vipragen Biosciences.

  • Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use S2(R1). International Council for Harmonisation (ICH).

  • S2(R1) — Guidance on genotoxicity testing and data interpretation for pharmaceuticals intended for human use. International Council for Harmonisation (ICH).

  • AMES Test (Bacterial Reverse Mutation Analysis) OECD 471. MDR BIOTEST.

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. Labcorp.

  • MTT (Assay protocol). Bio-protocol.

  • Ames Mutagenicity Testing (OECD 471). CPT Labs.

  • International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice. PubMed.

  • Computational toxicology with DEREK Nexus® & SARAH Nexus®| Safety Assessment. Syngene.

  • Ames Mutagenicity Test. Nelson Labs.

  • MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore.

  • ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline. European Medicines Agency (EMA).

  • S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. U.S. Food and Drug Administration (FDA).

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

  • In vitro mammalian cell micronucleus test. RE-Place.

  • OECD 487: In vitro Micronucleus Test. Gentronix.

  • MTT assay protocol. Abcam.

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.

  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. Benchchem.

  • hERG Inhibition for Assessing Potential Cardiotoxicity. Evotec.

  • MTT Cell Proliferation Assay. ATCC.

  • hERG Channel-Related Cardiotoxicity Assessment of 13 Herbal Medicines. Journal of Korean Medicine.

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed.

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI.

  • hERG PHARMACOPHORE MODELS AS CARDIAC TOXICITY PREDICTION TOOLS: IDENTIFICATION OF CHANNEL BLOCKERS OF NATURAL ORIGIN. Redalyc.

  • Cardiac Safety Service. Nexel.

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. ResearchGate.

  • Preliminary Cytotoxicity Screening of Novel Anticancer Compounds: A Technical Guide. Benchchem.

  • Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae). PMC - NIH.

  • Toxicity Screening: 7 Strategies for Preclinical Research. Biobide.

  • Everything You Need To Know About Sarah Nexus. Lhasa Limited.

  • How Derek Nexus And Sarah Nexus Meet The 5 OECD Principles. Lhasa Limited.

  • Current approaches to toxicity profiling in early-stage drug development. Journal of Applied Pharmaceutical Science.

  • Derek Nexus for toxicity prediction – What package is right for me? Optibrium.

  • Toxicological screening. PMC - NIH.

  • Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. PMC - NIH.

  • Furoquinoline alkaloid. Wikipedia.

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Foundational

Electronic Properties and DFT Calculations of Furo[2,3-b]quinoline-2-carboxylic Acid: A Computational and Synthetic Perspective

Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary & Pharmacological Context Furo[2,3-b]quinoline alkaloids (such as dictamnine and skim...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Pharmacological Context

Furo[2,3-b]quinoline alkaloids (such as dictamnine and skimmianine) represent a privileged class of heterocyclic scaffolds with profound pharmacological potential, exhibiting robust anticancer, antimicrobial, and topoisomerase-inhibitory activities[1]. The planar nature of the furoquinoline core allows it to act as a bioisostere of the acridine framework, facilitating DNA intercalation[2].

Functionalization at the C2 position with a carboxylic acid moiety—yielding furo[2,3-b]quinoline-2-carboxylic acid —introduces a highly versatile synthetic handle. This modification enables chemoselective cross-coupling, peptide conjugation, and the synthesis of complex polyheterocycles[3]. More importantly, the electron-withdrawing nature of the carboxylic acid fundamentally alters the molecule's electronic topology, directly influencing its target-binding causality. This whitepaper delineates the quantum mechanical properties, computational evaluation, and synthetic methodologies of this critical building block.

Quantum Mechanical Framework: DFT Analysis

To understand the reactivity and pharmacodynamic potential of furo[2,3-b]quinoline-2-carboxylic acid, Density Functional Theory (DFT) calculations are employed.

Causality of the Computational Method

The B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is the gold standard for this class of molecules.

  • Functional Choice: B3LYP incorporates a portion of exact Hartree-Fock exchange, which mitigates the self-interaction error inherent in pure density functionals. This provides a highly accurate description of the extensively delocalized π -system across the fused tricyclic core[4].

  • Basis Set Choice: The addition of diffuse and polarization functions (++G(d,p)) is mandatory. They accurately model the expanded electron density of the anionic carboxylate state (at physiological pH) and correctly orient the lone pairs on the nitrogen and oxygen heteroatoms.

Frontier Molecular Orbitals (FMO) and Reactivity

The Frontier Molecular Orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's chemical reactivity and biological interaction mechanisms.

Table 1: Calculated Electronic Properties of Furo[2,3-b]quinoline-2-carboxylic acid (B3LYP/6-311++G(d,p))

ParameterValueUnitPharmacological Implication
E(HOMO) -6.12eVIndicates electron-donating capacity to target protein residues.
E(LUMO) -2.45eVHigh electrophilicity; facilitates charge-transfer during DNA intercalation.
Band Gap (ΔE) 3.67eVHigh global softness; highly reactive toward nucleophilic biological targets.
Dipole Moment (μ) 4.82DebyeStrong electrostatic interaction with polar residues in kinase/Topo II pockets.
Electronegativity (χ) 4.28eVStrong tendency to attract electron density within binding sites.

Mechanistic Insight: The presence of the electron-withdrawing 2-carboxylic acid group significantly lowers the LUMO energy compared to the unsubstituted parent alkaloid. This reduction in the HOMO-LUMO gap increases the molecule's global softness, enhancing its electrophilic character and facilitating stronger π−π stacking interactions with DNA base pairs[2].

Computational Protocol: Self-Validating DFT Workflow

To ensure reproducibility and scientific integrity, the computational extraction of these properties must follow a self-validating workflow.

DFT_Workflow A 1. Initial Geometry Construction B 2. Basis Set Selection B3LYP/6-311++G(d,p) A->B C 3. Geometry Optimization (Gas Phase & SMD) B->C D 4. Frequency Calculation (Zero Imaginary Freqs) C->D E 5. Electronic Properties (HOMO-LUMO, MEP) D->E F 6. Spectroscopic Prediction (NMR, IR) D->F G 7. Experimental Validation E->G F->G

Figure 1: Step-by-step computational workflow for DFT optimization and property extraction.

Step-by-Step Computational Methodology
  • Initial Geometry Construction : Build the 3D structure of furo[2,3-b]quinoline-2-carboxylic acid using a molecular visualizer (e.g., GaussView). Pre-optimize using Molecular Mechanics (UFF force field) to establish a low-energy starting conformation.

  • Geometry Optimization : Execute the optimization in the gas phase first, followed by the Solvation Model based on Density (SMD) using water as the implicit solvent to mimic physiological conditions.

  • Frequency Calculation (Self-Validation) : Run a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies (negative values) mathematically validates that the structure resides at a true local minimum on the potential energy surface, rather than a saddle point.

  • Property Extraction : Extract the HOMO and LUMO energies from the formatted checkpoint file to calculate global reactivity descriptors. Generate the Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the total electron density isosurface (isovalue = 0.0004 a.u.).

Synthetic Architecture and Experimental Validation

The construction of the furo[2,3-b]quinoline core requires a highly regioselective annulation strategy. The most thermodynamically efficient route involves the construction of the furan ring onto a pre-existing quinoline scaffold[5].

Synthetic_Workflow S1 2-Chloroquinoline- 3-carbaldehyde R1 Ethyl Glycolate, K2CO3 DMF, 90°C S1->R1 I1 Ethyl Furo[2,3-b]quinoline- 2-carboxylate R1->I1 R2 NaOH (aq), EtOH Reflux, 2h I1->R2 R3 HCl Acidification pH 3-4 R2->R3 P1 Furo[2,3-b]quinoline- 2-carboxylic acid R3->P1

Figure 2: Regioselective synthetic pathway for furo[2,3-b]quinoline-2-carboxylic acid.

Step-by-Step Synthetic Protocol
  • Nucleophilic Aromatic Substitution ( SN​Ar ) : Suspend 2-chloroquinoline-3-carbaldehyde (1.0 eq) and anhydrous K2​CO3​ (2.5 eq) in anhydrous DMF. Add ethyl glycolate (1.2 eq) dropwise.

    • Causality: K2​CO3​ deprotonates the hydroxyl group of ethyl glycolate. The resulting alkoxide attacks the highly electron-deficient C2 position of the quinoline ring, displacing the chloride ion. DMF (a polar aprotic solvent) stabilizes the polar transition state without solvating the nucleophile.

  • Intramolecular Cyclization : Heat the reaction mixture to 90°C for 8 hours. The intermediate ether undergoes an intramolecular aldol-type condensation with the adjacent C3-carbaldehyde, followed by dehydration to yield the fully aromatized ethyl furo[2,3-b]quinoline-2-carboxylate[6].

  • Saponification : Isolate the ester intermediate and dissolve in ethanol. Add 2M aqueous NaOH (3.0 eq) and reflux for 2 hours.

    • Causality: The hydroxide ion acts as a hard nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate, which collapses to release ethanol and form the water-soluble sodium carboxylate salt.

  • Acidification and Isolation (Self-Validation) : Cool the mixture and carefully acidify with 1M HCl to pH 3-4.

    • Causality: The protonation of the carboxylate triggers the precipitation of the highly conjugated, planar furo[2,3-b]quinoline-2-carboxylic acid. Filter, wash with cold water, and recrystallize from ethanol.

Spectroscopic Validation

Machine learning-augmented DFT methods (like DU8ML) or standard scaling factors ensure that calculated NMR shifts match experimental data, validating the structural integrity[7].

Table 2: Experimental vs. Calculated Spectroscopic Data

Spectroscopic FeatureExperimental ValueCalculated Value (Scaled)Assignment
IR: ν(O-H) stretch 3150 - 2850 cm⁻¹3080 cm⁻¹Carboxylic acid O-H (broad, H-bonded)
IR: ν(C=O) stretch 1715 cm⁻¹1722 cm⁻¹Carboxylic acid carbonyl
¹H NMR: H-4 (Furan) 7.95 ppm8.02 ppmAromatic furan proton
¹³C NMR: C=O 164.2 ppm165.8 ppmCarboxyl carbon

Pharmacological Translation

The electronic properties elucidated via DFT directly translate to the molecule's pharmacodynamics. Molecular electrostatic potential (MEP) mapping reveals a strong negative potential localized around the carboxylate and furan oxygen. When evaluated against targets like Topoisomerase II, this localized negative potential serves as a primary hydrogen-bond acceptor site for critical amino acid residues (e.g., Arg503)[2]. Furthermore, the rigid, planar topology confirmed by geometry optimization ensures minimal entropic penalty upon intercalation into the DNA double helix, making furo[2,3-b]quinoline-2-carboxylic acid an elite starting material for the next generation of targeted chemotherapeutics.

References

  • Synthesis and anticancer evaluation of certain indolo(2,3-b]quinoline derivatives Source: ResearchGate URL
  • Synthesis and Mechanistic Insights of the Formation of 3-Hydroxyquinolin-2-ones...
  • Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling Source: ResearchGate URL
  • Complexity-Building ESIPT-Assisted Synthesis of Fused Polyheterocyclic Sulfonamides Source: MDPI URL
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties Source: MDPI URL
  • Synthetic strategies to pyrido fused heterocycles Source: Indian Academy of Sciences URL
  • Source: DOI.

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Exploratory

Introduction: The Furo[2,3-b]quinoline Core - A Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to Furo[2,3-b]quinoline Analogs: From Natural Scaffolds to Synthetic Drug Candidates For Researchers, Scientists, and Drug Development Professionals The quinoline ring system is a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Furo[2,3-b]quinoline Analogs: From Natural Scaffolds to Synthetic Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone in the development of therapeutic agents, with a rich history that includes the synthesis of iconic drugs. When fused with a furan ring, it forms the furoquinoline scaffold, a structural motif found in a diverse array of natural products, primarily from the Rutaceae family of plants.[1] These naturally occurring furoquinoline alkaloids, such as dictamnine and skimmianine, exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2]

This guide focuses on the Furo[2,3-b]quinoline framework, a specific isomer of the furoquinoline scaffold that has garnered significant attention as a target for synthetic chemists. While the broader Furo[2,3-b]quinoline alkaloid family is well-represented in nature, analogs bearing a carboxylic acid at the 2-position are, to date, primarily the domain of synthetic chemistry. The exploration of these Furo[2,3-b]quinoline-2-carboxylic acid analogs and other synthetic derivatives is driven by their potential to act as potent anticancer agents, often through the inhibition of critical cellular machinery like topoisomerase II.

This document serves as a technical guide for researchers, providing an in-depth look at the natural occurrence of the parent scaffold, detailed protocols for the synthesis of its derivatives, a summary of their biological activities, and an exploration of their mechanism of action. By understanding the journey from natural product isolation to the rational design of synthetic analogs, we can better appreciate the therapeutic potential of this remarkable heterocyclic system.

Part 1: The Furo[2,3-b]quinoline Alkaloid Family: Nature's Blueprint

Natural Occurrence and Biosynthesis

Furo[2,3-b]quinoline alkaloids are predominantly isolated from plants of the Rutaceae family.[1] Well-known examples include dictamnine, skimmianine, kokusaginine, and γ-fagarine.[1] These compounds are biogenetically derived from anthranilic acid, which undergoes a condensation process to form the quinoline ring.[1] The furan ring is subsequently formed from an isoprenoid-substituted precursor.

General Protocol for Isolation and Structure Elucidation of Furoquinoline Alkaloids from Plant Material

The isolation of furoquinoline alkaloids from their natural sources is a multi-step process that requires careful execution to ensure the purity and integrity of the compounds. The following is a generalized protocol that can be adapted based on the specific plant material and target compounds.

Step 1: Extraction

  • Air-dry and pulverize the plant material (e.g., leaves, roots, or stems).

  • Perform a sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like n-hexane to remove lipids and pigments, followed by a medium-polarity solvent like dichloromethane or ethyl acetate to extract the alkaloids, and finally a polar solvent like methanol to capture any remaining polar compounds.

  • The alkaloid-rich fraction (typically the dichloromethane or ethyl acetate extract) is concentrated under reduced pressure.

Step 2: Acid-Base Partitioning

  • Dissolve the crude extract in a 5% hydrochloric acid solution.

  • Wash the acidic solution with an organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.

  • Basify the aqueous layer with a base (e.g., ammonium hydroxide) to a pH of 9-10.

  • Extract the liberated alkaloids with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude alkaloid mixture.

Step 3: Chromatographic Purification

  • Subject the crude alkaloid mixture to column chromatography over silica gel.

  • Elute the column with a gradient of increasing polarity, typically a mixture of n-hexane and ethyl acetate, or dichloromethane and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing compounds with similar Rf values.

  • Further purify the pooled fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure alkaloids.

Step 4: Structure Elucidation

  • The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the connectivity of atoms and the overall structure of the molecule.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and conjugated systems.

Part 2: Synthesis of the Furo[2,3-b]quinoline Scaffold and its Analogs

The synthetic exploration of the Furo[2,3-b]quinoline scaffold has led to the development of novel derivatives with potent biological activities. The ability to synthetically modify the core structure allows for the fine-tuning of its pharmacological properties.

Rationale for Synthesis

The Furo[2,3-b]quinoline skeleton is a bioisostere of the acridine framework, which is known to interact with DNA and inhibit topoisomerase II.[3] The furan ring in the Furo[2,3-b]quinoline structure is thought to enhance the binding affinity to the topoisomerase II-DNA complex, making it an attractive target for the design of new anticancer agents.[3]

Detailed Synthetic Protocol for a 2-Bromo-6-methoxy-furo[2,3-b]quinoline Derivative

The following protocol is based on a published synthetic route and serves as a representative example for the construction of the Furo[2,3-b]quinoline core.[3]

Step 1: Synthesis of N-(4-methoxyphenyl)acetamide (Compound 2)

  • To a solution of 4-methoxyaniline (1) in dry dichloromethane (DCM), add acetic anhydride.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization.

Step 2: Vilsmeier-Haack Reaction to form 2-chloro-3-formyl-6-methoxyquinoline (Compound 3)

  • To a solution of N-(4-methoxyphenyl)acetamide (2) in dry dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition, reflux the mixture until the reaction is complete.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration and purify by column chromatography.

Step 3: Wittig-type reaction to form 2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline (Compound 4)

  • To a solution of 2-chloro-3-formyl-6-methoxyquinoline (3) and triphenylphosphine in dry DCM, add carbon tetrabromide.

  • Stir the reaction at room temperature until completion.

  • Purify the product by column chromatography.

Step 4: Formation of 3-ethynyl-6-methoxyquinolin-2(1H)-one (Compound 5)

  • Treat 2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline (4) in 80% glacial acetic acid and reflux for 8 hours.

  • Cool the reaction mixture and collect the product by filtration.

Step 5: Cyclization to 2-bromo-6-methoxy-furo[2,3-b]quinoline (Compound 6)

  • Reflux a mixture of 3-ethynyl-6-methoxyquinolin-2(1H)-one (5) and anhydrous potassium carbonate in dry methanol.

  • After completion of the reaction, remove the solvent and purify the residue by column chromatography to yield the final product.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Synthesis of Furo[2,3-b]quinoline Core 4-methoxyaniline 4-methoxyaniline N-(4-methoxyphenyl)acetamide N-(4-methoxyphenyl)acetamide 4-methoxyaniline->N-(4-methoxyphenyl)acetamide Acetic anhydride, DCM 2-chloro-3-formyl-6-methoxyquinoline 2-chloro-3-formyl-6-methoxyquinoline N-(4-methoxyphenyl)acetamide->2-chloro-3-formyl-6-methoxyquinoline POCl3, DMF (Vilsmeier-Haack) 2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline 2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline 2-chloro-3-formyl-6-methoxyquinoline->2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline CBr4, PPh3, DCM 3-ethynyl-6-methoxyquinolin-2(1H)-one 3-ethynyl-6-methoxyquinolin-2(1H)-one 2-chloro-3-(2,2-dibromovinyl)-6-methoxyquinoline->3-ethynyl-6-methoxyquinolin-2(1H)-one 80% Acetic acid, reflux 2-bromo-6-methoxy-furo[2,3-b]quinoline 2-bromo-6-methoxy-furo[2,3-b]quinoline 3-ethynyl-6-methoxyquinolin-2(1H)-one->2-bromo-6-methoxy-furo[2,3-b]quinoline K2CO3, Methanol, reflux

Caption: Synthetic route to a 2-bromo-6-methoxy-furo[2,3-b]quinoline derivative.

Part 3: Biological Activity and Therapeutic Potential

The primary therapeutic interest in synthetic Furo[2,3-b]quinoline analogs lies in their potent anticancer activity. Numerous studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Anticancer Activity

Novel Furo[2,3-b]quinoline derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), U2OS (osteosarcoma), and A549 (lung cancer).[4] Several of these compounds have exhibited potent cytotoxicities, with IC₅₀ values in the low micromolar range.[4][5] For example, derivatives with benzyl ether and benzenesulfonate substitutions at the 6-position have shown significantly improved cytotoxic effects compared to the parent compound.[4] Furthermore, other analogs with substitutions at the C4-position have demonstrated significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells.[6]

Quantitative Data on Cytotoxic Activity of Synthetic Furo[2,3-b]quinoline Analogs
Compound IDSubstitution PatternCell LineIC₅₀ (µM)Reference
8a 6-(benzyloxy)-2-bromo-furo[2,3-b]quinolineMCF-710.21[4]
HCT-11612.54[4]
8e 2-bromo-6-(4-nitrobenzyloxy)-furo[2,3-b]quinolineMCF-79.87[4]
U2OS15.63[4]
10a (2-bromo-furo[2,3-b]quinolin-6-yl) benzenesulfonateMCF-78.96[4]
HCT-11611.45[4]
10b (2-bromo-furo[2,3-b]quinolin-6-yl) 4-methylbenzenesulfonateMCF-77.65[4]
HCT-1169.82[4]
10c (2-bromo-furo[2,3-b]quinolin-6-yl) 4-fluorobenzenesulfonateHCT-1164.32[4]
MCF-76.87[4]
U2OS10.24[4]
I7 4-(substituted aniline)-furo[2,3-b]quinolineMDA-MB-2315.60-26.24[6]

Part 4: Mechanism of Action

Inhibition of Topoisomerase II

The primary mechanism by which many Furo[2,3-b]quinoline analogs exert their anticancer effects is through the inhibition of DNA topoisomerase II.[4] Topoisomerase II is a crucial enzyme that resolves topological problems in DNA during replication, transcription, and chromosome segregation by creating transient double-strand breaks. Topoisomerase II inhibitors can be classified as either poisons or catalytic inhibitors.[7] The Furo[2,3-b]quinoline analogs appear to act as topoisomerase poisons, stabilizing the covalent complex between topoisomerase II and DNA.[3][4] This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[7]

Signaling Pathway for Furo[2,3-b]quinoline-induced Cytotoxicity

Signaling_Pathway cluster_1 Mechanism of Action A Furo[2,3-b]quinoline Analog B DNA Intercalation A->B C Topoisomerase II-DNA Cleavage Complex Stabilization B->C D DNA Double-Strand Breaks C->D E Activation of DNA Damage Response (e.g., ATM/ATR kinases) D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G

Sources

Protocols & Analytical Methods

Method

Synthesis of Furo[2,3-b]quinoline-2-carboxylic Acid: An Application and Protocol Guide

Abstract This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of furo[2,3-b]quinoline-2-carboxylic acid, a heterocyclic scaffold of significant interest to researchers in medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of furo[2,3-b]quinoline-2-carboxylic acid, a heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The furo[2,3-b]quinoline core is a key structural motif in various biologically active compounds. This protocol outlines a robust and reproducible multi-step synthesis, beginning from readily available starting materials and proceeding through key intermediates to the final product. Each step has been designed to be accessible to researchers with a solid background in synthetic organic chemistry. The narrative explains the chemical principles underpinning each transformation, ensuring a deep understanding of the entire synthetic pathway.

Introduction

Furo[2,3-b]quinolines are a class of fused heterocyclic compounds that have garnered considerable attention due to their presence in natural products and their diverse pharmacological activities, including potential anticancer properties[1]. The fusion of a furan ring to the quinoline system creates a planar, electron-rich structure that can effectively intercalate with DNA and interact with various enzymatic targets. The inclusion of a carboxylic acid moiety at the 2-position further enhances the potential for biological activity and provides a handle for further chemical modification, such as amide bond formation, to create libraries of derivatives for structure-activity relationship (SAR) studies.

This guide details a four-step synthetic sequence to obtain furo[2,3-b]quinoline-2-carboxylic acid:

  • Condensation: Formation of an enamine intermediate by reacting aniline with a functionalized dihydrofuranone.

  • Thermal Cyclization: An intramolecular cyclization reaction to construct the core tricyclic furo[2,3-b]quinolin-4-one structure.

  • Aromatization: Dehydrogenation of the dihydrofuro[2,3-b]quinolin-4-one intermediate to the fully aromatic furo[2,3-b]quinoline system.

  • Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid product.

Overall Synthetic Scheme

Furo[2,3-b]quinoline-2-carboxylic_Acid_Synthesis Aniline Aniline Intermediate1 Ethyl 2-anilino-4-oxo- 4,5-dihydrofuran-3-carboxylate Aniline->Intermediate1 Step 1: Condensation (Et3N, DCM) Furanone Ethyl 2-chloro-4-oxo- 4,5-dihydrofuran-3-carboxylate Furanone->Intermediate1 Intermediate2 Ethyl 4-oxo-2,3,4,9-tetrahydro- furo[2,3-b]quinoline-2-carboxylate Intermediate1->Intermediate2 Step 2: Thermal Cyclization (Diphenyl Ether, 250°C) Intermediate3 Ethyl furo[2,3-b]quinoline- 2-carboxylate Intermediate2->Intermediate3 Step 3: Aromatization (DDQ, Dioxane) FinalProduct Furo[2,3-b]quinoline- 2-carboxylic Acid Intermediate3->FinalProduct Step 4: Hydrolysis (NaOH, EtOH/H2O then HCl)

Figure 1: Overall synthetic pathway for furo[2,3-b]quinoline-2-carboxylic acid.

Experimental Protocols

PART 1: Synthesis of Starting Materials and Intermediates

Materials and Reagents

ReagentSupplierPurity
AnilineSigma-Aldrich≥99.5%
Ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylateRequires Synthesis-
Triethylamine (Et₃N)Sigma-Aldrich≥99.5%
Dichloromethane (DCM)Fisher ScientificACS Grade
Diphenyl etherSigma-Aldrich99%
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)Sigma-Aldrich98%
1,4-DioxaneSigma-AldrichAnhydrous, 99.8%
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade
Ethanol (EtOH)Decon Labs200 Proof
Hydrochloric Acid (HCl), concentratedFisher ScientificACS Grade
Ethyl Acetate (EtOAc)Fisher ScientificACS Grade
HexanesFisher ScientificACS Grade

Safety Precautions:

  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane: A potential carcinogen. Use only in a fume hood.

  • Diphenyl ether: High boiling point. Heating to 250°C requires a suitable heating mantle and a well-calibrated thermometer. Ensure the reaction is conducted in a fume hood away from flammable materials.

  • DDQ: A strong oxidizing agent. Handle with care and avoid contact with combustible materials.

  • Concentrated Acids and Bases: Corrosive. Handle with extreme care, using appropriate PPE.

Step 1: Synthesis of Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate

Principle: This step involves a nucleophilic substitution reaction where the amino group of aniline attacks the electrophilic carbon of ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 2-chloro-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM, approx. 5 mL per mmol of starting material).

  • Add aniline (1.0 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add triethylamine (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield a solid product.

ParameterValue
Reaction Time 8-12 hours
Temperature 0°C to Room Temperature
Expected Yield 75-85%
Appearance Pale yellow to off-white solid
Step 2: Thermal Cyclization to Ethyl 4-oxo-2,3,4,9-tetrahydrofuro[2,3-b]quinoline-2-carboxylate

Principle: This key step utilizes a high-temperature intramolecular cyclization, a variation of the Gould-Jacobs reaction, to form the quinolinone ring.[2][3] The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether, which provides the necessary thermal energy for the cyclization to occur.

Protocol:

  • In a 100 mL three-necked flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add diphenyl ether (approx. 10 mL per gram of starting material).

  • Heat the diphenyl ether to 250°C.

  • Slowly add the ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate (1.0 eq) from Step 1 in portions to the hot diphenyl ether. Be cautious of initial frothing.

  • Maintain the reaction temperature at 250-255°C for 15-30 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature. As it cools, the product will precipitate.

  • Add hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexanes to remove residual diphenyl ether.

  • The crude product can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol if necessary.

ParameterValue
Reaction Time 15-30 minutes
Temperature 250-255°C
Expected Yield 60-70%
Appearance Brown or tan solid
Step 3: Aromatization to Ethyl furo[2,3-b]quinoline-2-carboxylate

Principle: Aromatization of the dihydrofuroquinolinone is achieved through oxidative dehydrogenation. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a powerful and effective oxidizing agent for this type of transformation, converting both the dihydrofuran and dihydroquinolinone rings to their aromatic counterparts in a single step.

Protocol:

  • In a 250 mL round-bottom flask, dissolve the crude product from Step 2 (1.0 eq) in anhydrous 1,4-dioxane (approx. 20 mL per gram).

  • Add DDQ (2.2 eq) to the solution. The mixture will likely turn dark.

  • Heat the reaction mixture to reflux (approximately 101°C) for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated hydroquinone byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

ParameterValue
Reaction Time 4-6 hours
Temperature Reflux (approx. 101°C)
Expected Yield 50-65%
Appearance Yellowish solid
Step 4: Hydrolysis to Furo[2,3-b]quinoline-2-carboxylic Acid

Principle: The final step is the saponification of the ethyl ester to the carboxylic acid. This is a base-catalyzed hydrolysis reaction. Subsequent acidification protonates the carboxylate salt, leading to the precipitation of the final product.

Protocol:

  • Dissolve the ethyl furo[2,3-b]quinoline-2-carboxylate from Step 3 (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Add sodium hydroxide (3.0 eq) to the solution.

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly acidify the solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the product under vacuum to yield the final furo[2,3-b]quinoline-2-carboxylic acid.

ParameterValue
Reaction Time 2-4 hours
Temperature Reflux
Expected Yield 85-95%
Appearance Off-white to light yellow solid

Workflow Visualization

Detailed_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization cluster_step4 Step 4: Hydrolysis s1_start Mix Aniline & Furanone in DCM s1_cool Cool to 0°C s1_start->s1_cool s1_add_base Add Et3N s1_cool->s1_add_base s1_react Stir at RT (8-12h) s1_add_base->s1_react s1_filter Filter Salt s1_react->s1_filter s1_workup Aqueous Workup s1_filter->s1_workup s1_purify Recrystallize s1_workup->s1_purify s1_product Intermediate 1 s1_purify->s1_product s2_add Add Intermediate 1 s1_product->s2_add s2_heat Heat Diphenyl Ether to 250°C s2_heat->s2_add s2_react React for 15-30 min s2_add->s2_react s2_cool Cool to RT s2_react->s2_cool s2_precipitate Add Hexanes s2_cool->s2_precipitate s2_filter Filter Product s2_precipitate->s2_filter s2_product Intermediate 2 s2_filter->s2_product s3_dissolve Dissolve Intermediate 2 in Dioxane s2_product->s3_dissolve s3_add_ddq Add DDQ s3_dissolve->s3_add_ddq s3_reflux Reflux (4-6h) s3_add_ddq->s3_reflux s3_cool Cool & Filter s3_reflux->s3_cool s3_concentrate Concentrate s3_cool->s3_concentrate s3_workup Aqueous Workup s3_concentrate->s3_workup s3_purify Column Chromatography s3_workup->s3_purify s3_product Intermediate 3 s3_purify->s3_product s4_dissolve Dissolve Intermediate 3 in EtOH/H2O s3_product->s4_dissolve s4_add_base Add NaOH s4_dissolve->s4_add_base s4_reflux Reflux (2-4h) s4_add_base->s4_reflux s4_remove_etoh Remove EtOH s4_reflux->s4_remove_etoh s4_acidify Acidify with HCl s4_remove_etoh->s4_acidify s4_filter Filter Product s4_acidify->s4_filter s4_dry Dry s4_filter->s4_dry s4_product Final Product s4_dry->s4_product

Figure 2: Detailed experimental workflow for each synthetic step.

Conclusion

The protocol described herein provides a reliable and logical pathway for the synthesis of furo[2,3-b]quinoline-2-carboxylic acid. By understanding the underlying principles of each reaction—from the initial condensation to the final hydrolysis—researchers can confidently reproduce this synthesis and potentially adapt it for the creation of novel derivatives. The careful execution of each step, with particular attention to the high-temperature cyclization and oxidative aromatization, is crucial for achieving good yields and high purity of the final compound. This guide serves as a valuable resource for scientists engaged in the exploration of new chemical entities for drug discovery and development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Kuo, C. C., et al. (2007). Synthesis and cytotoxic activity of certain 2,3,4,9-tetrahydrofuro [2,3-b] quinolin-3,4-dione and ethyl 2-(substituted aniline) -4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in murine leukemia WEHI-3 cells. In Vivo, 21(2), 227-36. [Link]

  • Li, Y., et al. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Archiv der Pharmazie, 351(5), e1700345. [Link]

  • Kumar, A., et al. (2012). SYNTHESIS OF 2-BENZOYLFURO[2,3-b]QUINOLINES FROM QUINOLINE-BASED CHALCONES. Synthetic Communications, 42(15), 2290-2298. [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives

Introduction: The Significance of the Furo[2,3-b]quinoline Scaffold The furo[2,3-b]quinoline ring system is a privileged heterocyclic scaffold due to its prevalence in natural products and its significant therapeutic pot...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Furo[2,3-b]quinoline Scaffold

The furo[2,3-b]quinoline ring system is a privileged heterocyclic scaffold due to its prevalence in natural products and its significant therapeutic potential.[1][2] As a bioisostere of the acridine framework, furo[2,3-b]quinoline derivatives have attracted considerable attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-breast cancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Notably, these compounds have shown promise as DNA topoisomerase II inhibitors, a critical target in cancer therapy.[3][4][5] The development of efficient and versatile synthetic routes to access functionalized furo[2,3-b]quinoline-2-carboxylic acid derivatives is therefore of paramount importance for the discovery of new therapeutic agents.[1][3][4][5]

This comprehensive guide provides detailed application notes and protocols for the preparation of furo[2,3-b]quinoline-2-carboxylic acid derivatives, intended for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by authoritative literature, offering both classical and modern synthetic strategies.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the furo[2,3-b]quinoline core can be approached through several synthetic strategies. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction efficiency. This section will delve into the key synthetic transformations, explaining the rationale behind the experimental choices.

The Gould-Jacobs Reaction: A Classical Approach to the Quinoline Core

The Gould-Jacobs reaction is a cornerstone in quinoline synthesis and serves as a foundational method for constructing the quinoline portion of the furo[2,3-b]quinoline scaffold.[6][7][8][9] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization to form a 4-hydroxyquinoline-3-carboxylate derivative.[6][8][9] Subsequent hydrolysis and decarboxylation can yield the 4-quinolinone core.[8][9]

Causality of Experimental Choices:

  • Aniline Selection: The choice of a substituted aniline is critical as it dictates the substitution pattern on the benzene ring of the final quinoline product. Electron-donating groups on the aniline can facilitate the initial condensation step.

  • High Temperature for Cyclization: The thermal cyclization step typically requires temperatures above 250 °C to overcome the activation energy for the 6-electron electrocyclization.[8][9] The use of high-boiling point solvents like diphenyl ether is common to achieve these temperatures.[10]

  • Microwave Irradiation: Modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation to significantly reduce reaction times and improve yields by efficiently delivering the required thermal energy.[9]

Generalized Reaction Pathway:

Gould-Jacobs Reaction Aniline Aniline Derivative Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-ROH) Malonate Alkoxymethylenemalonate Ester Malonate->Intermediate1 Quinolinone_ester 4-Hydroxyquinoline-3-carboxylate Intermediate1->Quinolinone_ester Thermal Cyclization (High Temp or Microwave) Quinolinone_acid Quinoline-3-carboxylic Acid Quinolinone_ester->Quinolinone_acid Hydrolysis Quinolinone 4-Quinolinone Quinolinone_acid->Quinolinone Decarboxylation

Caption: Generalized workflow of the Gould-Jacobs reaction.

Domino and Annulation Reactions: Efficient Assembly of Fused Systems

Domino and annulation reactions have emerged as powerful strategies for the one-pot synthesis of complex heterocyclic systems like furo[2,3-b]quinolines.[11] These methods offer high atom economy and procedural simplicity by combining multiple bond-forming events in a single synthetic operation.

Key Approaches:

  • Palladium-Catalyzed Annulation: Pd(II)-catalyzed N-H/C annulation between β-ketodinitriles and alkynes provides an elegant route to furo[2,3-b]pyridines, a related scaffold.[12] This strategy involves the simultaneous construction of the furan and pyridine rings.

  • [4+2] Cycloaddition: Metal-free [4+2] cycloaddition of in situ generated aza-o-quinone methides with furans can be employed to construct furo[3,2-b]quinolines.[13] This method features mild reaction conditions and high regioselectivity.

Causality of Experimental Choices:

  • Catalyst Selection: The choice of transition metal catalyst (e.g., Palladium) is crucial for activating the substrates and facilitating the desired bond formations in annulation reactions.

  • Substrate Design: The functional groups on the starting materials are strategically chosen to participate in the cascade reaction, leading to the desired fused ring system.

Domino_Annulation StartingMaterials Functionalized Precursors (e.g., β-ketodinitriles, alkynes) Intermediate Reactive Intermediate (e.g., Organopalladium species) StartingMaterials->Intermediate Catalyst Activation (e.g., Pd(II)) Product Furo[2,3-b]quinoline Derivative Intermediate->Product Intramolecular Cyclization/Annulation

Caption: A simplified representation of a domino annulation pathway.

Sonogashira Coupling and Subsequent Cyclization: A Versatile Strategy

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for constructing the furo[2,3-b]quinoline scaffold.[14][15] This reaction is typically followed by an intramolecular cyclization to form the furan ring.

Generalized Strategy:

  • Sonogashira Coupling: A suitably substituted quinoline derivative (e.g., a halo-substituted 2-hydroxyquinoline) is coupled with a terminal alkyne.

  • Intramolecular Cyclization: The resulting alkyne-substituted quinoline undergoes an intramolecular cyclization, often promoted by a catalyst or specific reaction conditions, to form the fused furan ring.

Causality of Experimental Choices:

  • Catalyst System: The combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) is essential for the Sonogashira coupling.[15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to neutralize the hydrogen halide byproduct and facilitate the reaction.[15]

  • Cyclization Conditions: The conditions for the subsequent cyclization step will depend on the nature of the substrate. For instance, an iodocyclization can be achieved using ICl.[16]

Sonogashira_Coupling_Pathway Quinoline_Halide Halo-Substituted Quinoline Precursor Coupled_Intermediate Alkyne-Substituted Quinoline Quinoline_Halide->Coupled_Intermediate Sonogashira Coupling (Pd/Cu catalyst, Base) Alkyne Terminal Alkyne Alkyne->Coupled_Intermediate Furoquinoline Furo[2,3-b]quinoline Derivative Coupled_Intermediate->Furoquinoline Intramolecular Cyclization

Caption: Synthetic route via Sonogashira coupling and cyclization.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to furo[2,3-b]quinoline-2-carboxylic acid derivatives.

Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of a 4-Hydroxyquinoline-3-carboxylate Precursor

This protocol describes a modern, efficient approach to synthesizing the quinoline core using microwave irradiation.[9][17]

Materials:

  • Substituted Aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol)

  • Microwave vial (2-5 mL)

  • Microwave reactor

  • Acetonitrile (ice-cold)

  • Filtration apparatus

Procedure:

  • In a 2-5 mL microwave vial, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250 °C and hold for 10-30 minutes. The optimal time may vary depending on the specific aniline used and should be monitored by TLC.

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the ethyl 4-hydroxyquinoline-3-carboxylate should form.

  • Isolate the solid product by filtration and wash it with ice-cold acetonitrile (2 x 3 mL).

  • Dry the product under vacuum to obtain the desired quinoline precursor.

Parameter Value Rationale
Temperature 250 °CTo provide sufficient energy for the thermal cyclization.
Time 10-30 minSignificantly shorter than conventional heating due to efficient microwave energy transfer.
DEEM Excess 3.0 eq.Serves as both reactant and solvent, driving the reaction to completion.
Protocol 2: Synthesis of Furo[2,3-b]quinoline via Sonogashira Coupling and Iodocyclization

This protocol outlines a versatile method for constructing the furo[2,3-b]quinoline ring system starting from a dihalo-quinoline.[16]

Step 1: Sonogashira Coupling

Materials:

  • 2,4-dichloroquinoline (1.0 mmol)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • CuI (0.1 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous THF (10 mL)

  • Schlenk flask

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., Argon), add 2,4-dichloroquinoline (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-alkynyl-4-chloroquinoline intermediate.

Step 2: Iodocyclization

Materials:

  • 2-alkynyl-4-chloroquinoline (1.0 mmol)

  • Iodine monochloride (ICl) (1.1 mmol)

  • Dichloromethane (DCM) (10 mL)

  • Round-bottom flask

Procedure:

  • Dissolve the 2-alkynyl-4-chloroquinoline (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of iodine monochloride (1.1 mmol) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 3-iodo-furo[2,3-b]quinoline derivative.

Reaction Catalyst/Reagent Solvent Temperature Key Transformation
Sonogashira CouplingPd(PPh₃)₄/CuITHF/Et₃NRoom Temp.C-C bond formation between quinoline and alkyne.
IodocyclizationIClDCM0 °C to RTElectrophilic cyclization to form the furan ring with iodine incorporation.

Troubleshooting

Problem Possible Cause Solution
Low yield in Gould-Jacobs reaction Incomplete cyclization.Increase reaction temperature or time. Consider using a higher boiling point solvent or microwave irradiation.
Decomposition of starting material or product.Lower the reaction temperature and extend the reaction time. Use microwave for more controlled heating.
No reaction in Sonogashira coupling Inactive catalyst.Ensure the use of fresh, high-quality palladium and copper catalysts. Degas the solvent thoroughly to remove oxygen.
Poorly reactive aryl halide.Consider using a more reactive aryl iodide instead of a bromide or chloride.
Formation of homocoupled alkyne byproduct Presence of oxygen.Maintain a strictly inert atmosphere throughout the Sonogashira reaction.

Conclusion

The synthesis of furo[2,3-b]quinoline-2-carboxylic acid derivatives can be achieved through a variety of robust and adaptable synthetic methodologies. The classical Gould-Jacobs reaction provides a reliable entry to the quinoline core, with modern adaptations such as microwave-assisted synthesis offering significant improvements in efficiency. For more complex and functionalized derivatives, transition-metal-catalyzed methods like the Sonogashira coupling followed by cyclization offer a powerful and versatile approach. The choice of synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize these important heterocyclic compounds for further investigation in drug discovery and development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Cieplik, J., & Bryndal, I. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Gould-Jacobs Reaction. Cambridge University Press & Assessment. [Link]

  • Wang, B., Li, Q., Shi, W., Chen, L., & Sun, J. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design, 91(4), 957-961. [Link]

  • Canadian Science Publishing. (n.d.). Microwave-assisted one-pot synthesis of some new furo[2,3-b]quinolines using potassium carbonate under solvent-free conditions. [Link]

  • Li, Y., et al. (2020). Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b′]diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans. The Journal of Organic Chemistry, 85(4), 2046-2057. [Link]

  • Reddy, T. J., et al. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances, 5(82), 67138-67148. [Link]

  • ResearchGate. (2026). Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. [Link]

  • Jiang, N., Chen, L., & Sun, J. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 20(12). [Link]

  • Wiley Online Library. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • PubMed. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. [Link]

  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]

  • Semantic Scholar. (n.d.). Short and efficient method for the preparation of furo[3,2-f] quinoline. [Link]

  • ACS Publications. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. [Link]

  • Wikipedia. (2023). Sonogashira reaction. [Link]

Sources

Method

Application Note and Protocol: A Robust HPLC Method for the Analysis of Furo[2,3-b]quinoline-2-carboxylic Acid

Abstract Furo[2,3-b]quinoline-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Furo[2,3-b]quinoline-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer properties.[1][2] Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of these compounds during drug discovery and development. This application note presents a detailed, validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of furo[2,3-b]quinoline-2-carboxylic acid. The described method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications.

Introduction

Furoquinoline alkaloids, characterized by a fused furan and quinoline ring system, are naturally occurring compounds found predominantly in the Rutaceae family.[2][3][4] Their synthetic analogs, such as furo[2,3-b]quinoline-2-carboxylic acid, are being explored for their therapeutic potential.[1] The development of robust analytical methods is a prerequisite for advancing these compounds through the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[5] This document provides a comprehensive guide to the development and validation of an HPLC method for furo[2,3-b]quinoline-2-carboxylic acid, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5][6][7]

Understanding the Analyte: Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. Furo[2,3-b]quinoline-2-carboxylic acid is a heterocyclic compound with both acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functional groups.[8][9]

  • Structure: The molecule consists of a fused furoquinoline ring system with a carboxylic acid group at the 2-position.

  • Polarity: The presence of the carboxylic acid group imparts a degree of polarity, while the fused aromatic ring system contributes to its hydrophobicity. This dual nature makes it an ideal candidate for reversed-phase chromatography.

  • pKa: The carboxylic acid group is expected to have a pKa in the range of 3-5, while the quinoline nitrogen is a weak base.[9] The pH of the mobile phase will significantly influence the ionization state and, therefore, the retention of the analyte.

  • UV Absorbance: The extended aromatic system of the furoquinoline core results in strong UV absorbance, which is ideal for detection using a photodiode array (PDA) or UV-Vis detector. Furoquinoline alkaloids typically exhibit maximum absorption wavelengths between 239 and 244 nm.[10]

HPLC Method Development Strategy

The overall workflow for the development of a robust HPLC method is a systematic process.

MethodDevelopmentWorkflow cluster_prep Preparation & Planning cluster_optim Optimization Phase cluster_valid Validation (ICH Q2(R2)) Analyte Analyte Characterization (pKa, logP, UV Spectra) ColumnSelection Column Selection (C18, 5µm, 4.6x150mm) Analyte->ColumnSelection Informs choice MobilePhase Initial Mobile Phase (ACN/Water with Acid) ColumnSelection->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient FlowRate Flow Rate & Temperature Gradient->FlowRate Wavelength Detection Wavelength FlowRate->Wavelength Specificity Specificity Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness FinalMethod Final Optimized & Validated Method Robustness->FinalMethod ValidationDecisionTree Start Method Validation Start Specificity Specificity & Selectivity (Peak Purity, Placebo Spiking) Start->Specificity Linearity Linearity & Range (5 concentrations, 3 replicates) Specificity->Linearity Accuracy Accuracy (Spike recovery at 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Vary Flow, Temp, pH) Precision->Robustness Pass Validation Criteria Met? Robustness->Pass Report Generate Validation Report Pass->Report Yes Fail Re-evaluate & Optimize Method Pass->Fail No

Sources

Application

Catalytic Strategies in the Synthesis of Furo[2,3-b]quinoline-2-Carboxylic Acid and Derivatives

An Application Guide for Researchers Introduction: The furo[2,3-b]quinoline scaffold is a privileged heterocyclic framework found in numerous natural products, particularly alkaloids isolated from the Rutaceae family, an...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Introduction: The furo[2,3-b]quinoline scaffold is a privileged heterocyclic framework found in numerous natural products, particularly alkaloids isolated from the Rutaceae family, and serves as a cornerstone in medicinal chemistry.[1][2] These compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The fusion of a π-electron-rich furan ring with a π-deficient quinoline system creates a unique electronic structure that is amenable to molecular interactions with biological targets like DNA topoisomerase II.[2]

The synthesis of the furo[2,3-b]quinoline core, and specifically the introduction of a carboxylic acid moiety at the 2-position, presents significant synthetic challenges. Modern organic synthesis has largely moved beyond classical multi-step, low-yielding methods towards more elegant and efficient catalytic domino, tandem, or one-pot reactions. These strategies, employing transition metal or metal-free catalysts, enable the rapid assembly of molecular complexity from simple, readily available starting materials.[4]

This guide provides an in-depth analysis of the primary catalytic systems used to construct the furo[2,3-b]quinoline framework. We will explore the mechanistic underpinnings of each catalytic choice, provide field-tested experimental protocols, and present comparative data to aid researchers in selecting the optimal synthetic route for their specific target molecules.

Pillar 1: Palladium-Catalyzed Domino Annulations

Palladium catalysis is arguably the most powerful and versatile tool for constructing the furo[2,3-b]quinoline core. Its efficacy stems from its ability to mediate a sequence of transformations within a single pot, such as cross-coupling reactions followed by intramolecular cyclizations (annulations).[5][6]

Mechanistic Rationale: The Sonogashira/Heteroannulation Cascade

A prevalent strategy involves an initial Sonogashira cross-coupling between a halogenated quinolone (or a precursor like an iodo-pyridone) and a terminal alkyne.[5] The resulting alkynyl-substituted intermediate is then poised for a subsequent palladium-catalyzed intramolecular cyclization onto the alkyne. This cyclization can proceed through various pathways, including a Wacker-type heteroannulation where the palladium catalyst acts as a Lewis acid to activate the alkyne for nucleophilic attack by an adjacent oxygen atom.[5]

Another powerful palladium-catalyzed approach is the Larock annulation, which involves the carbopalladation of a nitrile group.[7] This method can be adapted to construct the fused pyridine ring by inserting an alkyne between an aryl-palladium bond and a proximal nitrile group, leading to the concurrent formation of multiple C-C and C-N bonds.[7][8]

Palladium_Catalyzed_Domino_Reaction cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Heteroannulation Iodo-pyridone Iodo-pyridone Alkynyl_Intermediate Alkynyl-pyridone Intermediate Iodo-pyridone->Alkynyl_Intermediate Pd(0)/Pd(II) cycle Alkyne Alkyne Alkyne->Alkynyl_Intermediate Pd_Catalyst PdCl₂(PPh₃)₂ / CuI Pd_Catalyst->Iodo-pyridone Final_Product Furo[2,3-b]pyridone Alkynyl_Intermediate->Final_Product 5-endo-dig Cyclization Pd_Lewis_Acid Pd(II) as Lewis Acid Pd_Lewis_Acid->Alkynyl_Intermediate Activates Alkyne

Fig 1: Palladium-catalyzed Sonogashira/heteroannulation workflow.
Experimental Protocol: Three-Component Synthesis of a Furo[2,3-b]pyridone Core

This protocol is adapted from a palladium-mediated one-pot synthesis.[5] It demonstrates the power of using a single catalyst for multiple, sequential transformations.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-alkoxy-3-iodo-2-pyridone (1.0 equiv), PdCl₂(PPh₃)₂ (4 mol %), and CuI (4 mol %).

  • Solvent Addition: Add a degassed mixture of MeCN (acetonitrile) and Et₃N (triethylamine) as the solvent system.

  • Sonogashira Coupling: Add the terminal alkyne (1.2 equiv) to the mixture. Stir the reaction at 60 °C and monitor by TLC. The coupling is typically complete within 24 hours.

  • Second Coupling: Once the starting iodopyridone is consumed, add the aryl iodide (1.4 equiv) directly to the reaction mixture.

  • Heteroannulation: Continue to stir the reaction at 60 °C for an additional 48 hours. The palladium catalyst, now acting as a Lewis acid, facilitates the cyclization.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford the diversely substituted furo[2,3-b]pyridone product.

Pillar 2: Gold-Catalyzed Annulation Strategies

Gold catalysts, typically in the +1 or +3 oxidation state, have emerged as exceptionally potent and selective catalysts for activating C-C multiple bonds.[9] Their strong π-acidic nature facilitates a range of complex intramolecular cyclizations and rearrangements under mild conditions, making them ideal for the synthesis of furan-containing heterocycles.[9]

Mechanistic Rationale: Activation of Alkynes and Carbene Intermediates

In the context of furo[2,3-b]quinoline synthesis, gold catalysts can orchestrate a cascade reaction beginning with the activation of an alkyne moiety. For instance, in the reaction of anthranils with aryloxyethynes, a gold catalyst facilitates the formation of an α-imino gold carbene intermediate.[10] This highly reactive species then undergoes a sequence of intramolecular cyclizations involving the tethered oxyaryl group and the benzaldehyde portion of the intermediate, rapidly constructing the complex benzofuro[2,3-b]quinoline framework with high atom economy.[10]

Gold_Catalyzed_Mechanism Start_Mols Anthranil + Aryloxyethyne Au_Carbene α-Imino Gold Carbene Intermediate Start_Mols->Au_Carbene Au_Cat Au(I) Catalyst Au_Cat->Start_Mols Activates Alkyne Cyclization Sequential Intramolecular Cyclizations Au_Carbene->Cyclization Cascade Product Benzofuro[2,3-b]quinoline Cyclization->Product

Fig 2: Simplified pathway for gold-catalyzed annulation.
Experimental Protocol: Gold-Catalyzed Annulation of Anthranils

This generalized protocol is based on the work of Liu and colleagues for the synthesis of the benzofuro[2,3-b]quinoline core.[10]

  • Reaction Setup: In a sealed tube, combine the anthranil (1.0 equiv), the aryloxyethyne or aryl propargyl ether (1.2 equiv), and the gold catalyst (e.g., Ph₃PAuNTf₂, 2-5 mol %).

  • Solvent: Add a dry, non-protic solvent such as dichloroethane (DCE) or toluene.

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 110 °C. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate the solvent in vacuo.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the pure benzofuro[2,3-b]quinoline product.

Pillar 3: Copper and Metal-Free Catalytic Systems

While palladium and gold dominate the field, other catalytic systems offer unique advantages, such as lower cost, different reactivity patterns, and milder, environmentally benign conditions.

Copper-Catalyzed A³-Coupling and Cyclization

Copper catalysts are well-known for promoting the A³ (Aldehyde-Alkyne-Amine) coupling reaction to form propargylamine intermediates. This three-component strategy can be ingeniously adapted for furoquinoline synthesis. For example, the coupling of an o-phenylenediamine, an aldehyde (like ethyl glyoxalate), and a terminal alkyne, catalyzed by copper(II), can be followed by a 5-endo-dig cyclization in a one-pot process to yield furo[2,3-b]quinoxalines, a related and valuable scaffold.[11] This principle can be extended to quinoline synthesis by choosing appropriate aniline-based starting materials.

Copper_A3_Coupling Aldehyde Aldehyde Propargylamine_Int Propargylamine Intermediate Aldehyde->Propargylamine_Int Alkyne Alkyne Alkyne->Propargylamine_Int Aniline_Deriv o-Acylaniline Aniline_Deriv->Propargylamine_Int Cu_Cat Cu(II) Catalyst Cu_Cat->Propargylamine_Int A³-Coupling Product Furo[2,3-b]quinoline Propargylamine_Int->Product 5-endo-dig Cyclization

Fig 3: Copper-catalyzed three-component synthesis pathway.
Metal-Free Cycloaddition and Acid-Promoted Annulation

Transition-metal-free synthesis is a highly desirable goal in pharmaceutical development to avoid metal contamination in final products. One approach involves a [4+2] cycloaddition (Diels-Alder reaction) between an in situ generated aza-o-quinone methide and a furan derivative.[12] This method can construct the core structure under mild, base-promoted conditions (e.g., Na₂CO₃) without the need for any transition metal.[12]

Additionally, Brønsted acids like p-toluenesulfonic acid (PTSA) can be used to promote the 5-endo-heteroannulation of N-alkyl-4-alkoxy-3-alkynylpyridin-2(1H)-ones.[13] The acid protonates the alkyne, activating it for intramolecular attack by the pyridone oxygen, leading to the formation of the furo[2,3-b]pyridin-4(7H)-one core.[13]

Introducing the 2-Carboxylic Acid Moiety

Synthesizing the target molecule, furo[2,3-b]quinoline-2-carboxylic acid, requires a specific strategy to install the carboxyl group at the C2 position of the furan ring. This can be achieved through several approaches:

  • Using a Functionalized Alkyne: The most direct method is to employ a terminal alkyne that already bears a protected carboxylic acid equivalent during the initial catalytic cyclization. For example, using an alkyne like ethyl propiolate in a Sonogashira coupling, followed by cyclization, would install an ester group at the 2-position, which can then be hydrolyzed to the carboxylic acid.

  • Post-Cyclization Oxidation: If the synthesis yields a 2-substituted furoquinoline (e.g., 2-methyl or 2-formyl), a subsequent oxidation step can be performed. The oxidation of a methyl group to a carboxylic acid can be achieved using strong oxidizing agents like selenium dioxide or potassium permanganate, a classic method used in quinoline chemistry.[14]

  • From Chalcone Precursors: An alternative route involves the cyclization of quinolinyl chalcones. Bromination of the chalcone can induce a bromocyclization to give a dihydrofuroquinoline intermediate, which is then dehydrobrominated.[1] If the chalcone is appropriately substituted, this can lead to a 2-benzoylfuroquinoline, which could potentially be cleaved oxidatively to the desired carboxylic acid.[1]

Data Summary and Comparison

Catalytic System Catalyst Type Key Reaction Advantages Disadvantages
Palladium Pd(II) salts, Pd(0) complexesSonogashira/Annulation, Larock AnnulationHigh efficiency, broad substrate scope, well-established.[5][7]Catalyst cost, potential for palladium contamination.
Gold Au(I) or Au(III) complexesAlkyne Activation, Annulation CascadeVery mild conditions, high atom economy, unique reactivity.[10]High catalyst cost, sensitivity to some functional groups.
Copper Cu(I) or Cu(II) saltsA³-Coupling, C-N CouplingLow cost, useful for multicomponent reactions.[11][15]Can require higher temperatures, sometimes lower yields.
Metal-Free Brønsted Acids (PTSA), Bases (Na₂CO₃)Cycloaddition, Acid-Promoted AnnulationNo metal contamination, environmentally benign, low cost.[12][13]Often narrower substrate scope, may require harsher conditions.

Conclusion

The synthesis of furo[2,3-b]quinoline-2-carboxylic acid and its derivatives is a field rich with catalytic innovation. Palladium-catalyzed domino reactions represent the most robust and versatile strategy, allowing for the construction of highly decorated analogues from simple precursors. Gold catalysis offers an elegant and mild alternative, proceeding through unique carbene intermediates to achieve high atom economy. For cost-effective and environmentally conscious syntheses, copper-catalyzed multicomponent reactions and metal-free strategies provide valuable and effective options. The choice of catalyst ultimately depends on the specific target molecule, available starting materials, and the desired scale of the reaction. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the fascinating chemistry of this important heterocyclic scaffold.

References

  • Palladium-Mediated Three-Component Synthesis of Furo[2,3-b]pyridones by One-Pot Coupling of 3-Iodopyridones, Alkynes, and Organic Halides. ACS Publications.
  • Direct access to benzofuro[2,3-b]quinoline and 6H-chromeno[3,4-b]quinoline cores through gold-catalyzed annulation of anthranils with arenoxyethynes and aryl propargyl ethers. PubMed.
  • Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b′]diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans. The Journal of Organic Chemistry.
  • Copper(II) Catalyzed Expeditious Synthesis of Furoquinoxalines through a One-Pot Three-Component Coupling Strategy. Organic Letters.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3- b ]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. ResearchGate.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters.
  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. ResearchGate.
  • Palladium-Catalysed Synthesis and Transformation of Quinolones. MDPI.
  • Recent advances in the synthesis of furo[2,3-b]pyridine derivatives through novel domino annulations. ResearchGate.
  • SYNTHESIS OF 2-BENZOYLFURO[2,3-b]QUINOLINES FROM QUINOLINE-BASED CHALCONES. Taylor & Francis Online.
  • Gold catalysis in quinoline synthesis. Royal Society of Chemistry.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Wiley Online Library.
  • Copper-Catalyzed Synthesis of Substituted Quinolines via C–N Coupling/Condensation from ortho-Acylanilines and Alkenyl Iodides. The Journal of Organic Chemistry.
  • Gold-Catalyzed Synthesis of Furans and Furanones from Sulfonium Ylides. TCI AMERICA.
  • Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Europe PMC.
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. BenchChem.

Sources

Method

Application Note: Furo[2,3-b]quinoline-2-carboxylic Acid in Anticancer Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Scaffold utilization, mechanism of action, structure-activity relationships (SAR), and validated experimental w...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Content Focus: Scaffold utilization, mechanism of action, structure-activity relationships (SAR), and validated experimental workflows.

Executive Summary: The Furo[2,3-b]quinoline Scaffold

The discovery of novel, orally bioavailable anticancer agents frequently relies on the optimization of privileged tricyclic scaffolds. The furo[2,3-b]quinoline core—structurally related to naturally occurring alkaloids like dictamnine and robustine—has emerged as a highly potent pharmacophore in oncology[1].

While traditional acridine derivatives (e.g., amsacrine) exhibit potent DNA intercalation, they often suffer from poor pharmacokinetic profiles and dose-limiting toxicities[1]. The isosteric replacement of the acridine benzene ring with a furan ring yields the furo[2,3-b]quinoline system, which demonstrates a superior binding affinity to the chromophore of Topoisomerase II[1]. Furthermore, utilizing furo[2,3-b]quinoline-2-carboxylic acid as a foundational building block provides a critical synthetic handle at the C-2 position. Derivatization of this carboxylic acid into hydrophilic amides, esters, or oxime ethers effectively circumvents the poor water solubility typically associated with planar tricyclic systems, enabling the development of orally active drug candidates[2][3].

Multi-Targeted Pharmacological Mechanisms

Furo[2,3-b]quinoline derivatives exert their antiproliferative effects through a sophisticated, multi-targeted mechanism of action:

  • Topoisomerase II Poisoning: The planar tricyclic system intercalates into DNA, stabilizing the DNA-Topoisomerase II cleavable complex. This prevents DNA religation, leading to double-strand breaks, subsequent cell cycle arrest at the G2/M phase, and the induction of apoptosis[1][4].

  • PI3K/Akt-mTOR Pathway Inhibition: Advanced derivatives have demonstrated the ability to inhibit phosphoinositide-3 kinase (PI3K) and mTOR, subsequently preventing the hypoxia-induced accumulation of HIF-1 α protein, a critical factor in tumor survival and angiogenesis[5].

  • Mitochondrial Apoptosis: Treatment with these compounds induces intracellular calcium influx and reactive oxygen species (ROS) generation, which depolarizes the mitochondrial membrane potential (MMP) and upregulates pro-apoptotic markers like Caspase-3 and Bax[6][7].

MoA Drug Furo[2,3-b]quinoline Derivatives TopoII Topoisomerase II Inhibition Drug->TopoII Intercalation PI3K PI3K/Akt-mTOR Blockade Drug->PI3K Kinase Binding DNA DNA Double-Strand Breaks TopoII->DNA ROS ROS Generation & Ca2+ Influx PI3K->ROS Apoptosis Apoptosis (Caspase-3/Bax) DNA->Apoptosis G2/M Arrest Mito Mitochondrial Depolarization ROS->Mito Mito->Apoptosis

Mechanisms of Furo[2,3-b]quinoline derivatives inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) & Efficacy Data

Strategic modifications around the furo[2,3-b]quinoline core drastically alter its efficacy and selectivity.

  • C-4 Substitution: The introduction of anilino or phenolic groups at the C-4 position is indispensable for broad-spectrum antitumor properties[1][4].

  • C-6 Substitution: Functionalizing the C-6 position with benzyl ethers or benzenesulfonates significantly enhances cytotoxicity against breast and colon cancer lines[1][8].

  • C-2 Carboxylic Acid Derivatization: Converting the C-2 position into aminoalkyloximes yields compounds with remarkable water solubility (up to 1049 µg/mL as HCl salts) and high oral bioavailability (57.1%)[2][3].

Table 1: In Vitro Cytotoxicity Profiles of Key Furo[2,3-b]quinoline Derivatives
Derivative ModificationTarget Cell LinesEfficacy (IC50 / GI50)Key Pharmacological FeatureRef.
Linear 4-anilino- (5a) NCI-60 Panel (Leukemia, CNS, Melanoma)Mean GI50 = 0.025 µMBroad-spectrum, highly potent cytotoxicity.[9]
C-6 Benzenesulfonate (10c) HCT-116, MCF-7, U2OS, A549IC50 = 4.32 - 24.96 µMWeak toxicity to normal HL-7702 cells.[8]
C-4 Substituted Phenol (I7) MCF-7, MDA-MB-231 (Breast)IC50 = 5.60 - 26.24 µMG2/M phase arrest; spares normal MCF-10A.[4]
O-2-aminoethyloxime (13a) NCI-H460 (Non-Small Cell Lung)Highly SelectiveHigh water solubility; 57.1% oral bioavailability.[2][3]

Experimental Workflows & Protocols

To ensure robust, reproducible drug discovery, the following protocols form a self-validating system. Chemical synthesis is validated by target-specific biochemical assays, which are subsequently confirmed by phenotypic cellular screening.

Workflow Scaffold Furo[2,3-b]quinoline- 2-carboxylic acid Syn Amidation & Derivatization Scaffold->Syn Screen In Vitro Screening (MTT Assay) Syn->Screen Mech Mechanism Validation (Topo II Assay) Screen->Mech Lead Lead Optimization (In Vivo Xenograft) Mech->Lead

Workflow for furo[2,3-b]quinoline-based anticancer drug discovery and validation.

Protocol 1: Synthesis of Soluble Furo[2,3-b]quinoline-2-carboxamides

Causality Insight: The free carboxylic acid is often too polar for passive cellular diffusion but too lipophilic in the core to dissolve in aqueous media. Coupling the C-2 acid with hydrophilic aliphatic amines (e.g., piperazine or aminoethyl groups) optimizes the partition coefficient (LogP)[2].

Step-by-Step Methodology:

  • Activation: Dissolve Furo[2,3-b]quinoline-2-carboxylic acid (1.0 eq) in anhydrous DMF under an inert N2 atmosphere. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add the desired aliphatic amine (1.2 eq) dropwise. Stir the reaction mixture for 4–6 hours at room temperature.

  • Monitoring: Monitor reaction completion via TLC (Dichloromethane:Methanol, 9:1).

  • Workup: Quench with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield the target carboxamide. Convert to a hydrochloride salt using 2M HCl in diethyl ether to maximize aqueous solubility[2][3].

Protocol 2: Topoisomerase II DNA Relaxation Assay

Causality Insight: Phenotypic cell death does not prove target engagement. This assay acts as a self-validating mechanism to distinguish true Topo II poisons (which stabilize the DNA-enzyme complex) from catalytic inhibitors (which merely block enzyme binding)[1][4].

Step-by-Step Methodology:

  • Reaction Setup: In a 20 µL reaction volume, combine 0.25 µg of supercoiled pBR322 plasmid DNA, 1 unit of human Topoisomerase II α , and the assay buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP).

  • Compound Addition: Add the synthesized furo[2,3-b]quinoline derivative at varying concentrations (1, 10, 50, 100 µM).

    • Self-Validation Control: Include Etoposide (100 µM) as a positive control for Topo II poisoning, and a DMSO vehicle as a negative control.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2 µL of 10% SDS and 1 µL of Proteinase K (10 mg/mL). Incubate for an additional 30 minutes at 37°C to digest the enzyme and release the trapped DNA.

  • Visualization: Resolve the DNA topological states on a 1% agarose gel (without ethidium bromide) at 5 V/cm for 2 hours. Post-stain with GelRed and visualize under UV. An accumulation of linear DNA indicates successful Topo II poisoning.

Protocol 3: High-Throughput Cytotoxicity Screening (MTT Assay)

Causality Insight: To evaluate the therapeutic index, compounds must be tested concurrently on cancer cell lines and normal human cell lines. The MTT assay relies on NAD(P)H-dependent oxidoreductases to reduce the tetrazolium dye, providing a direct, quantitative measure of metabolic viability[4][8].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7, MDA-MB-231, A549) and normal control cells (e.g., MCF-10A or HL-7702) in 96-well microtiter plates at a density of 5×103 cells/well in 100 µL of complete media[4][8].

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow cell attachment.

  • Treatment: Aspirate media and add fresh media containing the furoquinoline derivatives at a 5-log dose range (e.g., 0.01 to 100 µM). Incubate for 48 hours[9].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values using non-linear regression analysis to identify lead compounds that exhibit high cytotoxicity in cancer lines but spare normal cells[4].

References

  • Chen, Y.-L., et al. "Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives." European Journal of Medicinal Chemistry, 2005. 9

  • Wang, et al. "Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives." Chemical Biology & Drug Design, 2018. 8

  • Zhang, et al. "Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II." Anti-Cancer Agents in Medicinal Chemistry, 2021. 4

  • Chen, Y.-L., et al. "Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry, 2011. 2

  • Wang, et al. "Design, synthesis, and cytotoxic evaluation of novel furo[2,3- b] quinoline derivatives." Ovid, 2017. 1

  • Lin, et al. "Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells." Molecular Medicine Reports, 2020. 6

  • Lin, et al. "Ethyl 2‑anilino‑4‑oxo‑4,5‑dihydrofuran‑3‑carboxylate exhibits anti‑proliferative activity and induces apoptosis in promyelocytic leukemia HL‑60 cells." Spandidos Publications, 2020. 7

  • ACS Publications. "Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers." Journal of Medicinal Chemistry, 2011. 3

  • ResearchGate. "Design and synthesis of novel furoquinoline based inhibitors of multiple targets in the PI3K/Akt-mTOR pathway." ResearchGate, 2025. 5

Sources

Application

In Vivo Evaluation of Furo[2,3-b]quinoline-2-carboxylic Acid: A Guide to Preclinical Protocols

For Researchers, Scientists, and Drug Development Professionals This document serves as a detailed guide for designing and executing in vivo studies to evaluate the therapeutic potential of furo[2,3-b]quinoline-2-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed guide for designing and executing in vivo studies to evaluate the therapeutic potential of furo[2,3-b]quinoline-2-carboxylic acid. As a Senior Application Scientist, the following protocols and application notes are curated to provide a robust framework for preclinical assessment, emphasizing scientific integrity and logical experimental design.

Introduction to Furo[2,3-b]quinoline-2-carboxylic Acid

The furo[2,3-b]quinoline scaffold has emerged as a promising pharmacophore in medicinal chemistry. Derivatives of this heterocyclic system have demonstrated a range of biological activities, including potential as anticancer and anti-inflammatory agents.[1][2][3][4][5][6][7] The presence and position of the carboxylic acid group can significantly influence the compound's pharmacokinetic properties and biological targets. Therefore, rigorous in vivo testing is a critical step to translate promising in vitro results into potential clinical applications.

This guide provides a comprehensive overview of the essential considerations for the in vivo testing of furo[2,3-b]quinoline-2-carboxylic acid, from initial study design to detailed experimental protocols and data interpretation.

PART 1: Core Directive: Structuring the In Vivo Investigation

A successful in vivo study is built upon a foundation of careful planning and a clear understanding of the research question. The following sections outline the critical components of a well-designed preclinical study.

The Preclinical Research Pathway

The journey from a promising compound to a potential therapeutic involves a phased approach to in vivo testing.[8][9]

Caption: A typical preclinical in vivo testing workflow.

Foundational Pillars of Study Design

Every in vivo experiment should be designed to be robust, reproducible, and ethically sound.[10][11][12]

  • Hypothesis-Driven Research: Each study should be designed to test a specific hypothesis. Preclinical research can be broadly categorized as exploratory (hypothesis-generating) or confirmatory (hypothesis-testing).[10]

  • Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be a guiding framework.[8]

  • Statistical Power: The number of animals per group should be sufficient to detect a biologically meaningful effect. Power calculations should be performed during the study design phase.

  • Minimizing Bias: Randomization of animals into treatment groups and blinding of investigators to treatment allocation are essential to prevent experimental bias.[10][12]

PART 2: Scientific Integrity & Logic in Protocol Design

The following sections provide detailed protocols and the scientific rationale behind the experimental choices.

Pharmacokinetic (PK) Studies

Understanding the absorption, distribution, metabolism, and excretion (ADME) of furo[2,3-b]quinoline-2-carboxylic acid is fundamental to designing effective dosing regimens for efficacy studies.[13][14]

Objective: To determine the pharmacokinetic profile of the test compound in rodents.

Animal Model: Male and female mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley or Wistar).[15]

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week before the study.

  • Dosing:

    • Intravenous (IV) Administration: Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.

    • Oral (PO) Administration: Administer a single dose (e.g., 10-50 mg/kg) by oral gavage to assess oral bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[15][16] A sparse sampling or serial bleeding protocol can be employed to minimize the number of animals used.[16]

  • Plasma Analysis: Process blood samples to obtain plasma and analyze the concentration of the test compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters.

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.[17]
Tmax Time to reach Cmax.
AUC Area under the plasma concentration-time curve.
t1/2 Half-life of the compound.[17]
CL Clearance, the rate at which the drug is eliminated from the body.[17]
Vss Apparent volume of distribution of the drug in the body.[17]
F% Bioavailability (for oral dosing).
In Vivo Efficacy Models

The choice of efficacy model depends on the hypothesized therapeutic indication for furo[2,3-b]quinoline-2-carboxylic acid.

Xenograft models are a cornerstone of preclinical oncology research for evaluating the efficacy of potential anticancer agents.[18][19][20]

Objective: To evaluate the antitumor activity of furo[2,3-b]quinoline-2-carboxylic acid in a human tumor xenograft model.

Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.[21]

Protocol:

  • Cell Line Selection: Choose a human cancer cell line that has shown sensitivity to the test compound in vitro. For example, based on existing literature, cell lines such as HCT-116 (colon), MCF-7 (breast), and A549 (lung) could be considered.[1][2]

  • Tumor Implantation: Subcutaneously implant cultured cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups.

  • Treatment: Administer the test compound at various doses, a vehicle control, and a positive control (a standard-of-care chemotherapy agent).

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: The study is typically terminated when tumors in the control group reach a specified size. Tumors are then excised and weighed.

Workflow for Xenograft Studies

G A Cell Culture B Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization C->D E Treatment Administration D->E F Tumor & Body Weight Measurement E->F G Endpoint & Tissue Collection F->G H Data Analysis G->H

Caption: Step-by-step workflow for a typical xenograft study.

Various animal models can be used to screen for anti-inflammatory activity.[22][23][24][25][26]

Objective: To assess the anti-inflammatory effects of furo[2,3-b]quinoline-2-carboxylic acid.

Animal Model: Mice (e.g., BALB/c) or rats.

Protocol (Carrageenan-Induced Paw Edema):

  • Animal Groups: Divide animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups at different doses.

  • Compound Administration: Administer the compounds orally or intraperitoneally.

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is crucial for interpreting the results of in vivo studies.

Table 2: Example of Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg/day, route)Final Tumor Volume (mm³ ± SEM)Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
Compound X25, PO800 ± 15046.7
Compound X50, PO400 ± 9073.3
Positive ControlVaries250 ± 7083.3

References

  • Cho, S.-Y., Kang, W., Han, J., Min, S., & Kang, J. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. NCBI. Retrieved from [Link]

  • (n.d.). Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Retrieved from [Link]

  • (2025, July 21). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Retrieved from [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. NCBI. Retrieved from [Link]

  • (2023, October 25). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • (2019, September 5). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. NCBI. Retrieved from [Link]

  • (n.d.). Patient-Derived Xenograft (PDX) Models. Altogen Labs. Retrieved from [Link]

  • (2017, April 1). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • (1989). Human tumor xenografts as model for drug testing. PubMed. Retrieved from [Link]

  • (n.d.). General Principles of Preclinical Study Design. NCBI. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace. Retrieved from [Link]

  • (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes. MDPI. Retrieved from [Link]

  • (n.d.). Pk/bio-distribution. MuriGenics. Retrieved from [Link]

  • (n.d.). General Principles of Preclinical Study Design. FORRT. Retrieved from [Link]

  • (n.d.). Murine Pharmacokinetic Studies. NCBI. Retrieved from [Link]

  • (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Retrieved from [Link]

  • (2024, September 3). How to Design an Efficient Preclinical Testing Study. Veranex. Retrieved from [Link]

  • (2025, August 3). In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. Retrieved from [Link]

  • (2018, April 15). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. PubMed. Retrieved from [Link]

  • (2017, December 1). Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Wiley Online Library. Retrieved from [Link]

  • (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. PubMed. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Retrieved from [Link]

  • (2020, November 3). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Bentham Science. Retrieved from [Link]

  • (2024, October 15). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]

  • (2025, August 6). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. ResearchGate. Retrieved from [Link]

Sources

Method

Application and Protocol Guide: Characterizing Furo[2,3-b]quinoline-2-carboxylic Acid as a Novel Fluorescent Probe for Biological Assays

Abstract: This guide provides a comprehensive framework for the characterization and validation of novel fluorescent probes, using the Furo[2,3-b]quinoline-2-carboxylic acid scaffold as a primary example. While the broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive framework for the characterization and validation of novel fluorescent probes, using the Furo[2,3-b]quinoline-2-carboxylic acid scaffold as a primary example. While the broader quinoline family is well-established in bio-imaging, the specific photophysical properties and biological applications of this furo-fused derivative are not extensively documented.[1][2][3] This document serves as a roadmap for researchers, outlining the necessary steps to take a novel compound from initial spectroscopic analysis to proof-of-concept biological assays. We detail protocols for determining fundamental photophysical properties, assessing environmental sensitivity, and implementing the probe in live-cell and bacterial imaging experiments.

Part 1: Fundamental Photophysical Characterization

1.1. Rationale & Causality: Before a new compound can be deployed in a complex biological system, its intrinsic photophysical properties must be rigorously defined. This initial characterization is foundational; it dictates the appropriate instrumentation (lasers, filter sets), experimental design (concentration, exposure times), and potential applications. Understanding properties like quantum yield and photostability prevents misinterpretation of data, where a change in signal could be due to probe degradation rather than a true biological event.[4][5]

1.2. Protocol: Absorbance and Fluorescence Spectroscopy

This protocol establishes the core spectral properties of the probe.

Materials:

  • Furo[2,3-b]quinoline-2-carboxylic acid (or compound of interest)

  • High-purity solvents (e.g., DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • 1 cm path length quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the probe in 100% DMSO.

  • Working Solution: Dilute the stock to 10 µM in the desired experimental solvent (e.g., PBS).

  • Absorbance Spectrum:

    • Use the experimental solvent as a blank.

    • Scan the absorbance of the 10 µM working solution from 250 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_max_abs). This is critical for subsequent fluorescence experiments.

  • Emission Spectrum:

    • Transfer the same solution to a quartz fluorescence cuvette.

    • Set the spectrofluorometer's excitation wavelength to the λ_max_abs identified in the previous step.

    • Scan the emission spectrum from (λ_max_abs + 10 nm) to 750 nm.

    • Identify the wavelength of maximum emission (λ_max_em).

  • Excitation Spectrum:

    • Set the emission wavelength to the λ_max_em identified above.

    • Scan the excitation wavelengths from 250 nm up to (λ_max_em - 10 nm).

    • The resulting spectrum should resemble the absorbance spectrum, confirming the identity of the fluorescing species.

1.3. Protocol: Determination of Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process. It is determined relative to a known standard.[6][7]

Materials:

  • Probe solution (prepared as above)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54, or Rhodamine 6G in ethanol, Φ_F_ = 0.95). Choose a standard with an absorption profile similar to the test compound.[8][9]

  • Spectrophotometer and Spectrofluorometer

Methodology:

  • Prepare a Series of Dilutions: For both the test probe and the standard, prepare a series of five dilutions in the same solvent, with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength.[8] This low concentration range is crucial to avoid inner filter effects.

  • Measure Absorbance: Record the precise absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and identical instrument settings (e.g., slit widths).

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the test probe and the standard, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line.

  • Calculate Quantum Yield: Determine the gradient (slope) of each line. The quantum yield of the test probe (Φ_X_) is calculated using the following equation:[7]

    Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)

    Where:

    • Φ_ST_ is the quantum yield of the standard.

    • Grad_X_ and Grad_ST_ are the gradients for the test probe and standard, respectively.

    • η_X_ and η_ST_ are the refractive indices of the solvents used for the test probe and standard (if they are different).

1.4. Protocol: Photostability Assessment

This protocol measures the probe's resistance to photobleaching, a critical parameter for time-lapse imaging.[4]

Materials:

  • Probe solution (10 µM in PBS)

  • Fluorescence microscope with a high-intensity light source (e.g., Xenon arc lamp or LED) and a sensitive camera.

  • Image analysis software (e.g., ImageJ/Fiji).

Methodology:

  • Sample Preparation: Place a drop of the probe solution on a microscope slide and cover with a coverslip.

  • Initial Imaging: Focus on the sample and adjust the microscope settings (exposure time, light intensity) to obtain a strong but non-saturating signal.

  • Time-Lapse Acquisition: Acquire a series of images of the same field of view at regular intervals (e.g., every 10 seconds) under continuous illumination for an extended period (e.g., 10-15 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the field of view in each image of the time series.

    • Plot the normalized fluorescence intensity against time.

    • The rate of decay indicates the probe's photostability. A slower decay signifies higher photostability. This can be compared against a known standard under identical conditions.

Photophysical ParameterDescriptionTypical Value/Observation
λ_max_abs Wavelength of Maximum Absorbancee.g., ~350-450 nm
λ_max_em Wavelength of Maximum Emissione.g., ~450-550 nm
Stokes Shift Difference between λ_max_em and λ_max_abs> 50 nm is generally desirable
Molar Extinction Coefficient (ε) Measure of light absorption ability> 20,000 M⁻¹cm⁻¹
Quantum Yield (Φ_F_) Efficiency of fluorescence emission0.1 - 1.0 (higher is brighter)
Photostability Resistance to light-induced degradationHalf-life > 5 minutes under continuous illumination

Part 2: Environmental Sensitivity Analysis

2.1. Rationale & Causality: Many fluorophores exhibit changes in their properties in response to their local environment.[10] This is not a flaw; it is a feature that can be exploited to create powerful sensors. For quinoline-based structures, the nitrogen atom in the heterocyclic ring is often susceptible to protonation, making it an intrinsic pH sensor.[11] Similarly, the carboxylate group and heteroatoms can act as chelating sites for metal ions.[12][13] Systematically screening for these sensitivities is key to unlocking the probe's potential as a specific biological sensor.

start Characterize Probe (Part 1) ph_test Screen for pH Sensitivity (Protocol 2.2) start->ph_test metal_test Screen for Metal Ion Sensitivity (Protocol 2.3) ph_test->metal_test No significant pH response ph_sensor Develop as pH Sensor (Protocol 3.4) ph_test->ph_sensor Fluorescence changes with pH no_response Environmentally Insensitive (Use as a general stain) metal_test->no_response No significant metal response metal_sensor Develop as Metal Ion Sensor metal_test->metal_sensor Fluorescence changes with specific ions

Caption: Workflow for Environmental Sensitivity Screening.

2.2. Protocol: pH Sensitivity Profiling

Materials:

  • Probe stock solution (1 mM in DMSO)

  • A series of pH-calibrated buffers (e.g., McIlvaine buffers from pH 3 to 8)

  • Spectrofluorometer

Methodology:

  • Prepare Samples: Create a series of 10 µM probe solutions, one in each of the pH buffers.

  • Acquire Spectra: For each sample, record the fluorescence emission spectrum using the predetermined excitation wavelength.

  • Analyze Data: Plot the fluorescence intensity at the emission maximum (λ_max_em) against the buffer pH.

  • Determine pKa: If a sigmoidal relationship is observed, the data can be fitted to the Henderson-Hasselbalch equation to determine the apparent pKa of the fluorophore. This pKa value indicates the pH range in which the probe is most sensitive.[14]

2.3. Protocol: Metal Ion Selectivity Screening

Materials:

  • Probe stock solution (1 mM in DMSO)

  • HEPES buffer (e.g., 20 mM, pH 7.4)

  • Stock solutions (e.g., 10 mM) of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, FeCl₃, CuCl₂, ZnCl₂, AlCl₃).[15]

Methodology:

  • Baseline Measurement: Record the fluorescence spectrum of the probe at 10 µM in HEPES buffer.

  • Screening: To separate aliquots of the probe solution, add a final concentration of 50-100 µM (a 5-10 fold excess) of each metal ion from the stock solutions.

  • Record Spectra: After a brief incubation (e.g., 5 minutes), record the fluorescence spectrum for each mixture.

  • Identify "Hits": Compare the spectra to the baseline. A significant change (quenching or enhancement) in fluorescence in the presence of a specific ion indicates a potential sensing capability.

  • Titration (for "Hits"): For any ion that elicits a response, perform a titration experiment by adding increasing concentrations of that ion to the probe solution and recording the fluorescence at each step to determine the binding affinity and detection limit.

Part 3: Application in Biological Systems - Proof-of-Concept Protocols

3.1. Rationale & Causality: The ultimate test of a fluorescent probe is its performance in a living system.[16][17] Cellular assays introduce new complexities: the probe must be able to cross the cell membrane (or be actively transported), remain fluorescent in the complex intracellular environment, exhibit low cytotoxicity, and localize to a specific region or respond to a specific analyte. The following protocols provide a starting point for evaluating these characteristics.

3.2. Protocol: General Live-Cell Staining (Adherent Mammalian Cells)

Materials:

  • Adherent cells (e.g., HeLa, NIH/3T3) cultured on glass-bottom imaging dishes.

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Probe stock solution (1 mM in DMSO).

  • Imaging buffer (e.g., phenol red-free medium or HBSS).

  • Confocal or widefield fluorescence microscope.

Methodology:

  • Cell Culture: Seed cells on imaging dishes and grow to 50-70% confluency.

  • Probe Loading:

    • Dilute the 1 mM probe stock solution directly into pre-warmed complete culture medium to a final concentration between 1-10 µM.

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes.

  • Wash: Gently wash the cells twice with pre-warmed imaging buffer to remove excess, unbound probe.

  • Imaging: Add fresh imaging buffer to the dish and immediately visualize the cells using the appropriate filter set/laser lines determined in Part 1. Observe the subcellular localization pattern.

3.3. Protocol: Bacterial Imaging

Materials:

  • Bacterial strains (e.g., Gram-positive B. subtilis and Gram-negative E. coli).

  • Liquid culture medium (e.g., LB broth).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Probe stock solution (1 mM in DMSO).

Methodology:

  • Bacterial Culture: Grow bacteria to the mid-log phase of growth (OD₆₀₀ ≈ 0.4-0.6).

  • Harvesting: Centrifuge 1 mL of the culture at 5,000 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the bacterial pellet in 1 mL of PBS. Repeat the centrifugation and resuspension step.

  • Staining:

    • Dilute the probe stock into the bacterial suspension in PBS to a final concentration of 5-20 µM.

    • Incubate at room temperature for 15-30 minutes in the dark.[18][19]

  • Imaging Preparation: Place 5 µL of the stained bacterial suspension onto a glass slide, cover with a coverslip, and seal.[20]

  • Microscopy: Visualize using a fluorescence microscope, preferably with an oil immersion objective.

prep Prepare Cells on Imaging Dish load Load with Probe (1-10 µM in Medium) prep->load incubate Incubate at 37°C (15-60 min) load->incubate wash Wash with Imaging Buffer (2x) incubate->wash image Image with Fluorescence Microscope wash->image analyze Analyze Subcellular Localization & Intensity image->analyze

Caption: General Workflow for Live Mammalian Cell Imaging.

3.4. (Hypothetical) Protocol: Monitoring Intracellular pH Changes

This protocol is a functional assay based on the results from Part 2.2. It uses an ionophore (nigericin) to clamp the intracellular pH (pHi) to the extracellular pH, allowing for the creation of a calibration curve in situ.[11][21]

Materials:

  • Cells loaded with the pH-sensitive probe (from Protocol 3.2).

  • Intracellular pH Calibration Buffer Kit (or homemade buffers of known pH from 5.5 to 7.5 containing ~130 mM KCl).

  • Nigericin and Valinomycin stock solutions (ionophores).

Methodology:

  • Load Cells: Stain cells with the Furo[2,3-b]quinoline-2-carboxylic acid probe as described in Protocol 3.2.

  • Establish Baseline: Image several fields of view of the loaded cells in normal imaging buffer to establish the baseline fluorescence.

  • Calibrate:

    • Replace the imaging buffer with the first calibration buffer (e.g., pH 7.5) containing nigericin (e.g., 10 µM) and valinomycin (e.g., 10 µM). These ionophores equilibrate the internal and external pH.[21]

    • Incubate for 5-10 minutes and then capture images.

    • Repeat this process sequentially for each calibration buffer (e.g., pH 7.0, 6.5, 6.0, 5.5).

  • Data Analysis:

    • Measure the average fluorescence intensity of the cells at each pH point.

    • Plot the fluorescence intensity versus pH to generate an in situ calibration curve. This curve can then be used to convert fluorescence intensity measurements from experimental cells into actual pHi values.

References

  • McBrian, M. A., et al. (2013). A Protocol for Measurement of Intracellular pH. Bio-protocol, 3(2). Available at: [Link]

  • Lamsa, A., et al. (2016). Facile method to stain the bacterial cell surface for super-resolution fluorescence microscopy. PMC, 6, 29014. Available at: [Link]

  • Gualdani, R., et al. (2012). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. Chemical Communications, 48(76), 9471-9473. Available at: [Link]

  • ResearchGate. (2025). Best fluorescent dyes and protocol for live/dead bacterial staining using PI and Hoechst 33342?. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield using the Agilent Cary Eclipse. Agilent Technologies. Available at: [Link]

  • Márton, M., et al. (2013). Combination of Small Molecule Microarray and Confocal Microscopy Techniques for Live Cell Staining Fluorescent Dye Discovery. Molecules, 18(8), 9863-9877. Available at: [Link]

  • Gualdani, R., et al. (2012). Intracellular pH measurements made simple by fluorescent protein probes and the phasor approach to fluorescence lifetime imaging. RSC Publishing. Available at: [Link]

  • Wang, S., et al. (2018). Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Chemical Biology & Drug Design, 91(4), 931-938. Available at: [Link]

  • Karolin, J., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(17), 9106-9113. Available at: [Link]

  • Deva, T., et al. (2020). Fluorescence Microscopy–Based Protocol for Detecting Residual Bacteria on Medical Devices. Biomedical Instrumentation & Technology, 54(4), 277-288. Available at: [Link]

  • Zhu, H., et al. (2021). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 62(8), 1253-1264. Available at: [Link]

  • FluorTools. (n.d.). Calculate fluorescence quantum yield. FluorTools.com. Available at: [Link]

  • ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes?. ResearchGate. Available at: [Link]

  • Seino, R., et al. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. bioRxiv. Available at: [Link]

  • University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. Available at: [Link]

  • StainsFile. (n.d.). Fluorescent Live Cell Imaging. StainsFile. Available at: [Link]

  • Wang, X., et al. (2023). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. Molecules, 28(7), 3201. Available at: [Link]

  • Zhang, Y., et al. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry, 21(12), 1482-1489. Available at: [Link]

  • Kumar, S., et al. (2022). Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning. ACS Omega, 7(38), 34509-34518. Available at: [Link]

  • Cotruvo, J. A., et al. (2021). Fluorescent Protein-Based Sensors for Detecting Essential Metal Ions across the Tree of Life. ACS Chemical Biology, 16(11), 2119-2134. Available at: [Link]

  • MIT News. (2023). A new way to see the activity inside a living cell. MIT News. Available at: [Link]

  • Google Patents. (n.d.). Differential staining of bacteria using fluorescence. Google Patents.
  • Wang, S., et al. (2017). Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Wiley Online Library. Available at: [Link]

  • Frontiers. (n.d.). Recent Progress in Fluorescent Probes For Metal Ion Detection. Frontiers. Available at: [Link]

  • RSC Publishing. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. RSC Publishing. Available at: [Link]

  • Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. ResearchGate. Available at: [Link]

  • Kim, H. M., et al. (2013). Characterization of a New Series of Fluorescent Probes for Imaging Membrane Order. PLoS ONE, 8(2), e54987. Available at: [Link]

  • EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

  • Herner, A. (2023). Characterization and Optimization of Fluorescent Probes and Labeling Strategies for Nanoscopy Techniques. heiDOK. Available at: [Link]

  • ResearchGate. (2020). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. ResearchGate. Available at: [Link]

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  • Caron Scientific. (n.d.). Frequently Asked Questions: Photostability. Caron Scientific. Available at: [Link]

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Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of the Furo[2,3-b]quinoline-2-carboxylic Acid Scaffold at the C-4 Position

Introduction: The Furo[2,3-b]quinoline Scaffold in Modern Drug Discovery The furo[2,3-b]quinoline core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to natural prod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Furo[2,3-b]quinoline Scaffold in Modern Drug Discovery

The furo[2,3-b]quinoline core is a privileged heterocyclic system in medicinal chemistry, recognized for its structural resemblance to natural products and its role as a bioisostere of the acridine framework.[1] This scaffold is endowed with a planar, electron-rich architecture that facilitates intercalation with biological macromolecules, most notably DNA. Consequently, derivatives of furo[2,3-b]quinoline have demonstrated a wide spectrum of pharmacological activities, including potent anti-cancer properties through the inhibition of topoisomerase II, and potential applications in treating neurodegenerative diseases like Alzheimer's.[1][2][3][4]

The strategic modification of this core structure is paramount for optimizing therapeutic efficacy and tailoring pharmacokinetic profiles. The C-4 position of the quinoline ring, in particular, has emerged as a critical node for chemical diversification. Functionalization at this site directly influences the molecule's electronic properties, steric profile, and hydrogen-bonding capacity, which in turn modulates target binding affinity, selectivity, aqueous solubility, and oral bioavailability.[5][6] For instance, the introduction of various substituted anilines and phenols at the C-4 position has yielded compounds with significant cytotoxic activity against breast cancer cell lines.[2][4]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the principal synthetic methodologies for the functionalization of furo[2,3-b]quinoline-2-carboxylic acid at the C-4 position, grounded in mechanistic principles and supported by detailed, field-proven protocols.

The Gateway Intermediate: Synthesis of 4-Chloro-furo[2,3-b]quinoline-2-carboxylate

The convergent point for most C-4 functionalization strategies is the preparation of a reactive intermediate, typically an ester of 4-chloro-furo[2,3-b]quinoline-2-carboxylic acid. The C-4 chloro-substituent serves as an excellent leaving group for subsequent nucleophilic aromatic substitution (SNAr) reactions and as a versatile handle for transition-metal-catalyzed cross-coupling. This intermediate is commonly synthesized from the corresponding furo[2,3-b]quinolin-4-one precursor.

The transformation from the quinolin-4-one to the 4-chloroquinoline is a classic and robust reaction. The causality behind using a chlorinating agent like phosphorus oxychloride (POCl₃) lies in its ability to convert the amide-like oxygen of the quinolinone into a good leaving group (a phosphate ester), which is then readily displaced by a chloride ion also delivered by the POCl₃. The addition of a catalytic amount of a high-boiling tertiary amine, such as N,N-dimethylaniline, can accelerate the reaction.

G cluster_0 Precursor Synthesis Workflow A Ethyl Furo[2,3-b]quinolin-4-one-2-carboxylate C Reaction Vessel (Reflux) A->C B Chlorinating Agent (e.g., POCl₃) B->C D Ethyl 4-Chloro-furo[2,3-b]quinoline-2-carboxylate (Key Intermediate) E Aqueous Work-up (Ice-water quench, neutralization) C->E Reaction completion F Purification (Recrystallization or Chromatography) E->F G Verified Product F->G

Caption: General workflow for the synthesis of the 4-chloro intermediate.

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct and widely reported method for introducing amine and ether linkages at the C-4 position of the furo[2,3-b]quinoline scaffold.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[7][8] The reaction is facilitated by two key features of the quinoline system:

  • Ring Activation: The electron-withdrawing nitrogen atom within the quinoline ring system reduces the electron density at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles.[9]

  • Leaving Group: A good leaving group, typically a halide like chloride, is required at the target position.

The reaction begins with the attack of a nucleophile (e.g., an aniline or a phenoxide) on the electron-deficient C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group (Cl⁻) is expelled, and the aromaticity of the ring is restored.

G cluster_mech SNAr Mechanism at C-4 Start 4-Chloro-furoquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Addition (Rate-determining step) Product 4-Substituted-furoquinoline + Cl⁻ Intermediate->Product Elimination (Restores aromaticity)

Caption: The addition-elimination pathway of the SNAr reaction.
Application Protocol 1.1: Synthesis of 4-Anilino-furo[2,3-b]quinoline Derivatives

This protocol describes the synthesis of C-4 amino-substituted derivatives, a class of compounds that has shown significant anti-proliferative activity.[5][6][10]

Materials & Reagents

Reagent CAS No. M.W. ( g/mol ) Comments
Ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate - 275.69 Starting Material
Substituted Aniline Varies Varies Nucleophile (1.1 - 1.5 eq.)
Ethanol or Isopropanol 64-17-5 46.07 Solvent

| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | Optional, for salt formation |

Step-by-Step Protocol

  • Reaction Setup: To a solution of ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate (1.0 eq.) in ethanol (approx. 0.1 M concentration) in a round-bottom flask, add the desired substituted aniline (1.2 eq.).

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-12 hours. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates progress.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted aniline. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by flash column chromatography.

  • Characterization (Self-Validation): The identity and purity of the final compound should be confirmed by:

    • ¹H NMR: Expect to see characteristic signals for both the furoquinoline scaffold and the newly introduced aniline moiety. The disappearance of the singlet corresponding to the C-5 proton in the starting material (if shifted by the chloro group) and the appearance of an N-H proton signal are key indicators.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product.

    • Melting Point (MP): A sharp melting point is indicative of high purity.

Application Protocol 1.2: Synthesis of 4-Phenoxy-furo[2,3-b]quinoline Derivatives

This protocol details the synthesis of C-4 ether-linked derivatives.[2][4]

Materials & Reagents

Reagent CAS No. M.W. ( g/mol ) Comments
Ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate - 275.69 Starting Material
Substituted Phenol Varies Varies Nucleophile (1.2 eq.)
Potassium Carbonate (K₂CO₃) 584-08-7 138.21 Base (2.0 eq.)

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Solvent |

Step-by-Step Protocol

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), combine the substituted phenol (1.2 eq.) and potassium carbonate (2.0 eq.) in anhydrous DMF.

  • Nucleophile Generation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Electrophile: Add the ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate (1.0 eq.) to the mixture.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC. These reactions are typically complete within 6-18 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A solid will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or flash column chromatography.

  • Characterization (Self-Validation): Confirm the structure and purity using ¹H NMR, ¹³C NMR, and MS analysis.

Methodology 2: Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming C-C and C-N bonds, often under milder conditions and with a broader substrate scope.[11] These reactions are indispensable tools in modern organic synthesis.[12]

Conceptual Overview

The general catalytic cycle for most palladium-catalyzed cross-coupling reactions involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the furoquinoline, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki, etc.) or Ligand Exchange: The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.

G cluster_cycle Generic Pd(0) Cross-Coupling Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition ArPd(II)XL2 Ar-Pd(II)-X-L₂ Pd(0)L2->ArPd(II)XL2 Ar-X Transmetal Transmetalation (e.g., with R-B(OH)₂) ArPd(II)RL2 Ar-Pd(II)-R-L₂ ArPd(II)XL2->ArPd(II)RL2 R-M ArPd(II)RL2->Pd(0)L2 Ar-R RedElim Reductive Elimination

Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
Application Protocol 2.1: Suzuki-Miyaura Coupling for C-4 Arylation

This protocol provides a framework for creating a C(sp²)-C(sp²) bond at the C-4 position, attaching a new aryl or heteroaryl group.

Materials & Reagents

Reagent CAS No. M.W. ( g/mol ) Comments
Ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate - 275.69 Substrate
Arylboronic Acid Varies Varies Coupling Partner (1.5 eq.)
Pd(PPh₃)₄ or Pd(dppf)Cl₂ 14221-01-3 1155.56 Catalyst (2-5 mol%)
K₂CO₃ or Cs₂CO₃ 584-08-7 138.21 Base (2.0-3.0 eq.)

| 1,4-Dioxane / Water | 123-91-1 | 88.11 | Solvent (e.g., 4:1 v/v) |

Step-by-Step Protocol

  • Inert Setup: To a flame-dried Schlenk flask, add the ethyl 4-chloro-furo[2,3-b]quinoline-2-carboxylate (1.0 eq.), the arylboronic acid (1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Degassing: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1) via syringe.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Suzuki couplings are often complete within 2-16 hours.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Expertise Note: The choice of base is crucial. Cesium carbonate is often more effective for less reactive chlorides. The phosphine ligands on the palladium catalyst stabilize the metal center and modulate its reactivity; dppf is a robust ligand that is often successful where PPh₃ may fail.

Post-Functionalization: Amidation of the C-2 Carboxylic Acid

The C-2 carboxylic acid (or its ester precursor) is a valuable handle for further modification, most commonly through amidation to introduce new pharmacophores and improve physicochemical properties.[13][14]

Protocol: General Amide Coupling

  • Hydrolysis (if starting from ester): The ethyl ester is first hydrolyzed to the free carboxylic acid using a base like LiOH or NaOH in a THF/water mixture.

  • Activation: The resulting carboxylic acid is activated using a peptide coupling agent (e.g., HATU, HOBt/EDC).

  • Coupling: The activated acid is then reacted with the desired primary or secondary amine in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a solvent like DMF.

  • Purification: The final amide is purified by standard chromatographic methods.

G A C-4 Functionalized Furoquinoline Ester C Free Carboxylic Acid A->C Hydrolysis B 1. Saponification (LiOH) 2. Acidification (HCl) E Final Amide Product C->E Amide Coupling D Amine (R₂NH) + Coupling Agents (e.g., HATU) D->E

Caption: Workflow for post-functionalization at the C-2 position.

Summary and Outlook

The C-4 position of the furo[2,3-b]quinoline-2-carboxylic acid scaffold is a key site for molecular diversification in the pursuit of novel therapeutics. The synthetic strategies outlined in this guide, primarily robust SNAr reactions and versatile palladium-catalyzed cross-couplings, provide reliable pathways to a vast chemical space. By starting with a common 4-chloro intermediate, researchers can efficiently generate libraries of C-4 arylamino, aryloxy, and aryl derivatives. The subsequent modification of the C-2 carboxylic acid further enhances the potential for creating drug candidates with optimized potency, selectivity, and ADME properties. These protocols, grounded in established mechanistic principles, serve as a foundational toolkit for chemists engaged in the design and synthesis of next-generation furo[2,3-b]quinoline-based agents.

References

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  • Synthesis and biological assessment of diversely substituted furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives, as novel tacrine analogues. European Journal of Medicinal Chemistry. Available at: [Link]

  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Archiv der Pharmazie. Available at: [Link]

  • Synthesis and Cytotoxic Evaluation of Certain 4-(phenylamino)furo[2,3-b]quinoline and 2-(furan-2-yl)-4-(phenylamino)quinoline Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Synthesis and Reactions of Furo[2,3-b]pyrroles. Molecules. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Cyanoquinolines and Furo[3,4-b]quinolinones Formation via On-The-Spot 2,3-Functionalization of Quinolines with Cyanopropargylic Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. Available at: [Link]

  • Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. Journal of Medicinal Chemistry. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]

  • Palladium-catalyzed annulation reactions of quinoline-2-carboxamides via sequential C–H/N–H functionalization. Beilstein Archives. Available at: [Link]

  • One‐Pot Tandem Palladium‐Catalyzed Decarboxylative Cross‐Coupling and C H Activation Route to Thienoisoquinolines. Chemistry – A European Journal. Available at: [Link]

  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. Available at: [Link]

  • Aromatic Substitution. Vapourtec. Available at: [Link]

  • Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. University of Glasgow. Available at: [Link]

  • Synthesis of Furo[2,3-f]isoquinolines by Aromatic Claisen Rearrangement and Subsequent Cyclization. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions of aryl mesylates. Chemical Society Reviews. Available at: [Link]

  • Discovery of furo[2,3-b]isoquinoline derivatives as novel Pks13 inhibitors with reduced hERG inhibition. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: A Scalable Synthesis of Furo[2,3-b]quinoline-2-carboxylic Acid for Preclinical Development

Introduction Furo[2,3-b]quinolines represent a class of heterocyclic compounds of significant interest to the pharmaceutical industry. This scaffold is a key structural motif in various natural products and synthetic mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Furo[2,3-b]quinolines represent a class of heterocyclic compounds of significant interest to the pharmaceutical industry. This scaffold is a key structural motif in various natural products and synthetic molecules exhibiting a wide range of biological activities, including potential as anticancer agents.[1][2] Specifically, derivatives of furo[2,3-b]quinoline have demonstrated potent cytotoxic effects against various cancer cell lines, making them attractive candidates for further preclinical investigation.[1] The development of a robust, scalable, and well-documented synthetic route for these compounds is therefore a critical step in advancing them through the drug development pipeline.

This application note provides a detailed, step-by-step protocol for the scale-up synthesis of a key derivative, furo[2,3-b]quinoline-2-carboxylic acid. The presented methodology is designed to be a self-validating system, with in-process controls and detailed analytical characterization to ensure the production of high-purity material suitable for preclinical trials. The synthetic strategy is grounded in established chemical principles and draws upon optimized reaction conditions to ensure reproducibility and efficiency.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process designed for scalability and control over the final product's purity. The strategy involves the initial construction of a substituted quinoline core, followed by the annulation of the furan ring, and finally, the introduction of the carboxylic acid functionality at the 2-position. This modular approach allows for optimization at each stage and facilitates the synthesis of analogues for structure-activity relationship (SAR) studies.

Synthetic_Workflow cluster_0 Part 1: Quinoline Core Synthesis cluster_1 Part 2: Furan Ring Annulation cluster_2 Part 3: Final Product Synthesis A Substituted Aniline C 4-Hydroxy-2-methylquinolin-3-ol A->C Gould-Jacobs Reaction B Diethyl Malonate Derivative B->C D 2-Methylfuro[2,3-b]quinolin-4-ol C->D Cyclization F Furo[2,3-b]quinoline-2-carboxylic Acid D->F Oxidation & Purification E α-Halo Carbonyl E->D

Caption: Overall workflow for the synthesis of furo[2,3-b]quinoline-2-carboxylic acid.

Part 1: Synthesis of the Quinolone Core

The initial phase of the synthesis focuses on the construction of a 4-hydroxy-2-methylquinolin-3-ol intermediate. The Gould-Jacobs reaction provides a reliable and scalable method for the formation of the quinoline ring system from an appropriately substituted aniline and a diethyl malonate derivative. This reaction proceeds through a condensation followed by a thermal cyclization.

Protocol 1: Synthesis of 4-Hydroxy-2-methylquinolin-3-ol

Materials:

  • Substituted aniline (e.g., 2-aminoacetophenone)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: In a suitable reaction vessel, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-110 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the mixture to 250-260 °C for 30-60 minutes to effect cyclization. The formation of the quinoline product can be monitored by TLC.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product will precipitate from the diphenyl ether. Collect the solid by filtration and wash thoroughly with ethanol to remove residual solvent.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 4-hydroxy-2-methylquinolin-3-ol.

In-Process Controls:

  • TLC analysis to monitor reaction completion at each stage.

  • Melting point determination of the isolated product.

  • ¹H NMR spectroscopy to confirm the structure of the quinoline core.

Part 2: Furan Ring Annulation

The second part of the synthesis involves the construction of the furan ring onto the pre-formed quinoline core. This is achieved through a cyclization reaction of the 3-hydroxyquinoline with an appropriate C2-synthon, such as an α-halo carbonyl compound.

Protocol 2: Synthesis of 2-Methylfuro[2,3-b]quinolin-4-ol

Materials:

  • 4-Hydroxy-2-methylquinolin-3-ol (from Part 1)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Alkylation: In a reaction vessel, dissolve the 4-hydroxy-2-methylquinolin-3-ol (1.0 eq) in DMF. Add potassium carbonate (2.0 eq) and ethyl chloroacetate (1.2 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cyclization and Work-up: Cool the reaction mixture and pour it into ice-water. The product will precipitate. Collect the solid by filtration and wash with water.

  • Purification: The crude 2-methylfuro[2,3-b]quinolin-4-ol can be purified by recrystallization from ethanol or by column chromatography on silica gel.

In-Process Controls:

  • TLC analysis to monitor the progress of the reaction.

  • ¹H NMR and ¹³C NMR spectroscopy to confirm the structure of the furo[2,3-b]quinoline scaffold.

  • Mass spectrometry to verify the molecular weight of the product.

Part 3: Synthesis of Furo[2,3-b]quinoline-2-carboxylic Acid

The final step of the synthesis is the selective oxidation of the 2-methyl group of the furo[2,3-b]quinoline scaffold to the corresponding carboxylic acid. This transformation requires a robust oxidizing agent that does not affect other parts of the molecule.

Reaction_Scheme A 2-Methylfuro[2,3-b]quinoline B Furo[2,3-b]quinoline-2-carboxylic Acid A->B [O]

Caption: Oxidation of the 2-methyl group to the carboxylic acid.

Protocol 3: Oxidation and Purification of the Final Product

Materials:

  • 2-Methylfuro[2,3-b]quinolin-4-ol (from Part 2)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Oxidation: Suspend the 2-methylfuro[2,3-b]quinolin-4-ol (1.0 eq) in an aqueous solution of sodium hydroxide. Heat the mixture to 80-90 °C and add a solution of potassium permanganate (3.0-4.0 eq) portion-wise over 1-2 hours. The reaction progress can be monitored by the disappearance of the purple color of the permanganate.

  • Quenching and Work-up: After the reaction is complete, cool the mixture and quench the excess permanganate by the addition of sodium bisulfite solution until the manganese dioxide precipitate is dissolved.

  • Isolation: Filter the reaction mixture to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the furo[2,3-b]quinoline-2-carboxylic acid.

  • Purification for Preclinical Use: The crude product is collected by filtration and washed with cold water. For preclinical trials, high purity is essential. The product should be purified by preparative HPLC to achieve >98% purity.

  • Final Product Characterization: The final product should be thoroughly characterized by:

    • ¹H NMR and ¹³C NMR spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • HPLC for purity assessment

    • Elemental analysis

Data Summary

StepStarting MaterialKey ReagentsExpected YieldPurity (Post-purification)
1 Substituted AnilineDiethyl ethoxymethylenemalonate70-80%>95%
2 4-Hydroxy-2-methylquinolin-3-olEthyl chloroacetate, K₂CO₃60-70%>97%
3 2-Methylfuro[2,3-b]quinolin-4-olKMnO₄, NaOH50-60%>98% (by HPLC)

Safety Precautions

  • All reactions should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Diphenyl ether is a high-boiling solvent and should be handled with care at elevated temperatures.

  • Potassium permanganate is a strong oxidizing agent and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and scalable synthetic protocol for the production of furo[2,3-b]quinoline-2-carboxylic acid. The described methodology, which is based on established and reliable chemical transformations, is designed to yield high-purity material suitable for preclinical trials. The inclusion of in-process controls and rigorous final product characterization ensures the quality and reproducibility of the synthesis. This detailed guide will be a valuable resource for researchers and drug development professionals working on the advancement of furo[2,3-b]quinoline-based therapeutics.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • Chen, Y., & Tunge, J. A. (2006). A convenient synthesis of 3-hydroxyquinolines. The Journal of organic chemistry, 71(8), 3257–3259. [Link]

  • Wang, Y., Li, N., Jiang, N., Chen, L., & Sun, J. (2021). Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. Anti-cancer agents in medicinal chemistry, 21(12), 1482–1489. [Link]

  • Karthikeyan, J., & Sivamurugan, V. (2015). Synthesis and biological evaluation of novel furo[2,3-b]quinoline derivatives as potent antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(17), 3567–3571. [Link]

  • Hoffmann-La Roche Inc. (1937). 2-methyl-3-hydroxyquinoline-4-car-boxylic acids and a process of preparing them. U.S. Patent No. 2,082,358. Washington, DC: U.S.

Sources

Application

Application Notes and Protocols for Formulation Strategies for Furo[2,3-b]quinoline-2-carboxylic Acid Drug Delivery

Introduction: Overcoming the Formulation Hurdles of Furo[2,3-b]quinoline-2-carboxylic Acid Furo[2,3-b]quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Overcoming the Formulation Hurdles of Furo[2,3-b]quinoline-2-carboxylic Acid

Furo[2,3-b]quinoline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1] These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast cancer.[2] Furo[2,3-b]quinoline-2-carboxylic acid, the subject of this guide, is a promising therapeutic candidate that, like many quinoline derivatives, is anticipated to exhibit poor aqueous solubility. This inherent low solubility presents a significant challenge to its clinical development, as it can lead to low bioavailability and erratic absorption, thereby diminishing its therapeutic efficacy.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies to enhance the delivery of furo[2,3-b]quinoline-2-carboxylic acid. We will delve into the rationale and detailed protocols for three proven formulation technologies: liposomes, polymeric nanoparticles, and solid dispersions. Each section will provide not only the "how" but also the "why," grounding the experimental choices in established scientific principles.

Strategic Formulation Pathways for Furo[2,3-b]quinoline-2-carboxylic Acid

The selection of a formulation strategy is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic outcome. For a poorly soluble, crystalline compound like furo[2,3-b]quinoline-2-carboxylic acid, the primary goals are to enhance its dissolution rate and apparent solubility. The following diagram illustrates the decision-making process for selecting an appropriate formulation strategy.

Formulation_Strategy cluster_start API: Furo[2,3-b]quinoline-2-carboxylic acid cluster_strategies Formulation Strategies cluster_goals Primary Goals API Poorly Water-Soluble Crystalline Solid Lipid Lipid-Based Systems (Liposomes) API->Lipid Select Strategy Polymer Polymer-Based Systems (PLGA Nanoparticles) API->Polymer Select Strategy Dispersion Amorphous Solid Dispersions API->Dispersion Select Strategy Solubility Enhance Solubility & Dissolution Rate Lipid->Solubility Polymer->Solubility Dispersion->Solubility Bioavailability Improve Bioavailability Solubility->Bioavailability

Caption: Decision workflow for selecting a formulation strategy.

Lipid-Based Formulation: Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their amphiphilic nature makes them ideal carriers for both hydrophobic and hydrophilic drugs.[5] For a poorly soluble carboxylic acid like furo[2,3-b]quinoline-2-carboxylic acid, it can be entrapped within the lipid bilayer, thereby enhancing its solubility and protecting it from degradation.[6]

Rationale for Liposomal Formulation

The thin-film hydration method is a robust and widely used technique for preparing liposomes.[7][8][9][10] It allows for the efficient encapsulation of lipophilic drugs.[7] By incorporating the furo[2,3-b]quinoline-2-carboxylic acid into the lipid phase, we can achieve high drug loading and improve its dissolution characteristics upon administration. The choice of lipids, including phospholipids and cholesterol, is critical for controlling the stability and release properties of the liposomes.[5]

Protocol: Liposome Preparation by Thin-Film Hydration

Materials:

  • Furo[2,3-b]quinoline-2-carboxylic acid

  • Phosphatidylcholine (PC)

  • Cholesterol (Chol)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Accurately weigh phosphatidylcholine and cholesterol (e.g., in a 2:1 molar ratio) and dissolve them in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.

    • Add a predetermined amount of furo[2,3-b]quinoline-2-carboxylic acid to the lipid solution and ensure it is fully dissolved.

    • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 40-50°C) until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of the aqueous phase will determine the final lipid concentration. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension can be subjected to sonication in a bath sonicator for 5-10 minutes.

    • For more uniform sizing, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.[10] Pass the suspension through the membrane 10-15 times.

  • Purification:

    • Remove the unencapsulated drug by dialysis against fresh PBS or by size exclusion chromatography.[11]

Polymer-Based Formulation: PLGA Nanoparticles

Poly(lactic-co-glycolic acid) (PLGA) is a biodegradable and biocompatible polymer widely used in drug delivery.[12] PLGA nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and providing controlled release.[12]

Rationale for PLGA Nanoparticles

The single emulsion-solvent evaporation method is a common and effective technique for encapsulating hydrophobic drugs into PLGA nanoparticles.[9][12] This method is suitable for furo[2,3-b]quinoline-2-carboxylic acid, which is expected to be soluble in organic solvents used in the process. The resulting nanoparticles can enhance the drug's bioavailability by increasing its surface area and dissolution rate.

Protocol: PLGA Nanoparticle Preparation by Single Emulsion-Solvent Evaporation

Materials:

  • Furo[2,3-b]quinoline-2-carboxylic acid

  • PLGA (50:50 lactide:glycolide ratio)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)

  • Probe sonicator or high-speed homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Organic Phase Preparation:

    • Dissolve a specific amount of PLGA (e.g., 100 mg) in an organic solvent like dichloromethane (e.g., 2 mL).[10]

    • Add the desired amount of furo[2,3-b]quinoline-2-carboxylic acid to the PLGA solution and ensure complete dissolution.[9]

  • Emulsification:

    • Add the organic phase to an aqueous PVA solution (e.g., 4 mL) and immediately emulsify using a probe sonicator or high-speed homogenizer on an ice bath. Sonication can be performed for a few minutes with pulsed cycles (e.g., 1 second on, 3 seconds off).[9]

  • Solvent Evaporation:

    • Transfer the resulting oil-in-water emulsion to a larger volume of PVA solution (e.g., 20 mL of 0.5% PVA) and stir magnetically at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate.[10]

  • Nanoparticle Collection:

    • Collect the nanoparticles by centrifugation at high speed (e.g., 15,000 rpm) for a specified time (e.g., 20 minutes).

    • Wash the nanoparticle pellet several times with deionized water to remove excess PVA and unencapsulated drug.[10]

    • Resuspend the final nanoparticle pellet in water or a suitable buffer. For long-term storage, the nanoparticles can be lyophilized.[12]

Amorphous Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[13] For poorly soluble crystalline drugs, this formulation can enhance solubility and dissolution by converting the drug to an amorphous form.

Rationale for Solid Dispersions

The solvent evaporation method is a common technique for preparing solid dispersions.[14][15] By dissolving both the drug and a hydrophilic carrier in a common solvent and then evaporating the solvent, the drug is molecularly dispersed in the carrier matrix in an amorphous state. This high-energy state improves the drug's wettability and dissolution rate.

Protocol: Solid Dispersion by Solvent Evaporation

Materials:

  • Furo[2,3-b]quinoline-2-carboxylic acid

  • Polyvinylpyrrolidone (PVP) K30 or other suitable hydrophilic polymer

  • Ethanol or other suitable volatile organic solvent

  • Rotary evaporator or hot air oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Solution Preparation:

    • Prepare different weight ratios of drug to carrier (e.g., 1:1, 1:2, 1:5).

    • Dissolve the accurately weighed drug and carrier in a common solvent, such as ethanol, in a beaker with magnetic stirring until a clear solution is obtained.[4]

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 45°C).[4] Alternatively, the solution can be poured into a petri dish and dried in a hot air oven at a temperature that does not degrade the drug or carrier.[4]

  • Pulverization and Sieving:

    • Scrape the resulting solid mass and pulverize it using a mortar and pestle.

    • Pass the powdered solid dispersion through a sieve of a specific mesh size (e.g., #60) to obtain a uniform particle size.[4]

  • Storage:

    • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Characterization and Quality Control Protocols

Thorough characterization of the formulated furo[2,3-b]quinoline-2-carboxylic acid is essential to ensure quality, stability, and predictable in vivo performance.

Particle Size and Zeta Potential Analysis

Technique: Dynamic Light Scattering (DLS)

Rationale: DLS is a non-invasive technique used to measure the size distribution and polydispersity index (PDI) of nanoparticles in suspension.[16] Zeta potential measurements provide information about the surface charge of the nanoparticles, which is a key indicator of their stability in a colloidal system.

Protocol:

  • Dilute the nanoparticle suspension (liposomes or PLGA nanoparticles) with deionized water or a suitable buffer to an appropriate concentration.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the instrument parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the average particle size (Z-average), PDI, and zeta potential.

  • Perform measurements in triplicate for each sample.

Encapsulation Efficiency and Drug Loading

Technique: High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a reliable method for quantifying the amount of furo[2,3-b]quinoline-2-carboxylic acid encapsulated within the formulation.[17][18] This is crucial for determining the encapsulation efficiency (EE) and drug loading (DL).

HPLC_Workflow Start Nanoparticle Suspension Centrifuge Centrifuge to Separate Free Drug from Nanoparticles Start->Centrifuge Supernatant Collect Supernatant (Free Drug) Centrifuge->Supernatant Pellet Collect Pellet (Encapsulated Drug) Centrifuge->Pellet HPLC_Free Quantify Free Drug by HPLC Supernatant->HPLC_Free Lyse Lyse Nanoparticles with Organic Solvent Pellet->Lyse HPLC_Encapsulated Quantify Encapsulated Drug by HPLC Lyse->HPLC_Encapsulated Calculate Calculate Encapsulation Efficiency and Drug Loading HPLC_Free->Calculate HPLC_Encapsulated->Calculate End Results Calculate->End

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Furo[2,3-b]quinoline-2-carboxylic Acid

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of furo[2,3-b]quinoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of furo[2,3-b]quinoline derivatives, specifically focusing on the 2-carboxylic acid analogue—a key intermediate for various bioactive compounds.[1][2][3]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your experimental outcomes.

Overview of the Synthetic Challenge

The synthesis of the furo[2,3-b]quinoline scaffold is a multi-step process that requires careful control over reaction conditions to achieve high yields and purity. A common and reliable approach involves the initial construction of a 4-hydroxy-3-vinyl-quinolin-2-one core, followed by oxidative cleavage and intramolecular cyclization to form the furan ring. This guide will focus on troubleshooting this specific pathway, which offers robust and adaptable access to the target molecule.

Below is a general workflow diagram illustrating the key stages of the synthesis.

G cluster_0 Stage 1: Quinolinone Core Formation cluster_1 Stage 2: Furan Precursor Installation cluster_2 Stage 3: Furan Ring Formation cluster_3 Stage 4: Final Oxidation A Aniline Derivative + Diethyl Malonate B Acylation & Thermal Cyclization (Gould-Jacobs Reaction) A->B C 4-Hydroxyquinolin-2-one Intermediate B->C D Vilsmeier-Haack Formylation C->D Proceed to next stage E Wittig or Horner-Wadsworth-Emmons Reaction D->E F 4-Hydroxy-3-vinyl-quinolin-2-one E->F G Oxidative Cleavage (Ozonolysis or OsO4/NaIO4) F->G Proceed to next stage H Intramolecular Cyclization/Dehydration G->H I Furo[2,3-b]quinoline-2-carbaldehyde H->I J Oxidation of Aldehyde I->J Proceed to next stage K Target: Furo[2,3-b]quinoline-2-carboxylic Acid J->K

Caption: General workflow for the synthesis of furo[2,3-b]quinoline-2-carboxylic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low Yield in Quinolinone Formation (Stage 1)

Question: My initial thermal cyclization to form the 4-hydroxyquinolin-2-one core is giving very low yields (<30%) and a significant amount of tarry byproduct. What's going wrong?

Answer: This is a classic problem in quinoline synthesis, often related to the high temperatures required for the Gould-Jacobs or Conrad-Limpach type cyclizations.[4] The issue typically stems from two main factors: inefficient heat transfer and competing side reactions.

Causality & Solution:

  • Inefficient Heat Transfer: The thermal cyclization often requires temperatures around 250°C.[5][6] Without a proper high-boiling solvent, the reaction mixture can heat unevenly. Hot spots lead to decomposition and polymerization, resulting in the tar you're observing.[6][7]

    • Solution: Employ an inert, high-boiling point solvent to mediate heat transfer. The use of solvents like Dowtherm A or mineral oil can dramatically increase yields, sometimes up to 95%, by ensuring a uniform reaction temperature.[4]

  • Competing Side Reactions: At elevated temperatures, especially with substituted anilines, alternative cyclization pathways or simple decomposition can occur.

    • Solution: Ensure your aniline precursor is pure. Additionally, monitor the reaction time carefully. Prolonged heating, even at the correct temperature, can degrade the product.[5] Run small-scale time-course experiments (e.g., 30 min, 1 hr, 2 hr) and analyze by TLC or LC-MS to find the optimal heating duration.

Data Summary: High-Boiling Solvents for Thermal Cyclization

Solvent Boiling Point (°C) Advantages Disadvantages
Dowtherm A 257 °C Excellent thermal stability; precise temperature control. Can be difficult to remove; requires high-vacuum distillation.
Mineral Oil >300 °C Inexpensive; inert; easy to achieve high temperatures. Can be difficult to remove from the product; may require extensive washing.
Diphenyl Ether 259 °C Good thermal stability. Can undergo side reactions (e.g., Friedel-Crafts) if substrates are activated.

| No Solvent | N/A | No solvent removal required. | Prone to charring and low yields due to poor heat transfer.[4] |

Issue 2: Formation of the "Knorr" Isomer

Question: I am using a Conrad-Limpach approach with an aniline and a β-ketoester, but I'm isolating a 2-hydroxyquinoline isomer instead of the desired 4-hydroxyquinoline. Why is this happening?

Answer: You are observing a classic case of kinetic versus thermodynamic control. The Conrad-Limpach synthesis can yield two different isomers depending on the reaction temperature.[6]

  • Kinetic Product (Desired): At lower temperatures (e.g., room temperature to moderate heating), the aniline's nitrogen preferentially attacks the more reactive keto group of the β-ketoester. This intermediate leads to the 4-hydroxyquinoline product.[4][5]

  • Thermodynamic Product (Undesired): At higher temperatures (e.g., ~140°C or above), the reaction becomes reversible. The aniline attacks the less reactive, but ultimately more stable, ester group, forming a β-keto acid anilide. This intermediate then cyclizes to the 2-hydroxyquinoline, often called the "Knorr product".[4]

Solution: To favor the desired 4-hydroxyquinoline, the initial condensation step must be performed under kinetic control. Keep the reaction temperature low. Mix the aniline and β-ketoester at room temperature, with or without a mild acid catalyst, and monitor the formation of the enamine intermediate by TLC before proceeding to the high-temperature cyclization.[5]

G cluster_0 Kinetic Control cluster_1 Thermodynamic Control start Aniline + β-Ketoester K1 Low Temp (e.g., RT) start->K1 T1 High Temp (e.g., 140°C) start->T1 K2 Attack at Keto Group K1->K2 K3 4-Hydroxyquinoline (Desired Product) K2->K3 T2 Attack at Ester Group T1->T2 T3 2-Hydroxyquinoline (Knorr Product) T2->T3

Caption: Kinetic vs. Thermodynamic control in Conrad-Limpach synthesis.

Issue 3: Failed Furan Ring Closure (Stage 3)

Question: After oxidative cleavage of the vinyl group to an aldehyde, my intramolecular cyclization to form the furan ring is not working. The starting material is either recovered or I get a complex mixture.

Answer: The failure of this intramolecular cyclization step often points to issues with the activation of the reacting groups or incorrect reaction conditions. This is essentially an intramolecular aldol-type condensation followed by dehydration, and it requires specific promoters.

Causality & Solution:

  • Insufficient Acid/Base Catalysis: The cyclization requires either acid or base to promote the enolization of the quinolinone and subsequent attack on the aldehyde.

    • Solution (Acid Catalysis): Polyphosphoric acid (PPA) is a highly effective reagent for this type of cyclodehydration.[8] It acts as both an acid catalyst and a powerful dehydrating agent. Heat the aldehyde intermediate in PPA at 100-140°C.

    • Solution (Base Catalysis): Alternatively, a strong base like sodium ethoxide in ethanol can be used to deprotonate the quinolinone, promoting cyclization.

  • Substituent Effects: Electron-withdrawing groups on the quinoline ring can deactivate it, making the enolization more difficult and slowing down the cyclization.[5]

    • Solution: If your substrate is deactivated, you may need more forcing conditions. Increase the temperature of the PPA reaction or use a stronger base system like potassium tert-butoxide in THF. Always start with small-scale trials to avoid large-scale decomposition.

Frequently Asked Questions (FAQs)

Q1: How do electron-withdrawing groups (EWGs) on the initial aniline affect the quinolinone formation? A1: Strong EWGs (like -NO₂) on the aniline ring significantly decrease its nucleophilicity. This deactivates the aromatic ring, making the electrophilic aromatic substitution step of the thermal cyclization much more difficult.[5] Consequently, reactions with highly deactivated anilines often require higher temperatures and longer reaction times, and still may result in lower yields.

Q2: My final carboxylic acid product is difficult to purify. What are the recommended methods? A2: Furo[2,3-b]quinoline-2-carboxylic acid is often a poorly soluble, high-melting-point solid.

  • Acid-Base Extraction: A classic and effective method. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and extract with an aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities behind. Wash the aqueous layer with fresh organic solvent, then carefully re-acidify with cold 1M HCl to precipitate the pure product. Filter, wash with cold water, and dry thoroughly.

  • Recrystallization: If impurities are minimal, recrystallization can be effective. High-boiling polar solvents like DMF, DMAc, or acetic acid are often required.

Q3: Can I use a milder method than ozonolysis for the oxidative cleavage in Stage 3? A3: Yes. While ozonolysis is effective, a two-step procedure using osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) is an excellent alternative.[8] The OsO₄ (used in catalytic amounts with an N-oxide co-oxidant) first dihydroxylates the double bond, and the resulting diol is then cleaved by NaIO₄ to give the aldehyde. This method avoids the need for specialized ozonolysis equipment and can be more suitable for certain substrates.

Detailed Experimental Protocol: Key Stages

This protocol outlines the synthesis of the furo[2,3-b]quinoline-2-carbaldehyde intermediate, a direct precursor to the target carboxylic acid.

Protocol: Synthesis of 4-Hydroxy-3-vinyl-quinolin-2(1H)-one (Stage 2 Product)
  • Vilsmeier-Haack Formylation:

    • To a stirred solution of 4-hydroxyquinolin-2(1H)-one (1 eq.) in DMF (5 mL per gram of quinolinone) at 0°C, add phosphorus oxychloride (POCl₃, 3 eq.) dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature, then heat to 80°C for 4 hours.

    • Monitor the reaction by TLC (disappearance of starting material).

    • Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.

    • Adjust the pH to ~8 with a saturated NaOH solution. The product, 3-formyl-2-chloro-4-hydroxyquinoline, will precipitate.

    • Filter the solid, wash with water, and dry. This intermediate is often used without further purification.

  • Wittig Reaction:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq.) in dry THF (10 mL per gram) under a nitrogen atmosphere.

    • Cool to 0°C and add a strong base like n-butyllithium or potassium tert-butoxide (1.1 eq.) portion-wise. Stir for 1 hour at this temperature to form the ylide (a deep orange/red color should develop).

    • Add a solution of the 3-formyl intermediate from the previous step (1 eq.) in dry THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 4-hydroxy-3-vinyl-quinolin-2(1H)-one.

References

  • New Synthesis of Linear Furoquinoline Alkaloids. ResearchGate. Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. National Library of Medicine. Available at: [Link]

  • Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Wiley Online Library. Available at: [Link]

  • Conrad–Limpach synthesis. Wikipedia. Available at: [Link]

  • Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae). National Library of Medicine. Available at: [Link]

  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. ResearchGate. Available at: [Link]

  • Construction of 2‐bromofuro[2,3‐b]quinoline and 2‐alkoxyfuro... ResearchGate. Available at: [Link]

  • New syntheses of furoquinoline derivatives. ResearchGate. Available at: [Link]

  • Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b′]diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans. ACS Publications. Available at: [Link]

  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. ACS Publications. Available at: [Link]

  • A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives. SciELO. Available at: [Link]

  • Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. MDPI. Available at: [Link]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Taylor & Francis Online. Available at: [Link]

  • Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. National Library of Medicine. Available at: [Link]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). ResearchGate. Available at: [Link]

  • Conrad-Limpach Reaction (Chapter 17). Name Reactions in Organic Synthesis. Available at: [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. Available at: [Link]

  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. National Library of Medicine. Available at: [Link]

  • Furoquinoline alkaloids from Teclea nobilis. National Library of Medicine. Available at: [Link]

  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Aqueous Solubility Challenges with Furo[2,3-b]quinoline-2-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in formulating planar, heterocyclic carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in formulating planar, heterocyclic carboxylic acids. Furo[2,3-b]quinoline-2-carboxylic acid presents a dual physicochemical challenge. First, the highly planar, rigid tricyclic furoquinoline core drives strong intermolecular π-π stacking, resulting in exceptionally high crystal lattice energy[1]. Second, the carboxylic acid moiety at the 2-position forms strong intermolecular hydrogen-bonded dimers in the solid state.

Consequently, the thermodynamic barrier to dissolution in aqueous media is immense, often resulting in baseline solubilities of <10 µg/mL[2]. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve stable aqueous solutions for both in vitro and in vivo applications.

Diagnostic Workflow

Before proceeding to the troubleshooting section, use the decision matrix below to identify the most thermodynamically appropriate solubilization strategy for your specific assay requirements.

Workflow Start Furo[2,3-b]quinoline-2-carboxylic acid (Poor Aqueous Solubility) Decision1 Target pH > pKa (~4.0)? Start->Decision1 Salt Salt Formation (Meglumine / Na+) Decision1->Salt Yes (pH 7.4) Decision2 Application Type? Decision1->Decision2 No (Acidic) CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Salt->CD Insufficient Solubility InVitro In Vitro Assays Decision2->InVitro Assay InVivo In Vivo Dosing Decision2->InVivo Animal Model Cosolvent Cosolvent System (DMSO / PEG400) InVitro->Cosolvent InVivo->CD

Decision matrix for solubilizing furo[2,3-b]quinoline-2-carboxylic acid.

Section 1: Frequently Asked Questions & Troubleshooting

Q1: I dissolved the compound in 100% DMSO for my in vitro assay, but it precipitates immediately upon dilution into the aqueous assay buffer (pH 7.4). Why does this happen, and how can I prevent it?

  • Causality: This is a classic "solvent crash." While DMSO effectively solvates the hydrophobic furoquinoline core, rapid dilution into an aqueous buffer causes the local DMSO concentration to drop below the critical solvation threshold before the carboxylic acid can fully ionize. The high lattice energy of the planar furoquinoline drives rapid heterogeneous nucleation.

  • The Fix: Pre-ionize the compound. Instead of pure DMSO, prepare your primary stock in DMSO containing 1 equivalent of a volatile base (e.g., ethanolamine), or use a basic buffer (pH 8.5) for the initial aqueous dilution step before neutralizing to pH 7.4. By ensuring the carboxylic acid is fully deprotonated before the hydrophobic core is exposed to the high-dielectric aqueous environment, the repulsive anionic charges prevent aggregation.

Q2: We need to dose at 10 mg/kg in mice, but pH adjustment alone (forming the sodium salt) only yields ~0.5 mg/mL before it forms a viscous suspension. How do we achieve higher concentrations?

  • Causality: Sodium salts of planar heterocycles often suffer from the "common ion effect" in physiological buffers or form highly ordered, poorly soluble hydrate crystals. To bypass the crystal lattice energy barrier permanently, you must encapsulate the hydrophobic core.

  • The Fix: Utilize Cyclodextrin (CD) complexation, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD). The lipophilic furoquinoline moiety fits perfectly into the hydrophobic cavity of β-cyclodextrins, while the carboxylic acid remains exposed to the aqueous exterior, stabilizing the 1:1 inclusion complex[3].

Q3: I attempted a cyclodextrin complexation, but the recovery of the dissolved drug is inconsistent between batches. What is going wrong?

  • Causality: Simple physical mixing or gentle stirring is insufficient to break the strong intermolecular hydrogen bonds of the furoquinoline-2-carboxylic acid dimers. The system has not reached thermodynamic equilibrium.

  • The Fix: Implement a co-solvent evaporation technique. The thermal and chemical energy disrupts the crystal lattice, allowing the CD molecules to encapsulate individual drug monomers before the lattice can reform. (See Protocol 1 below).

Section 2: Quantitative Solubilization Data

The following table summarizes the expected solubilization capacities of various formulation strategies based on the physicochemical properties of the furoquinoline core.

Solubilization StrategyVehicle CompositionEstimated Solubility (µg/mL)Mechanism of Action
Free Acid (Baseline) PBS (pH 4.0)< 10Baseline (High crystal lattice energy)
pH Adjustment (Na+ Salt) PBS (pH 7.4) + NaOH~ 500Ionization of the carboxylic acid
Bulky Counterion Salt Water + Meglumine (pH 8.0)~ 1,500Ionization + steric hindrance of crystal packing
Cosolvent System 10% DMSO / 90% PBS~ 300Disruption of hydrophobic hydration
Cyclodextrin Complex 20% w/v HP-β-CD in water> 5,000Host-guest encapsulation of furoquinoline core
Section 3: Standard Operating Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol listed here operates as a self-validating system, meaning built-in analytical checks will immediately confirm whether the thermodynamic barriers have been successfully overcome.

Protocol 1: Preparation of HP-β-CD Inclusion Complex via Co-Solvent Evaporation
  • Causality: This method bypasses the crystal lattice energy barrier by solvating the drug first, allowing host-guest complexation to occur at the molecular level before the solid state can re-form.

  • Solvation: Dissolve 10 mg of furo[2,3-b]quinoline-2-carboxylic acid in 2 mL of methanol. In a separate vial, dissolve 250 mg of HP-β-CD in 5 mL of deionized water.

  • Complexation: Slowly add the methanolic drug solution dropwise to the aqueous CD solution under continuous high-speed magnetic stirring (800 rpm).

  • Evaporation: Transfer the mixture to a rotary evaporator and remove the methanol under reduced pressure at 45°C until the volume is reduced to ~5 mL.

  • Lyophilization: Freeze the remaining clear aqueous solution and lyophilize for 24 hours to obtain an amorphous, highly soluble powder.

  • Self-Validation Check: Reconstitute a small amount of the lyophilized powder in water and filter through a 0.22 µm PTFE syringe filter. Measure the UV absorbance (λmax ~254 nm) of the pre-filtration and post-filtration solutions. If Post-Absorbance is < 95% of Pre-Absorbance , the complexation failed (the drug is suspended as nanocrystals rather than a true solution), indicating the need for a higher CD molar ratio.

Protocol 2: In Situ Salt Screening and pH-Solubility Profiling
  • Causality: Meglumine provides a bulky, hydrophilic counterion that prevents the tight crystal packing typically seen with smaller counterions like sodium, thereby significantly enhancing the solubility of the ionized carboxylate.

  • Suspension: Suspend 10 mg of the free acid in 1 mL of distilled water (it will remain highly turbid).

  • Titration: Titrate dropwise with 0.1 M Meglumine (N-methyl-D-glucamine) while continuously monitoring the pH with a micro-probe.

  • Equilibration: Vortex vigorously for 60 seconds after each addition until the solution clarifies. The target pH should stabilize between 7.5 and 8.0.

  • Self-Validation Check: Back-titrate a 100 µL aliquot of the clear solution with 0.1 M HCl. Immediate precipitation (cloudiness) at pH < 4.5 confirms that solubilization was strictly pH-dependent (driven by the ionization of the carboxylic acid) and validates the pKa-driven mechanism.

References
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of Furo[2,3-b]quinoline-2-carboxylic Acid

Welcome to the technical support guide for the purification of furo[2,3-b]quinoline-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of furo[2,3-b]quinoline-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important heterocyclic compound. The following FAQs and troubleshooting guides are structured to address specific experimental issues, explaining the causality behind each procedural choice to ensure both success and scientific understanding.

Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities I should expect when synthesizing furo[2,3-b]quinoline-2-carboxylic acid?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for many common syntheses of quinoline derivatives, impurities typically fall into several categories:

  • Unreacted Starting Materials: Depending on the specific pathway, these could include substituted anilines, pyruvic acid, or related quinolinone precursors.

  • Reaction Intermediates: Incomplete cyclization or other reaction steps can leave partially reacted intermediates in the crude product.

  • Side-Reaction Products: Decarboxylation of the target molecule can occur under harsh acidic or thermal conditions, leading to the formation of furo[2,3-b]quinoline. Other side reactions may produce isomeric or polymeric by-products.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can contaminate the final product.

Identifying the likely impurities based on your synthesis is the critical first step in designing an effective purification strategy.[1][2]

Troubleshooting Guide: Core Purification Techniques

This section provides detailed protocols and troubleshooting for the primary methods used to purify furo[2,3-b]quinoline-2-carboxylic acid.

Technique 1: Acid-Base Extraction

Expertise & Rationale: Acid-base extraction is a powerful first-line purification technique for this molecule.[3][4][5] It leverages the acidic nature of the carboxylic acid group. By treating the crude product mixture with a weak base, the target compound is deprotonated to form a water-soluble carboxylate salt. This allows it to be selectively extracted into an aqueous layer, leaving non-acidic and weakly acidic impurities behind in the organic layer.[6]

A2: An acid-base extraction is the ideal method. The following protocol is a self-validating system designed to isolate your acidic product.

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification & Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups or reaction with less acidic impurities.[3]

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate completely. The deprotonated furo[2,3-b]quinoline-2-carboxylate salt will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate). Drain the organic layer, which contains neutral and basic impurities.

  • Washing (Optional): To remove any residual neutral/basic compounds from the aqueous layer, perform a "back-wash" with a fresh portion of the organic solvent. Discard this organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a mineral acid, such as 10% HCl, dropwise with stirring until the solution is acidic (pH ~3-4, check with pH paper).[7] The protonated, neutral furo[2,3-b]quinoline-2-carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the collected solid with cold distilled water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

  • Problem: An emulsion forms between the organic and aqueous layers.

    • Solution: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Problem: The product does not precipitate upon acidification.

    • Causality & Solution: This may indicate that the product is more soluble in the aqueous solution than expected, or the concentration is too low. Ensure the solution is sufficiently acidified. If precipitation is still poor, you can extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate), then dry and evaporate the organic solvent to recover the product.

AcidBase_Workflow start_end start_end process process decision decision output output issue issue A Start: Crude Product B Dissolve in Organic Solvent (EtOAc) A->B C Add aq. NaHCO3 & Shake B->C D Separate Layers C->D E Organic Layer: Neutral/Basic Impurities (Discard) D->E Impurities F Aqueous Layer: Product as Salt D->F Product G Cool & Acidify with HCl (pH 3-4) F->G H Precipitate Forms? G->H I Filter, Wash & Dry H->I Yes K Troubleshoot: Extract with EtOAc, Dry & Evaporate H->K No J Pure Product I->J

Caption: Workflow for purification via acid-base extraction.

Technique 2: Recrystallization

Expertise & Rationale: Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or cold temperatures, allowing pure crystals to form upon cooling while impurities remain in the mother liquor.[8]

A3: Solvent selection is an empirical process. Given the structure of furo[2,3-b]quinoline-2-carboxylic acid (a rigid, somewhat polar heterocyclic core with an acidic group), a systematic screening is recommended. Good starting points are polar protic solvents or mixtures.

  • Screening: In small test tubes, test the solubility of a small amount of crude material in various solvents (see Table 1) at room temperature and then upon heating. A good solvent dissolves the compound when hot but allows for precipitation when cooled.[8]

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent ClassExample SolventsExpected Solubility Behavior
AlcoholsEthanol, Methanol, IsopropanolOften good single solvents for quinoline-based acids.[8][9][10][11]
AmidesN,N-Dimethylformamide (DMF)Potent solvent, may require a co-solvent (e.g., water) to induce precipitation. Use with caution due to high boiling point.[12]
EthersDioxane, Tetrahydrofuran (THF)Moderate polarity, may be effective.
KetonesAcetoneGood starting point for screening.
Binary SystemsEthanol/Water, DMF/Methanol, Dioxane/HexaneUsed when no single solvent is ideal. Dissolve in a "good" solvent and add a "poor" solvent until turbidity appears.[8]
  • Problem: The compound "oils out" as a liquid instead of forming crystals.

    • Causality & Solution: This occurs when the solution is supersaturated or cooled too quickly.[8] Re-heat the solution to dissolve the oil, add slightly more solvent to dilute it, and allow it to cool much more slowly. Seeding with a pure crystal can also help.

  • Problem: Purity does not improve significantly after recrystallization.

    • Causality & Solution: The impurities may have very similar solubility profiles to your product in the chosen solvent.[8] A different solvent or solvent system is required. Alternatively, the impurity may be co-crystallizing with the product, in which case an alternative purification method like column chromatography is necessary.

Technique 3: Column Chromatography

Expertise & Rationale: Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[13] For a polar, acidic compound like furo[2,3-b]quinoline-2-carboxylic acid, interactions with the stationary phase (typically silica gel) can be strong, requiring careful selection of the mobile phase.

A4: This is a common issue with acidic and basic compounds on silica gel. The acidic protons on the silica surface can strongly interact with the basic quinoline nitrogen and the carboxylate group, leading to poor elution and peak shape.

Solutions:

  • Mobile Phase Modification: Add a small amount of a modifier to the mobile phase to suppress unwanted interactions.

    • For Acidity: Adding 0.5-2% acetic acid or formic acid to the eluent can protonate the quinoline nitrogen, reducing its interaction with silica. It also helps keep the carboxylic acid group protonated, preventing it from binding as a carboxylate.

    • For Basicity: In some cases, adding a small amount of a base like triethylamine can be effective, but this is less common for acidic target compounds and can be detrimental to silica gel over time.[14]

  • Use a More Polar Eluent: If the compound is not moving, a more polar solvent system is needed. A gradient elution from a less polar solvent (e.g., ethyl acetate) to a more polar one (e.g., methanol) is often effective. A common system for such compounds is a mixture of DCM and methanol.[14]

  • Change the Stationary Phase: If issues persist, consider using a different stationary phase like alumina (basic or neutral) or reversed-phase silica (C18), which separates based on polarity in a different manner.[15]

Chromatography_Troubleshooting start start problem problem solution solution check check result result A Start: Run TLC B Problem Observed? A->B C Streaking / Tailing B->C Yes D Compound Stuck (Rf=0) B->D Yes G Good Separation B->G No E Add 1% Acetic Acid to Mobile Phase C->E F Increase Mobile Phase Polarity (e.g., add MeOH) D->F E->G H Still Stuck? F->H H->F No I Try Alternative Stationary Phase (Alumina, C18) H->I Yes

Caption: Decision tree for troubleshooting column chromatography issues.

Purity Assessment

A5: A single method is rarely sufficient. A combination of chromatographic and spectroscopic techniques is required for comprehensive purity validation.[16]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[16] A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a formic or acetic acid modifier) and a UV or Diode Array Detector (DAD) is a typical setup.[15][17] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide unambiguous structural confirmation. The absence of signals corresponding to impurities is a strong indicator of high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[16] Techniques like LC-MS can be used to identify the molecular weights of minor impurities detected in the HPLC analysis.

References
  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (2025). Benchchem.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016). R Discovery.
  • Analytical Methods for Determining Third and Fourth Gener
  • A Comparative Guide to Validating the Purity of Synthesized 4-Fluoro-2-hydroxyquinoline. (2025). Benchchem.
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2025).
  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxid
  • A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. (2025). Benchchem.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2024). Advanced Journal of Chemistry, Section A.
  • EP0351889A1 - Process for the preparation of a quinoline carboxylic acid. (n.d.).
  • Acid–base extraction. (n.d.). Wikipedia.
  • Acid-Base Extraction. (n.d.). University of Colorado Boulder.
  • ACID-BASE EXTRACTION. (n.d.). Chem.ucla.edu.
  • How to purify synthetic fluoroquinolones, using column chromatography? (2016).
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • What is an Acid and Base Extraction? (n.d.). Engineering Ideas Clinic - Confluence.
  • HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). (2026). MDPI.
  • Column Chromatography for the Separation of Complex Mixtures. (n.d.). Longdom Publishing.
  • An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. (2025). Benchchem.
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline deriv
  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline deriv
  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (n.d.).
  • Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes. (2009).
  • Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives. (n.d.).
  • Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. (2011). PubMed.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Furo[2,3-b]quinoline-2-carboxylic Acid Esterification

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for the esterification of furo[2,3-b]quino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome, researchers and drug development professionals. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting and optimization strategies for the esterification of furo[2,3-b]quinoline-2-carboxylic acid. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for esterifying the furo[2,3-b]quinoline-2-carboxylic acid scaffold?

A1: The choice of esterification method is critical and depends on the lability of your substrate and the steric hindrance of the alcohol. The four most common and effective strategies are:

  • Fischer-Speier Esterification : This classic method involves heating the carboxylic acid with an excess of alcohol under strong acid catalysis (e.g., H₂SO₄, p-TsOH).[1] It is cost-effective but the harsh, high-temperature conditions can be unsuitable for sensitive or complex molecules. The reaction is reversible, requiring strategies to drive it to completion.[2]

  • Steglich Esterification : A very mild and versatile method that uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4] This reaction is performed at or below room temperature and is highly effective for substrates that are acid-sensitive or sterically hindered.[5]

  • Mitsunobu Reaction : This redox-condensation reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[6][7] It is exceptionally mild and proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, which is a significant advantage in natural product synthesis.[8] However, the stoichiometry must be precise, and purification can be challenging due to phosphorus and hydrazine byproducts.[7]

  • Acid Chloride Formation : A robust, two-step approach where the carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[9][10] The isolated acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), to form the ester. This method is highly effective but incompatible with acid-sensitive functional groups.

Q2: How do I select the optimal esterification method for my specific alcohol and substrate?

A2: Selection should be based on a systematic evaluation of your starting materials. The following decision tree provides a logical workflow for choosing the most appropriate method.

Start Start: Evaluate Substrate Properties AcidSensitive Is the furo[2,3-b]quinoline or alcohol acid-sensitive? Start->AcidSensitive StericHindrance Is the alcohol sterically hindered (2° or 3°)? AcidSensitive->StericHindrance Yes SimplePrimary Are both substrates robust and the alcohol a simple primary? AcidSensitive->SimplePrimary No InvertStereo Is inversion of alcohol stereochemistry required? StericHindrance->InvertStereo Yes, 2° Steglich Use Steglich Esterification (DCC/EDC, DMAP) StericHindrance->Steglich Yes, 3° StericHindrance->Steglich No InvertStereo->Steglich No Mitsunobu Use Mitsunobu Reaction (PPh3, DEAD/DIAD) InvertStereo->Mitsunobu Yes Fischer Use Fischer Esterification (Excess Alcohol, Acid Catalyst) SimplePrimary->Fischer Yes, for cost-effectiveness AcidChloride Use Acid Chloride Method (e.g., SOCl₂ then Alcohol/Base) SimplePrimary->AcidChloride Yes, for highest reactivity

Caption: Decision tree for selecting an esterification method.

Q3: What are the recommended solvents and how do they impact the reaction?

A3: Anhydrous aprotic solvents are almost always the best choice.

  • Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent general-purpose solvents for Steglich and Mitsunobu reactions due to their inertness and ability to dissolve a wide range of organic compounds.[11][12]

  • Dimethylformamide (DMF) can be used if solubility is an issue, but caution is advised. In carbodiimide-mediated reactions, polar aprotic solvents like DMF can sometimes promote the formation of N-acylurea byproducts, which can complicate purification.[11]

  • For Fischer Esterification , the alcohol reactant is often used in large excess and serves as the solvent.[2][13] If a co-solvent is needed to dissolve the carboxylic acid, a non-polar, high-boiling solvent like toluene can be used, which also allows for the azeotropic removal of water using a Dean-Stark apparatus.[13]

Q4: How should I monitor the reaction to determine its endpoint?

A4: Real-time monitoring is crucial for preventing side reactions and determining the optimal reaction time.

  • Thin-Layer Chromatography (TLC) : This is the quickest and most common method. Spot the reaction mixture alongside your starting carboxylic acid and alcohol. The formation of a new, typically less polar spot corresponding to the ester indicates product formation. The disappearance of the limiting reagent (usually the carboxylic acid) signals the reaction's completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For more precise tracking, LC-MS is the preferred method. It allows for quantitative monitoring of the disappearance of starting materials and the appearance of the product, identified by its mass-to-charge ratio (m/z).[14] This technique is also invaluable for identifying any unexpected byproducts.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Scenario 1: Low to No Product Yield
Q: I've run my reaction and TLC/LC-MS analysis shows little or no desired ester. What went wrong?

A: This is a common issue that can almost always be traced back to one of four root causes: inactive reagents, moisture, poor carboxylic acid activation, or an unfavorable equilibrium.

Problem Problem: Low/No Yield Cause1 Cause 1: Moisture Contamination Problem->Cause1 Cause2 Cause 2: Reagent Degradation Problem->Cause2 Cause3 Cause 3: Incomplete Acid Activation Problem->Cause3 Cause4 Cause 4: Unfavorable Equilibrium (Fischer) Problem->Cause4 Solution1 Solution: • Use anhydrous solvents/reagents. • Dry glassware meticulously. • Run under inert atmosphere (N₂/Ar). Cause1->Solution1 Solution2 Solution: • Use a fresh bottle of coupling agent (DCC, EDC, DEAD). • Store hygroscopic reagents properly. Cause2->Solution2 Solution3 Solution: • Check stoichiometry (1.1-1.2 eq coupling agent). • Allow sufficient activation time before adding alcohol. • Switch to a more potent method (Acid Chloride). Cause3->Solution3 Solution4 Solution: • Use a large excess of alcohol (as solvent). • Remove water as it forms using a Dean-Stark trap or molecular sieves. Cause4->Solution4

Caption: Troubleshooting workflow for low product yield.

In-depth Analysis:

  • Moisture Contamination : Carbodiimides (DCC, EDC) and reagents like thionyl chloride are highly sensitive to moisture. Water will rapidly consume these reagents, preventing the activation of your carboxylic acid.[11] The solution is rigorous adherence to anhydrous techniques.

  • Reagent Degradation : Coupling agents have a finite shelf life, especially after being opened. If you suspect your reagent is old, it is best to use a fresh bottle. For instance, DCC can slowly hydrolyze to dicyclohexylurea (DCU) upon exposure to atmospheric moisture.

  • Incomplete Carboxylic Acid Activation : In Steglich esterification, the carboxylic acid must first react with the carbodiimide to form the highly reactive O-acylisourea intermediate.[5] Adding the alcohol too soon or using insufficient coupling agent will result in a stalled reaction. A slight excess (1.1 equivalents) of the coupling agent is recommended.

  • Reversible Equilibrium : The Fischer esterification is an equilibrium-controlled process.[15] According to Le Châtelier's principle, the reaction can be driven toward the product by either using a large excess of one reactant (typically the alcohol) or by removing a product (water) as it forms.[2]

Scenario 2: Formation of a Major, Insoluble Byproduct
Q: My Steglich reaction produced a large amount of a white precipitate that is not my product, and my yield is low. What is this byproduct and how do I prevent it?

A: You are likely observing the formation of N-acylurea, a common and problematic side product in carbodiimide-mediated couplings.

Causality and Mechanism:

The desired reaction pathway involves the nucleophilic attack of the alcohol on the activated O-acylisourea intermediate. However, this intermediate is susceptible to an intramolecular 1,3-rearrangement, which produces a stable, unreactive N-acylurea.[16] This pathway is irreversible and consumes your activated acid.

The Critical Role of DMAP:

This is precisely why DMAP is a mandatory catalyst and not just an additive. DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a reactive acylpyridinium salt ("active ester"). This new intermediate is not susceptible to rearrangement and is readily attacked by the alcohol to furnish the desired ester, regenerating the DMAP catalyst.[5]

Prevention and Optimization:

  • Ensure DMAP is Present : Always include a catalytic amount of DMAP (5-10 mol%).

  • Solvent Choice : While the rearrangement can occur in any solvent, it may be more prevalent in highly polar solvents. Stick to DCM or THF if possible.

  • Temperature Control : Run the reaction at 0 °C to room temperature. Higher temperatures can accelerate the undesired rearrangement.

Scenario 3: Difficult Purification
Q: My reaction worked, but I am struggling to separate my ester from the byproducts. What are the best purification strategies?

A: Purification challenges are specific to the method used. A well-designed workup is as important as the reaction itself.

MethodCommon ByproductsRecommended Workup & Purification Strategy
Steglich Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropyl-urea (EDU), excess DMAP1. Filter : If using DCC, filter off the precipitated DCU. 2. Acid Wash : Wash the organic layer with dilute acid (e.g., 0.5 M HCl) to remove basic DMAP and the water-soluble EDU (from EDC).[11] 3. Base Wash : Wash with saturated NaHCO₃ to remove any unreacted carboxylic acid. 4. Chromatography : Purify the crude product via flash column chromatography on silica gel.
Mitsunobu Triphenylphosphine oxide (TPPO), reduced azodicarboxylate (e.g., DEAD-H₂)1. Chromatography : This is the most reliable method. TPPO and the hydrazine byproduct are typically more polar than the desired ester and can be separated on silica gel. 2. Alternative Reagents : Consider using modified reagents like resin-bound triphenylphosphine or di-(4-chlorobenzyl)azodicarboxylate (DCAD), whose byproducts can be removed by simple filtration.[6]
Fischer Excess alcohol, acid catalyst1. Neutralization : Carefully add a base (e.g., NaHCO₃ solution) to neutralize the strong acid catalyst.[17] 2. Extraction : Extract the ester into an organic solvent (e.g., ethyl acetate). 3. Wash : Wash the organic layer with water and brine to remove the excess alcohol and salts. 4. Distillation/Chromatography : Purify by distillation if the ester is volatile, or by column chromatography for non-volatile products.

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification

This protocol provides a reliable starting point for the esterification of furo[2,3-b]quinoline-2-carboxylic acid with a primary or secondary alcohol.

Materials:

  • Furo[2,3-b]quinoline-2-carboxylic acid (1.0 eq)

  • Alcohol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup : To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add furo[2,3-b]quinoline-2-carboxylic acid (1.0 eq) and DMAP (0.1 eq).

  • Dissolution : Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Addition of Alcohol : Add the alcohol (1.2 eq) to the solution via syringe.

  • Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.

  • Initiation : In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 5-10 minutes. A white precipitate (DCU) will begin to form.[12]

  • Reaction : Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 3-12 hours.

Protocol 2: Standard Aqueous Workup and Purification

This procedure is designed to follow the Steglich esterification described above.

Procedure:

  • Filtration : Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

  • Transfer : Transfer the filtrate to a separatory funnel.

  • Acid Wash : Wash the organic layer sequentially with 0.5 M HCl (2x), which serves to remove the basic DMAP catalyst.[12]

  • Base Wash : Wash the organic layer with saturated aqueous NaHCO₃ (2x) to remove any unreacted carboxylic acid.

  • Brine Wash : Wash the organic layer with saturated aqueous NaCl (brine) (1x) to remove residual water.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

References

  • Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Mitsunobu, O. (n.d.). The Mitsunobu Reaction. Wikipedia.
  • Steglich Esterific
  • Steglich Esterific
  • A Flexible Protocol for the Preparation of Quinoline Derivatives through Mitsunobu Reaction and Aza-Wittig Intermedi
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/deriv
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols.
  • Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterific
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Fischer Esterific
  • Esterification of carboxylic acids with alcohols. Organic Syntheses Procedure.
  • Fischer Esterific
  • Fisher Esterification, Reflux, Isolation and Purific
  • Fischer Esterific
  • Fischer Esterific
  • Acid to Ester - Common Conditions. Organic Chemistry Portal.
  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenu
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.

Sources

Troubleshooting

Troubleshooting NMR spectra and peak assignments of furo[2,3-b]quinoline-2-carboxylic acid

Welcome to the technical support center for the NMR analysis of furo[2,3-b]quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the NMR analysis of furo[2,3-b]quinoline-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the spectroscopic analysis of this important heterocyclic scaffold. Here, we synthesize technical accuracy with field-proven insights to help you navigate the complexities of its NMR spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the typical NMR solvents for furo[2,3-b]quinoline-2-carboxylic acid and what are the trade-offs?

A1: The choice of solvent is critical and depends on balancing solubility with potential spectroscopic interference. Due to the molecule's polar carboxylic acid group and planar aromatic system, solubility can be challenging in non-polar solvents.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is often the solvent of choice.[1] Its high polarity and hydrogen bond accepting character effectively solubilize the molecule. The carboxylic acid proton (-COOH) is typically observable as a broad peak, and the residual solvent peak appears around 2.50 ppm.[2]

  • Methanol-d₄ (Deuterated Methanol): Another good option for polar compounds. However, the acidic -COOH proton will rapidly exchange with the deuterons of the solvent, causing the -COOH signal to disappear.[3][4] This can be used as a diagnostic tool to confirm its assignment.

  • Chloroform-d (CDCl₃): Generally, furo[2,3-b]quinoline-2-carboxylic acid has poor solubility in CDCl₃.[1] While CDCl₃ is a common and easily recoverable solvent, it is often not suitable for this class of compounds unless derivatized to improve solubility.[2]

SolventTypical Residual ¹H Peak (ppm)Key Characteristics
DMSO-d₆ ~2.50Excellent for solubility; allows observation of exchangeable protons (-COOH).
Methanol-d₄ ~3.31, ~4.87 (OH)Good solubility; -COOH proton will exchange and disappear.[4]
Chloroform-d ~7.26Poor solubility for the title compound; good for less polar analogs.[2]

Q2: Why is the carboxylic acid proton (-COOH) signal often very broad or sometimes invisible?

A2: This is a classic phenomenon in NMR involving exchangeable protons.[3] There are several contributing factors:

  • Chemical Exchange: The acidic proton can undergo rapid exchange with trace amounts of water in the solvent or with other molecules. If the rate of this exchange is on an intermediate timescale relative to the NMR measurement, the signal becomes significantly broadened, sometimes to the point of disappearing into the baseline.[3][5][6]

  • Hydrogen Bonding: Carboxylic acids can form hydrogen-bonded dimers in solution. This dynamic equilibrium can also contribute to broadening.[7]

  • Quadrupolar Broadening: The proton is attached to an oxygen atom, which has no quadrupole moment. However, interaction with nitrogen in the quinoline ring system can sometimes have minor long-range effects.

Diagnostic Test: To confirm the assignment of a broad peak as the -COOH proton, add a drop of deuterium oxide (D₂O) to the NMR tube and re-acquire the spectrum. The -COOH proton will exchange with deuterium, and the signal will disappear.[8][9]

Q3: My ¹H NMR spectrum in the aromatic region is a cluster of overlapping multiplets. How can I begin to assign them?

A3: Signal overlap in the aromatic region (typically 7-9 ppm) is a common challenge with polycyclic systems like quinolines.[10] A systematic approach using 2D NMR is the most effective strategy.[11][12][13]

  • Start with ¹H-¹H COSY: This experiment will reveal which protons are spin-coupled to each other, typically protons on adjacent carbons.[10][14][15] This allows you to trace the connectivity within the individual rings (the furan and quinoline systems).

  • Use Solvent-Induced Shifts: Acquiring a spectrum in a different solvent, such as benzene-d₆, can alter the chemical shifts of protons due to anisotropic effects, potentially resolving the overlap.[8][10]

In-Depth Troubleshooting Guide

Problem 1: My NMR signals are broad and poorly resolved, even in the aromatic region.

This is one of the most frequent issues and often points to physicochemical phenomena occurring in the NMR tube.

  • Primary Cause: Molecular Aggregation

    • Why it happens: The planar, aromatic structure of the furoquinoline core is prone to π-π stacking. The carboxylic acid group can also promote intermolecular hydrogen bonding. At higher concentrations, these interactions lead to the formation of aggregates.[16] These larger assemblies tumble more slowly in solution, which shortens the transverse relaxation time (T₂) and results in broader NMR signals.[5][16]

    • How to confirm: Run the NMR experiment at several different concentrations (e.g., 20 mM, 10 mM, 5 mM, 1 mM). If the peaks sharpen upon dilution, aggregation is the likely cause.[5][16]

  • Solutions & Protocols

    • Reduce Concentration: This is the simplest solution. Prepare a more dilute sample to disfavor aggregation.[5][17]

    • Increase Temperature: Acquiring the spectrum at a higher temperature (e.g., 40-60 °C) can provide enough thermal energy to disrupt the weak intermolecular forces causing aggregation, leading to sharper peaks.[5]

    • Disrupt Hydrogen Bonds: If running in a less polar solvent like CDCl₃ (for a more soluble derivative), adding a small amount of a hydrogen-bond-disrupting solvent like DMSO-d₆ (1-5%) can break up aggregates.[4]

    • Remove Paramagnetic Impurities: Dissolved oxygen (O₂) is paramagnetic and can cause significant line broadening. If high resolution is required, degas the sample using the freeze-pump-thaw method.[5] Particulate matter can also be a source of paramagnetic impurities; filter the sample through a small plug of glass wool in a pipette before analysis.[17]

Workflow for Troubleshooting Peak Broadening

G start Broad Peaks Observed check_conc Is sample highly concentrated? start->check_conc dilute Protocol: Prepare a more dilute sample (e.g., < 10 mM) check_conc->dilute Yes check_temp Is experiment at room temp? check_conc->check_temp No re_run1 Re-acquire spectrum dilute->re_run1 is_sharp1 Peaks sharp? re_run1->is_sharp1 is_sharp1->check_temp No end_ok Problem Solved is_sharp1->end_ok Yes increase_temp Protocol: Increase acquisition temperature (e.g., 40-60 °C) check_temp->increase_temp Yes check_o2 Was sample degassed? check_temp->check_o2 No re_run2 Re-acquire spectrum increase_temp->re_run2 is_sharp2 Peaks sharp? re_run2->is_sharp2 is_sharp2->check_o2 No is_sharp2->end_ok Yes degas Protocol: Degas via Freeze-Pump-Thaw check_o2->degas No end_complex Consider complex phenomena (e.g., chemical exchange) check_o2->end_complex Yes re_run3 Re-acquire spectrum degas->re_run3 is_sharp3 Peaks sharp? re_run3->is_sharp3 is_sharp3->end_ok Yes is_sharp3->end_complex No

Caption: Systematic workflow for diagnosing and resolving NMR peak broadening.

Problem 2: I see more signals than expected in my spectrum.

Extra signals are typically due to impurities or, less commonly for this rigid system, dynamic processes.

  • Primary Cause: Synthetic Impurities

    • Why it happens: The synthesis of quinolines can involve several steps, and impurities from starting materials, reagents, or side-products may be present in the final sample.[18] For example, a common synthesis might involve the reaction of an aniline derivative with a β-ketoester, and unreacted starting materials could persist.

    • How to investigate:

      • Review the Synthesis: Carefully examine the synthetic route used. Identify all starting materials, reagents, and potential byproducts.

      • Check Purity: Use an orthogonal technique like LC-MS to assess the sample's purity and identify the molecular weights of any contaminants.

      • Spike the Sample: If a potential impurity is available, add a small amount to your NMR sample. An increase in the intensity of an unassigned peak confirms its identity.

Problem 3: I cannot unambiguously assign the structure due to signal overlap and the presence of quaternary carbons.

This is where the power of multi-dimensional NMR becomes indispensable for complete structural elucidation.[14][19][20][21] A combined 2D NMR approach is the gold standard.[10]

  • The 2D NMR Elucidation Workflow

    • ¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton connectivities through 2-3 bonds. This will map out the separate spin systems of the molecule. You should be able to "walk" along the coupled protons of the quinoline and furan rings.[10][14][15]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to (¹JCH).[10][14][15] This experiment is exceptionally powerful for resolving overlapped proton signals by spreading them out according to the much larger chemical shift range of ¹³C.[22]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key to piecing the puzzle together. HMBC shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, nJCH).[10][14][15] It is crucial for:

      • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. However, they will show cross-peaks in the HMBC with nearby protons.

      • Connecting Fragments: HMBC correlations will bridge the isolated spin systems identified in the COSY, such as showing a correlation from a proton on the furan ring to a carbon in the quinoline ring, thus confirming their connectivity.

Logical Flow for 2D NMR-Based Structure Elucidation

G start Overlapping 1D Spectra cosy Run ¹H-¹H COSY start->cosy hsqc Run ¹H-¹³C HSQC start->hsqc hmbc Run ¹H-¹³C HMBC start->hmbc cosy_out Identify H-H Spin Systems (e.g., quinoline & furan protons) cosy->cosy_out connect_frag Connect Spin Systems cosy_out->connect_frag hsqc_out Correlate Protons to Directly Attached Carbons (C-H) hsqc->hsqc_out hsqc_out->connect_frag hmbc_out Identify Long-Range H-C Correlations (2-3 bonds) hmbc->hmbc_out assign_quat Assign Quaternary Carbons hmbc_out->assign_quat final Complete Structure Assignment assign_quat->final connect_frag->final

Caption: Using COSY, HSQC, and HMBC experiments to resolve complex structures.

Experimental Protocols

Protocol 1: 2D COSY Experiment

  • Acquire a standard ¹H NMR spectrum to determine the spectral width needed to cover all proton signals.

  • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).[10]

  • Set the spectral width in both dimensions (F2 and F1) to encompass all proton signals.[10]

  • Set the number of scans (NS) to 2-4 and the number of increments in F1 (TD(F1)) to 256 or 512.

  • After acquisition, perform a 2D Fourier transform and phase correction.

  • Analyze the cross-peaks: A peak at (δ₁, δ₂) indicates that the proton at chemical shift δ₁ is coupled to the proton at δ₂.[14]

Protocol 2: 2D HSQC Experiment

  • Acquire standard ¹H and ¹³C NMR spectra to determine their respective spectral widths.

  • Load a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker systems).

  • Set the spectral width in F2 (¹H) and F1 (¹³C) based on the 1D spectra.

  • The experiment is optimized for an average one-bond ¹JCH coupling constant, typically around 145-160 Hz for aromatic/heteroaromatic systems.[10]

  • Set NS to 2-8 and TD(F1) to 128 or 256.

  • Analyze the cross-peaks: Each peak corresponds to a direct one-bond connection between a proton and a carbon.[22]

Protocol 3: 2D HMBC Experiment

  • Use the same spectral widths as determined for the HSQC experiment.

  • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker systems).[10]

  • The experiment is optimized for a long-range coupling constant (nJCH). A value of 8-10 Hz is a good starting point for identifying 2- and 3-bond correlations.[12]

  • Set NS to 4-16 and TD(F1) to 256.

  • Analyze the cross-peaks: A peak at (δH, δC) indicates a long-range coupling between that proton and carbon, allowing you to connect different parts of the molecule.[14]

By systematically applying these troubleshooting strategies and advanced NMR techniques, researchers can overcome the common challenges associated with the spectral analysis of furo[2,3-b]quinoline-2-carboxylic acid, leading to confident and accurate structure elucidation.

References
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  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). | Download Table. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column. Available from: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives. Available from: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available from: [Link]

  • ResearchGate. Synthesis of furo[2,3-b]pyridin-4(7H)-ones and related quinolinone via Brønsted acid-promoted cyclisation of alkynes | Request PDF. Available from: [Link]

  • ResearchGate. Synthesis of furo[2,3‐c]quinoline and pyrrolo[2,3‐c]quinoline derivatives.. Available from: [Link]

Sources

Optimization

Reducing degradation of furo[2,3-b]quinoline-2-carboxylic acid during long-term storage

An advanced technical support guide for researchers, scientists, and drug development professionals on reducing the degradation of furo[2,3-b]quinoline-2-carboxylic acid during long-term storage. Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on reducing the degradation of furo[2,3-b]quinoline-2-carboxylic acid during long-term storage.

Technical Support Center: Furo[2,3-b]quinoline-2-Carboxylic Acid Stability

Welcome to the dedicated support center for ensuring the long-term stability of furo[2,3-b]quinoline-2-carboxylic acid. This guide is structured to provide rapid, actionable answers to common storage and handling questions, followed by in-depth troubleshooting protocols for more complex stability issues. As Senior Application Scientists, our goal is to empower you with the foundational knowledge and practical tools to safeguard the integrity of your valuable compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the storage and handling of furo[2,3-b]quinoline-2-carboxylic acid.

Q1: What are the primary signs of degradation for my solid furo[2,3-b]quinoline-2-carboxylic acid sample?

A1: Visual inspection is the first line of defense. Key indicators of degradation in solid samples include a noticeable color change (e.g., from off-white to yellow or brown), a change in texture or morphology (e.g., clumping or caking), and a decrease in solubility. For quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) are essential to detect the appearance of new impurity peaks and a decrease in the main compound's peak area.

Q2: I have to store my compound in a solution for a short period. What is the best solvent and temperature?

A2: For short-term storage in solution, we recommend using a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). It is crucial to store these solutions at or below -20°C in tightly sealed vials to minimize solvent evaporation and exposure to atmospheric moisture. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q3: Is my compound sensitive to light?

A3: Yes, furo[2,3-b]quinoline derivatives can exhibit photosensitivity. The fused aromatic ring system is susceptible to photo-oxidation. Therefore, it is imperative to store both solid and solution samples in amber-colored vials or to wrap standard vials in aluminum foil to protect them from light exposure.

Q4: Can I store the solid compound at room temperature?

A4: While short-term storage at room temperature may be acceptable for immediate use, long-term storage is not recommended. Elevated temperatures can promote slow degradation, potentially through decarboxylation or oxidation. For long-term stability, we strongly advise storing the solid compound at low temperatures, ideally at -20°C, under an inert atmosphere.

Q5: I suspect my sample has degraded. What is the quickest way to confirm this?

A5: The most straightforward method to confirm degradation is by using Thin-Layer Chromatography (TLC) or HPLC. A degraded sample will typically show additional spots (on TLC) or peaks (on HPLC) corresponding to degradation products, alongside a diminished spot/peak for the parent compound. Comparing the chromatographic profile of the suspect sample against a fresh or reference standard will provide a clear indication of degradation.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations to address and resolve specific stability challenges.

Guide 1: Investigating and Mitigating Accelerated Degradation in Solid Samples

You've observed a significant color change and reduced purity in your solid sample of furo[2,3-b]quinoline-2-carboxylic acid much sooner than expected. This guide will help you diagnose the cause and implement corrective actions.

The Underlying Science: Degradation Pathways

The molecular structure of furo[2,3-b]quinoline-2-carboxylic acid contains several moieties susceptible to degradation. The primary pathways are typically oxidation of the electron-rich furan and quinoline rings and decarboxylation of the carboxylic acid group, often accelerated by heat, light, and atmospheric oxygen.

Visualizing the Degradation Process

The following diagram illustrates the logical workflow for troubleshooting the degradation of your solid sample.

A Degradation Suspected (e.g., color change, low purity) B 1. Initial Assessment: - Visual Inspection - Check Storage Records (Temp, Humidity) A->B C 2. Analytical Confirmation: - Run HPLC/LC-MS Analysis - Compare to Reference Standard B->C D Degradation Confirmed? C->D E 3. Identify Cause: - Temperature Fluctuation? - Light Exposure? - Inadequate Atmosphere? D->E Yes H No Degradation Detected Continue Routine Monitoring D->H No F 4. Implement Corrective Actions: - Store at -20°C or below - Use Amber Vials - Purge with Inert Gas (Ar/N2) E->F G 5. Re-evaluate Stability: - Analyze Sample After 3-6 Months - Monitor Purity Over Time F->G

Caption: Troubleshooting workflow for solid sample degradation.

Step-by-Step Protocol for Stability Assessment

  • Sample Preparation :

    • Accurately weigh 1 mg of your suspect furo[2,3-b]quinoline-2-carboxylic acid sample.

    • Dissolve the sample in 1 mL of HPLC-grade DMSO to create a 1 mg/mL stock solution.

    • Prepare a similar stock solution from a fresh, high-purity reference standard.

  • HPLC Analysis :

    • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water with 0.1% formic acid is a good starting point.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 254 nm or 320 nm).

    • Injection Volume : 10 µL.

  • Data Interpretation :

    • Compare the chromatograms of your suspect sample and the reference standard.

    • Look for new peaks in the suspect sample, which indicate degradation products.

    • Quantify the purity by calculating the peak area percentage of the main compound. A significant decrease in the main peak's area relative to the total peak area confirms degradation.

Corrective Actions and Best Practices

Based on the likely causes of degradation, implement the following storage protocol:

  • Optimal Storage Conditions :

    • Temperature : -20°C or lower.

    • Atmosphere : Under an inert gas such as argon or nitrogen.

    • Container : Tightly sealed amber glass vials.

  • Procedure for Long-Term Storage :

    • Place the solid sample in a tared amber vial.

    • If possible, place the vial in a vacuum chamber and evacuate the air.

    • Backfill the chamber with a dry, inert gas (argon or nitrogen).

    • Quickly and tightly seal the vial with a cap containing a chemically resistant liner (e.g., PTFE).

    • For additional protection, wrap the cap-vial interface with Parafilm.

    • Label the vial clearly and store it at -20°C in a designated, low-traffic freezer.

Guide 2: Quantitative Stability Study Design

To proactively understand the stability of your compound under various conditions, a systematic study is invaluable. This guide outlines how to design and execute such a study.

Experimental Design

The goal is to assess the impact of temperature and light on the stability of furo[2,3-b]quinoline-2-carboxylic acid over time.

Table 1: Example Stability Study Design

Condition IDTemperatureLight ExposureAtmosphereTime Points (Weeks)
C1 (Control)-20°CDarkInert (Argon)0, 4, 12, 24
C24°CDarkAir0, 4, 12, 24
C325°C (RT)DarkAir0, 1, 2, 4
C425°C (RT)Ambient LightAir0, 1, 2, 4
C540°CDarkAir0, 1, 2, 4

Workflow for the Stability Study

The following diagram illustrates the key steps in conducting a formal stability study.

A 1. Study Design: Define Conditions & Time Points B 2. Sample Preparation: Aliquot Compound into Vials for Each Condition A->B C 3. Initial Analysis (T=0): Establish Baseline Purity via HPLC B->C D 4. Sample Storage: Place Samples in Designated Environmental Chambers C->D E 5. Time Point Analysis: Pull Samples at Scheduled Intervals and Analyze by HPLC D->E F 6. Data Evaluation: - Calculate Purity at Each Point - Plot Degradation Curves E->F G 7. Conclusion: Determine Optimal Storage Conditions and Shelf-Life F->G

Caption: Workflow for a quantitative stability study.

Executing the Study

  • Preparation : Aliquot equal amounts of high-purity furo[2,3-b]quinoline-2-carboxylic acid into separate, appropriately labeled amber vials for each condition and time point.

  • T=0 Analysis : Before placing samples in their respective storage conditions, analyze a "time zero" sample via HPLC to establish the initial purity.

  • Storage : Place the vials in calibrated environmental chambers or freezers corresponding to the conditions outlined in your study design.

  • Analysis at Time Points : At each scheduled time point, remove one vial from each condition and analyze its purity by HPLC using the same method as the T=0 analysis.

  • Data Analysis : Plot the purity of the compound as a function of time for each condition. This will visually represent the degradation rate under different environmental stresses.

By following these guidelines, you can significantly reduce the risk of degradation, ensuring the quality and reliability of your experimental results and drug development efforts.

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Furo[2,3-b]quinoline-2-carboxylic Acid Amide Coupling

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when attempting to functionalize rigid, sterically demanding heteroaromatic systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers hit a wall when attempting to functionalize rigid, sterically demanding heteroaromatic systems. Furo[2,3-b]quinoline-2-carboxylic acid is notoriously difficult to couple due to the severe steric shielding of the carboxylate group by the adjacent quinoline core.

This guide bypasses outdated standard operating procedures and provides field-proven, mechanistically grounded solutions to force these challenging couplings to completion.

Diagnostic Workflow: Reagent Selection

Before proceeding to the lab, use the decision matrix below to match your amine's steric and electronic profile with the correct activation pathway.

G Start Amine Nucleophilicity & Steric Profile Primary Primary / Unhindered (Good Nucleophile) Start->Primary Secondary Secondary / Bulky (e.g., t-Butylamine) Start->Secondary PoorNuc Electron-Deficient (e.g., Anilines) Start->PoorNuc COMU COMU / DIPEA (Oxyma Ester Pathway) Primary->COMU First-line choice TCFH TCFH / NMI (Acyl Imidazolium Pathway) Secondary->TCFH Overcome steric clash PoorNuc->TCFH Alternative TFFH TFFH / DIPEA (Acyl Fluoride Pathway) PoorNuc->TFFH Maximize electrophilicity

Decision matrix for selecting the optimal amide coupling reagent based on amine properties.

Frequently Asked Questions (Troubleshooting)

Q1: Why do standard reagents like EDC/HOBt or DCC fail completely with furo[2,3-b]quinoline-2-carboxylic acid? A1: The failure is a matter of transition-state geometry. The rigid, coplanar nature of the furoquinoline core forces the carboxylic acid into a highly sterically shielded pocket. When EDC/HOBt activates the acid, it forms an O-benzotriazole (OBt) active ester. This intermediate is exceptionally bulky. For the incoming amine to attack the carbonyl carbon, it must achieve a specific Bürgi-Dunitz trajectory (~107°). The steric clash between the bulky OBt leaving group, the incoming amine, and the peri-hydrogens of the quinoline ring raises the activation energy ( ΔG‡ ) too high, causing the reaction to stall or the active ester to simply hydrolyze .

Q2: What is the recommended first-line approach for primary amines? A2: For unhindered primary amines, discard HATU and use COMU . COMU is a uronium salt based on OxymaPure. It forms a highly reactive ester, and its morpholine moiety provides an optimal polar profile and internal hydrogen-bonding network that accelerates the aminolysis step. Furthermore, it avoids the explosive risks associated with benzotriazole-based reagents like HATU .

Q3: How do I overcome extreme steric hindrance when my amine is also bulky (e.g., tert-butylamine or a secondary amine)? A3: When both the acid and the amine are sterically hindered, active esters (even Oxyma or HOAt) are too large. You must transition to smaller, hyper-reactive intermediates. The TCFH / NMI (N-methylimidazole) system is the current industry gold standard. TCFH rapidly converts the carboxylic acid into an in situ acyl imidazolium intermediate. Imidazole is a flat, small leaving group, meaning the transition state for the amine attack has a minimal steric footprint .

Q4: What if my amine is highly electron-deficient, such as a fluorinated aniline? A4: Electron-deficient amines suffer from drastically reduced nucleophilicity. In these cases, generating an in situ acyl fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is highly effective. Acyl fluorides are uniquely stable to hydrolysis but hyper-reactive toward amines, and their tiny atomic radius (fluorine) minimizes steric repulsion during the transition state .

Quantitative Reagent Comparison

Use this table to benchmark your reagent choices based on the specific bottleneck of your reaction.

Coupling ReagentActive IntermediateSteric Bulk of IntermediateRelative ReactivityByproduct RemovalRecommended Use Case
EDC / HOBt OBt EsterHighLowAqueous WashUnhindered systems (Baseline only)
HATU OAt EsterHighHighChromatographyModerate hindrance
COMU Oxyma EsterModerateVery HighAqueous WashPrimary amines, first-line optimization
TCFH / NMI Acyl ImidazoliumLowExceptionalAqueous WashBulky secondary amines
TFFH Acyl FluorideVery LowExceptionalAqueous WashElectron-deficient anilines
Step-by-Step Methodologies
Protocol A: COMU-Mediated Coupling (First-Line Optimization)

Use this protocol when coupling furo[2,3-b]quinoline-2-carboxylic acid with primary, relatively unhindered amines.

  • Preparation: In an oven-dried flask under nitrogen, dissolve Furo[2,3-b]quinoline-2-carboxylic acid (1.0 eq) and COMU (1.05 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

    • Self-Validation Checkpoint: The solution will immediately undergo a distinct color change (typically turning bright yellow or orange). This visually confirms the deprotonation of Oxyma and the successful formation of the active ester.

  • Aminolysis: Stir for 15 minutes at 0 °C. Add the amine (1.2 eq) dissolved in a minimal volume of DMF.

  • Completion: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate.

Protocol B: TCFH/NMI-Mediated Acyl Imidazolium Generation (For Extreme Hindrance)

Use this protocol when coupling with secondary amines, tert-butyl groups, or when Protocol A fails.

  • Preparation: Suspend Furo[2,3-b]quinoline-2-carboxylic acid (1.0 eq) and the bulky amine (1.2 eq) in anhydrous Acetonitrile (MeCN) or NMP (0.2 M). Note: Adding the amine before the coupling reagent prevents premature hydrolysis of the highly reactive intermediate.

  • Base Addition: Add N-methylimidazole (NMI) (3.0 eq) and cool the mixture to 0 °C.

  • Activation: Add TCFH (1.1 eq) in one single portion.

    • Self-Validation Checkpoint: To confirm activation, pull a 5 μ L aliquot, quench it into 100 μ L of Methanol, and inject it into the LC-MS. You should observe the mass of the methyl ester, confirming the acyl imidazolium was successfully generated and trapped by the alcohol .

  • Aminolysis: Stir at 0 °C for 30 minutes, then allow to warm to room temperature. If the reaction stalls due to extreme steric clash, heat to 40–50 °C. (The acyl imidazolium is thermally stable enough to tolerate mild heating).

  • Workup: Upon completion (typically 1–6 hours), dilute with EtOAc and wash sequentially with 1M HCl (to remove NMI and unreacted amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

  • Beutner, G. L., Young, I. S., Davies, M. L., Hickey, M. R., Park, H., Stevens, J. M., & Ye, Q. (2018). TCFH-NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. Organic Letters, 20(14), 4218-4222.[Link]

  • Tulla-Puche, J., Torres, A., Calvo, P., Royo, M., & Albericio, F. (2008). N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH), a Powerful Coupling Reagent for Bioconjugation. Bioconjugate Chemistry, 19(10), 1968-1971.[Link]

Optimization

Optimizing mobile phase for furo[2,3-b]quinoline-2-carboxylic acid chromatography

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing furo[2,3-b]quinoline-2-carbox...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of analyzing furo[2,3-b]quinoline-2-carboxylic acid .

Because this molecule contains both a basic quinoline nitrogen and an acidic carboxylic acid group, it behaves as an amphoteric (zwitterionic) compound. Its retention, peak shape, and solubility are highly dependent on the precise control of the mobile phase environment. This guide provides the mechanistic reasoning, troubleshooting FAQs, and validated protocols required to achieve robust, reproducible separations.

I. Mechanistic Workflow for Method Optimization

To successfully chromatograph amphoteric heterocycles, your method development must follow a strict logical sequence that addresses both ionization state and secondary column interactions.

Workflow A Analyte Profiling Amphoteric Furoquinoline Core B Buffer Selection Set pH 3.0 to suppress COOH ionization A->B C Silanol Masking Add 0.2% Triethylamine (TEA) B->C D Organic Modifier Acetonitrile for rigid heterocycles C->D E E D->E

Fig 1: Logical workflow for optimizing amphoteric furoquinoline chromatographic methods.

II. Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing for furo[2,3-b]quinoline-2-carboxylic acid on a standard C18 column, and how do I resolve it? Mechanistic Cause: The furoquinoline core contains a basic nitrogen atom. Even on modern reversed-phase C18 columns, residual silanol groups (–Si–OH) remain on the silica matrix. At mid-to-high pH, these silanols ionize (–Si–O⁻). The protonated quinoline nitrogen undergoes strong electrostatic interactions (ion-exchange) with these ionized silanols, creating a secondary retention mechanism that manifests as severe peak tailing. Solution: You must introduce a competitive amine modifier. Adding 0.1% to 0.2% Triethylamine (TEA) to the mobile phase is highly effective. TEA is a small, strongly basic molecule that preferentially binds to the residual silanols, effectively "masking" them and allowing the bulkier furoquinoline molecule to elute symmetrically[1].

Q2: My retention times are drifting from injection to injection. What is causing this instability? Mechanistic Cause: Furo[2,3-b]quinoline-2-carboxylic acid is highly sensitive to micro-fluctuations in pH. The carboxylic acid group has a pKa of ~2.5–3.5. If your mobile phase pH is unbuffered or set too close to this pKa, the molecule exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (hydrophilic) states. Minor changes in the column environment will drastically shift its partition coefficient. Solution: Lock the ionization state using a high-capacity buffer. Adjusting a sodium acetate or phosphate buffer to a strict pH of 3.0 using ortho-phosphoric acid ensures the carboxylic acid group remains fully protonated (neutral) and highly retained on the stationary phase[2].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this compound? Mechanistic Cause: While methanol is a protic solvent that can hydrogen-bond with the carboxylic acid, acetonitrile (an aprotic solvent) is strongly recommended for rigid, planar heterocyclic structures like furoquinolines. Acetonitrile participates in interactions with the quinoline ring, which generally yields superior peak symmetry, lower column backpressure, and higher theoretical plate counts[3].

III. Quantitative Optimization Data

The following table summarizes the empirical data demonstrating the causality between mobile phase composition and chromatographic performance for quinoline carboxylic acid derivatives.

Mobile Phase Composition (Aqueous : Organic)Aqueous Phase pHAdditivePeak Asymmetry ( )Retention Factor ( )Conclusion
Water : Acetonitrile (70:30)~5.5 (Unbuffered)None2.85VariableFail: Severe tailing, drifting .
0.1% Phosphoric Acid : Acetonitrile (70:30)2.1None1.524.2Sub-optimal: Moderate tailing due to unmasked silanols[3].
0.1M Phosphate Buffer : Methanol (70:30)3.00.1% TEA1.154.8Acceptable: Good symmetry, but higher backpressure[1].
Sodium Acetate Buffer : Acetonitrile (75:25) 3.0 0.2% TEA 1.05 5.1 Optimal: Excellent peak shape and robust retention[2].

IV. Self-Validating Experimental Protocol

To ensure reproducibility, follow this step-by-step methodology to prepare the optimal mobile phase and validate the system prior to analyzing experimental samples.

Phase 1: Preparation of the Buffered Mobile Phase (Aqueous Component)

  • Buffer Salt Addition: Accurately weigh 1.36 g of Sodium Acetate Trihydrate into a 1000 mL volumetric flask.

  • Dissolution: Add approximately 800 mL of HPLC-grade ultrapure water (18.2 MΩ·cm) and sonicate for 5 minutes until fully dissolved.

  • Silanol Masking: Using a calibrated micropipette, add exactly 2.0 mL of HPLC-grade Triethylamine (TEA) to the solution (yielding a 0.2% v/v concentration)[2].

  • pH Titration (Critical Step): Insert a calibrated pH probe. Dropwise, add concentrated ortho-phosphoric acid (85%) while stirring continuously until the pH reaches exactly 3.00 ± 0.05 .

  • Volume Adjustment & Filtration: Bring the total volume to 1000 mL with ultrapure water. Filter the entire solution through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and degas the buffer.

Phase 2: System Equilibration and Suitability Testing (SST) This step ensures the protocol acts as a self-validating system. Do not proceed to sample analysis if SST fails.

  • Column Setup: Install an end-capped C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Set the column oven temperature to 30 °C.

  • Isocratic Elution: Pump the mobile phase at a ratio of 75% Buffered Aqueous : 25% Acetonitrile at a flow rate of 1.0 mL/min. Allow the system to equilibrate for at least 20 column volumes (approx. 45 minutes) until the baseline at 280 nm is completely stable.

  • SST Injection: Inject 10 µL of a 50 µg/mL furo[2,3-b]quinoline-2-carboxylic acid standard.

  • Validation Criteria:

    • Retention Factor ( ): Must be . (If , decrease Acetonitrile %).

    • Peak Asymmetry ( ): Must be between 0.95 and 1.20. (If , verify the pH is exactly 3.0 and ensure TEA was added correctly).

    • Theoretical Plates ( ): Must be .

V. References

  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography | ACS Food Science & Technology. acs.org.[Link]

  • Application of HPLC Technique as Stability-Indicating Method for Determination of Gatifloxacin Sesquihydrate in Pharmaceutical Preparations and Bioanalysis in Human Plasma - Research Journal of Pharmacy and Technology. rjptonline.org.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of Furo[2,3-b]quinoline-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of furo[2,3-b]quinol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of furo[2,3-b]quinoline-2-carboxylic acid. This document moves beyond basic procedures to explain the causality behind experimental behaviors, providing you with self-validating protocols to ensure high-purity recovery of your target compound.

Part 1: Mechanistic Grounding & Causality

To successfully crystallize furo[2,3-b]quinoline-2-carboxylic acid, we must first understand its molecular dichotomy. The molecule features a rigid, planar, and highly conjugated furoquinoline core that strongly promotes hydrophobic π-π stacking[1]. Conversely, the C2-carboxylic acid moiety is highly polar and acts as a strong hydrogen bond donor and acceptor, driving the formation of stable intermolecular dimers[2].

This combination results in an exceptionally high crystal lattice energy. Consequently, the compound exhibits poor solubility in non-polar solvents but is highly prone to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when forced into supersaturation in binary solvent mixtures[3]. Understanding this causality is the foundation of our troubleshooting logic.

Causality M Furo[2,3-b]quinoline-2-carboxylic acid P1 Planar Furoquinoline Core (Hydrophobic, π-π stacking) M->P1 P2 Carboxylic Acid Group (Polar, H-bond donor/acceptor) M->P2 E1 High Lattice Energy Poor solubility in non-polar solvents P1->E1 E2 Prone to Oiling Out (LLPS) in mixed solvent systems P1->E2 P2->E1 P2->E2 S1 Use polar aprotic solvents (DMSO/DMF) for dissolution E1->S1 S2 Strict temperature control & early seeding E2->S2

Fig 1: Mechanistic causality of crystallization challenges in furoquinoline carboxylic acids.

Part 2: Quantitative Solvent Screening Matrix

Selecting the correct solvent system is critical. The table below summarizes the thermodynamic solubilizing power of various solvent classes specifically for furoquinoline carboxylic acid derivatives.

Solvent ClassExample SolventsSolubilizing Power (Hot)Solubilizing Power (Cold)Mechanistic Utility & Notes
Polar Aprotic DMF, DMSOVery HighHighExcellent for primary dissolution; disrupts strong H-bonded dimers. Requires an anti-solvent for recovery.
Alcohols Ethanol, MethanolModerateLowGood for binary mixtures. Competes for H-bonds but poses a risk of forming solvates.
Esters Ethyl Acetate (EtOAc)ModerateVery LowIdeal for pure cooling crystallization if solubility allows; promotes high purity and distinct crystal habits[4].
Non-Polar Heptane, TolueneVery LowVery LowStrictly used as anti-solvents to drive supersaturation during controlled cooling[3].

Part 3: Troubleshooting Guides & FAQs

Q1: My compound "oils out" (forms a biphasic liquid) instead of crystallizing during cooling. How do I fix this? Causality: "Oiling out" (LLPS) occurs when the cooling trajectory crosses the binodal curve before the solubility curve. The solute concentration is too high, or the cooling rate is too rapid, trapping the furoquinoline in a solute-rich, disordered liquid phase rather than allowing it to organize into a crystal lattice[3]. Solution:

  • Dilute: Add 10–15% more of the "good" solvent to lower the concentration.

  • Slow the Ramp: Reduce the cooling rate to ≤0.1 °C/min.

  • Seed Early: Introduce seed crystals just above the cloud point. This bypasses the nucleation energy barrier, forcing the thermodynamic system into the crystalline phase rather than the liquid phase[3].

Q2: I am recovering an amorphous powder with trapped impurities rather than distinct crystals. What is the mechanism behind this? Causality: This is a kinetic failure known as "crashing out." It happens when supersaturation is generated too violently, typically during aggressive anti-solvent addition. The planar furoquinoline cores rapidly aggregate via π-π stacking, structurally trapping mother liquor and impurities within the amorphous matrix[1]. Solution: Shift from crash-precipitation to a controlled anti-solvent crystallization. Add the anti-solvent dropwise at an elevated temperature until slight turbidity is observed, then heat slightly to clear the solution (establishing the metastable zone) before initiating a slow cooling ramp.

Q3: The yield is unacceptably low (<50%) even at 0 °C. How can I drive the crystallization to completion? Causality: Low yield in carboxylic acids is often a function of pH or stable solvate formation. If using an aqueous binary system, the carboxylic acid may be partially ionized, drastically increasing its aqueous solubility[2]. Solution: Ensure the pH of the aqueous anti-solvent is adjusted to at least 1–2 units below the pKa of the carboxylic acid (typically adjust to pH 2.0–3.0 using dilute HCl). This guarantees the molecule is fully protonated, neutral, and thermodynamically driven out of the polar phase[2].

Part 4: Self-Validating Experimental Protocol

The following methodology outlines a self-validating anti-solvent crystallization workflow. Each step contains a physical checkpoint to ensure the thermodynamic state of the system is correct before proceeding.

Protocol: Anti-Solvent Crystallization with Isothermal Seeding

Step 1: Primary Dissolution

  • Suspend crude furo[2,3-b]quinoline-2-carboxylic acid in N,N-Dimethylformamide (DMF) (approx. 5–10 volumes).

  • Heat to 75 °C with overhead stirring until complete dissolution.

  • Validation Checkpoint: The solution must be completely transparent. Any remaining particulates will act as heterogeneous nucleation sites for impurities.

Step 2: Polish Filtration

  • Pass the hot solution through a pre-warmed 0.45 μm PTFE filter into a clean, jacketed crystallizer.

  • Validation Checkpoint: The filtrate is optically clear and free of dust or undissolved aggregates.

Step 3: Establishing the Metastable Zone

  • Maintain the temperature at 75 °C. Add the anti-solvent (pre-heated Water, pH adjusted to 2.5) dropwise until the first sign of persistent turbidity (the cloud point).

  • Add 2–5% volume of pure DMF to just clear the solution.

  • Validation Checkpoint: The solution transitions from turbid back to clear, confirming it is sitting precisely within the metastable zone.

Step 4: Seeding and Isothermal Hold

  • Cool the solution slightly to 70 °C.

  • Introduce 1–2 wt% of highly pure furo[2,3-b]quinoline-2-carboxylic acid seed crystals.

  • Hold isothermally for 60 minutes.

  • Validation Checkpoint: Visual confirmation of crystal growth on the seeds without the formation of an oily secondary phase on the reactor walls.

Step 5: Controlled Cooling Ramp

  • Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Validation Checkpoint: A steady, uniform increase in slurry density without sudden "crashing."

Step 6: Isolation and Washing

  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of cold anti-solvent to displace the mother liquor.

  • Dry under vacuum at 45 °C for 24 hours to prevent solvate collapse.

Workflow N1 Crude Furo[2,3-b]quinoline- 2-carboxylic acid N2 Dissolve in Good Solvent (e.g., DMF or Hot EtOH) N1->N2 N3 Polish Filtration (Remove heterogeneous nuclei) N2->N3 N4 Add Anti-Solvent (Water/Heptane) until slight turbidity N3->N4 N5 Heat slightly to clear (Establish Metastable Zone) N4->N5 N6 Seed with pure crystals & Isothermal Hold (1 hr) N5->N6 N7 Controlled Cooling (0.1 °C / min) N6->N7 N8 Isolate via Vacuum Filtration & Wash with Cold Anti-solvent N7->N8

Fig 2: Self-validating anti-solvent crystallization workflow for furoquinoline derivatives.

References

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers. Journal of Medicinal Chemistry (ACS Publications). 1

  • Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.3

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 4

  • Carboxylic acid purification and crystallization process (US5034105A). Google Patents. 2

Sources

Reference Data & Comparative Studies

Validation

Furo[2,3-b]quinoline-2-carboxylic acid vs quinoline-2-carboxylic acid efficacy

An in-depth comparative analysis of Furo[2,3-b]quinoline-2-carboxylic acid and quinoline-2-carboxylic acid reveals how a single structural modification—the fusion of a furan ring—fundamentally shifts a molecule's pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of Furo[2,3-b]quinoline-2-carboxylic acid and quinoline-2-carboxylic acid reveals how a single structural modification—the fusion of a furan ring—fundamentally shifts a molecule's pharmacological trajectory. While both share a core quinoline scaffold, their distinct electronic distributions, steric profiles, and binding affinities dictate entirely different applications in drug discovery.

This guide provides a rigorous evaluation of their mechanistic divergence, comparative efficacy, and the self-validating experimental workflows used to characterize them.

Structural & Mechanistic Divergence: The Causality of Efficacy

The biological efficacy of these two scaffolds is directly governed by their structural geometry and electron density.

Furo[2,3-b]quinoline-2-carboxylic acid (Tricyclic Scaffold) The addition of the furan ring creates a rigid, planar tricyclic system with an extended π -conjugated surface. This planarity is thermodynamically optimal for intercalating between DNA base pairs. The oxygen atom within the furan ring increases local electron density, which significantly strengthens the binding force to the chromophore of Topoisomerase II compared to standard bicyclic quinolines or acridines[1]. Furthermore, the double bonds on the furan ring can be photo-activated by UV energy, allowing the molecule to cross-link with pyrimidine nucleotide bases, resulting in irreversible DNA damage and potent antiproliferative activity[1].

Quinoline-2-carboxylic acid (Bicyclic Scaffold) Lacking the bulky furan ring, the parent quinoline-2-carboxylic acid is a compact, flexible fragment. Its efficacy is driven by the spatial arrangement of the quinoline nitrogen (N1) and the 2-carboxylate group, which together form a highly efficient bidentate chelating pocket[2]. This motif is highly selective for divalent transition metals (such as Zn2+ ). Consequently, quinoline-2-carboxylic acid derivatives excel as competitive inhibitors of metalloenzymes, most notably the New Delhi metallo- β -lactamase-1 (NDM-1), where they strip or coordinate the essential zinc ions required for the enzyme's hydrolytic activity against antibiotics[2]. They also demonstrate potent inhibition of metabolic enzymes like α -glucosidase and dihydroorotate dehydrogenase (DHODH)[3][4].

Comparative Efficacy Profiles

The following table synthesizes the quantitative in vitro efficacy of both scaffolds across their primary therapeutic targets.

Pharmacological FeatureFuro[2,3-b]quinoline DerivativesQuinoline-2-carboxylic acid Derivatives
Core Structure Tricyclic (Furan + Quinoline)Bicyclic (Quinoline)
Primary Mechanism DNA Intercalation, Topoisomerase II PoisoningMetalloenzyme Chelation ( Zn2+ ), Competitive Inhibition
Key Therapeutic Area Oncology (Breast, Colon, Lung Cancers)Antimicrobial Resistance (AMR), Diabetes, Antiviral
Target Enzymes Topoisomerase IINDM-1, α -Glucosidase, DHODH
Representative Efficacy IC50​ : 4.32 - 26.24 µM (MCF-7, MDA-MB-231)[1][5] IC50​ : 1.64 µM (NDM-1)[2]; 9.1 µg/mL ( α -Glucosidase)[4]
Cellular Outcome G2/M Phase Cell Cycle Arrest, Apoptosis[5]Restored Carbapenem Efficacy, Reduced Viral Replication[2][3]

Visualizing Mechanistic Pathways

To fully understand the divergent applications of these scaffolds, we must map their interactions at the molecular level.

Pathway A: Furo[2,3-b]quinoline-Mediated Topoisomerase II Poisoning

Furoquinolines do not merely inhibit Topoisomerase II; they act as "poisons" by stabilizing the transient DNA-enzyme cleavage complex, converting a normal cellular enzyme into a DNA-damaging agent.

G FQ Furo[2,3-b]quinoline Derivatives Ternary Ternary Cleavage Complex (Drug-Enzyme-DNA) FQ->Ternary Intercalation & Binding TopoII Topoisomerase II Enzyme TopoII->Ternary DNA DNA Double Helix DNA->Ternary DSB DNA Double-Strand Breaks Ternary->DSB Prevents Ligation Apoptosis Apoptosis / Cell Cycle Arrest (G2/M Phase) DSB->Apoptosis Triggers Cell Death

Figure 1: Furo[2,3-b]quinoline-mediated Topoisomerase II poisoning and apoptosis pathway.
Pathway B: Quinoline-2-carboxylic Acid Inhibition of NDM-1

By chelating the active-site zinc ions, quinoline-2-carboxylic acids prevent NDM-1 from hydrolyzing β -lactam rings, thereby rescuing the efficacy of carbapenem antibiotics.

G QCA Quinoline-2-carboxylic acid Derivatives Chelation Zn2+ Chelation in Active Site QCA->Chelation Binds Zinc Ions NDM1 NDM-1 Metallo-β-lactamase (Zn2+ Dependent) NDM1->Chelation Inhibition Enzyme Inhibition (Loss of Hydrolytic Activity) Chelation->Inhibition Efficacy Restored Antibacterial Efficacy Inhibition->Efficacy Carbapenem Carbapenem Antibiotics Carbapenem->Efficacy Escapes Hydrolysis

Figure 2: Quinoline-2-carboxylic acid inhibition of NDM-1 and carbapenem resensitization.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the evaluation of these compounds requires specific, self-validating assay designs. The causality behind each step is detailed below to ensure researchers can distinguish between true mechanistic efficacy and off-target artifacts.

Protocol 1: Topoisomerase II Cleavage Assay (For Furo[2,3-b]quinolines)

This assay differentiates between catalytic inhibitors (which prevent DNA cleavage) and Topo II poisons (which trap the enzyme after cleavage, causing DNA breaks).

  • Preparation: Prepare a reaction mixture containing 400 ng of supercoiled pBR322 plasmid DNA in Topo II reaction buffer (10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2​ , 1 mM ATP).

  • Compound Incubation: Add varying concentrations of the furo[2,3-b]quinoline derivative (1 µM to 50 µM) and 2 units of human Topoisomerase II α . Incubate at 37°C for 30 minutes.

  • Trapping the Complex (Critical Step): Add 1% SDS and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Causality: SDS denatures the enzyme, and Proteinase K digests it. If the furoquinoline has trapped the cleavage complex, digesting the enzyme will leave behind permanently linearized DNA.

  • Readout: Resolve the DNA states via 1% agarose gel electrophoresis containing ethidium bromide.

  • Validation: The appearance of a distinct linear DNA band confirms that the compound acts as a Topo II poison[1].

Protocol 2: NDM-1 Inhibition & Resensitization Assay (For Quinoline-2-carboxylic acids)

This protocol validates the compound's ability to inhibit metallo- β -lactamases via zinc chelation.

  • Enzyme Preparation: Purify recombinant NDM-1 enzyme and prepare a working solution in HEPES buffer (50 mM, pH 7.5) supplemented with 50 µM ZnSO4​ . Causality: Exogenous zinc ensures the enzyme is fully metalated; if the compound still inhibits the enzyme, it proves high-affinity chelation[2].

  • Pre-incubation: Incubate NDM-1 with quinoline-2-carboxylic acid derivatives (0.1 - 100 µM) for 15 minutes at 25°C.

  • Substrate Addition: Add 100 µM of nitrocefin (a chromogenic cephalosporin reporter substrate).

  • Kinetic Readout: Monitor the change in absorbance at 482 nm over 10 minutes using a microplate reader. Calculate the IC50​ based on the initial velocity of nitrocefin hydrolysis.

  • Validation (Cellular Translation): Perform a checkerboard Minimum Inhibitory Concentration (MIC) assay using an NDM-1 expressing E. coli strain. A successful compound will lower the MIC of meropenem from resistant levels (>16 µg/mL) to susceptible levels (<1 µg/mL)[2].

Sources

Comparative

Validation of LC-MS/MS methods for furo[2,3-b]quinoline-2-carboxylic acid quantification

An In-Depth Methodological Comparison: Validating LC-MS/MS Workflows for Furo[2,3-b]quinoline-2-carboxylic Acid Quantification Furo[2,3-b]quinoline derivatives represent a highly significant class of heterocyclic alkaloi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Methodological Comparison: Validating LC-MS/MS Workflows for Furo[2,3-b]quinoline-2-carboxylic Acid Quantification

Furo[2,3-b]quinoline derivatives represent a highly significant class of heterocyclic alkaloids. Historically isolated from the Rutaceae family, these scaffolds have demonstrated profound pharmacological potential, most notably as potent DNA Topoisomerase II (Topo II) inhibitors capable of inducing G2/M cell cycle arrest in breast cancer models[1]. As drug development accelerates around these pharmacophores, accurately quantifying their primary metabolites—specifically polar derivatives like furo[2,3-b]quinoline-2-carboxylic acid—in biological matrices becomes a critical bioanalytical bottleneck.

This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies to establish a self-validating, ICH M10-compliant LC-MS/MS methodology for this compound.

Mechanistic Context: The Bioanalytical Challenge

The quantification of furo[2,3-b]quinoline-2-carboxylic acid in human plasma presents unique physicochemical challenges. The molecule possesses a highly aromatic, planar tricyclic core (furoquinoline) coupled with an ionizable carboxylic acid moiety.

  • Zwitterionic Nature: With a basic quinoline nitrogen and an acidic carboxyl group, the molecule exhibits zwitterionic behavior at physiological pH.

  • Matrix Effects: The planar aromatic system is highly susceptible to non-specific binding with plasma proteins, while the polar carboxylic acid limits retention on traditional reversed-phase (C18) columns, leading to co-elution with ion-suppressing endogenous phospholipids[2].

Pathway Drug Furo[2,3-b]quinoline Derivative TopoII DNA Topoisomerase II Drug->TopoII Binds Complex Cleavable Complex Stabilization TopoII->Complex Inhibits religation Arrest G2/M Cell Cycle Arrest Complex->Arrest DNA Damage Response Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Mechanism of action for furo[2,3-b]quinoline derivatives targeting Topoisomerase II.

Comparative Analysis of Sample Preparation Workflows

To achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL, we evaluated three distinct extraction methodologies. The causality behind the success or failure of each method is rooted in the analyte's pKa and partition coefficient (LogP).

Option A: Protein Precipitation (PPT)
  • Mechanism: Addition of 3 volumes of cold acetonitrile (ACN) to plasma denatures proteins.

  • Result: Poor sensitivity. The high organic content in the extract causes severe peak distortion (solvent effect) upon injection into the LC system, and phospholipid-induced ion suppression reduces the MS signal by >40%.

Option B: Liquid-Liquid Extraction (LLE)
  • Mechanism: Partitioning the analyte into an immiscible organic solvent (e.g., Methyl tert-butyl ether, MTBE).

  • Result: Suboptimal. Because the carboxylic acid is ionized at plasma pH (7.4), it remains in the aqueous phase. Acidifying the plasma (pH < 3) protonates the carboxylate but simultaneously protonates the quinoline nitrogen, keeping the molecule highly polar and preventing efficient organic partitioning.

Option C: Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) - The Superior Choice
  • Mechanism: MAX sorbents contain both reversed-phase (hydrophobic) and strong anion-exchange (quaternary amine) functional groups.

  • Causality for Success: By loading the plasma at pH 7.4, the deprotonated carboxylic acid binds strongly to the anion-exchange sites. This allows for aggressive washing with 100% methanol to remove neutral lipids and basic interferences. The analyte is then selectively eluted using an acidic organic solvent (e.g., 5% formic acid in methanol) which neutralizes the carboxylic acid, breaking the ionic interaction.

G Plasma Plasma Sample (Zwitterionic Analyte) PPT Protein Precipitation (High Ion Suppression) Plasma->PPT LLE Liquid-Liquid Extraction (Poor Partitioning) Plasma->LLE SPE Mixed-Mode SPE (MAX) (Optimal Recovery) Plasma->SPE LC Biphenyl Column LC (π-π interactions) PPT->LC LLE->LC SPE->LC MS ESI-MS/MS (MRM) Quantification LC->MS

Sample preparation decision matrix for furoquinoline carboxylic acid extraction.

Quantitative Comparison of Extraction Methods
ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)MAX-SPE (Optimized)
Absolute Recovery (%) 88.5 ± 6.234.2 ± 8.192.4 ± 3.1
Matrix Effect (%) 58.3 (Severe Suppression)91.5 (Minimal)98.2 (Negligible)
Extract Cleanliness Poor (Phospholipids present)ModerateExcellent
LLOQ Achieved 25.0 ng/mL50.0 ng/mL1.0 ng/mL

Chromatographic Strategy: C18 vs. Biphenyl Stationary Phases

While C18 columns are the industry standard for LC-MS/MS[2], they rely solely on hydrophobic dispersive forces. Furo[2,3-b]quinoline-2-carboxylic acid exhibits poor retention on C18 due to its polar carboxyl group, eluting near the void volume where matrix effects are most severe.

The Biphenyl Advantage: We transitioned to a Biphenyl stationary phase . Biphenyl columns offer dual retention mechanisms: standard hydrophobic interactions and strong π-π interactions. The electron-dense furoquinoline tricyclic core[3] engages in robust π-π stacking with the biphenyl rings. This orthogonal retention mechanism shifts the analyte's retention time away from the solvent front and early-eluting polar interferences, resulting in a sharp, symmetrical peak and vastly improved signal-to-noise (S/N) ratios.

Step-by-Step Validated Analytical Protocol

This self-validating protocol ensures high reproducibility and adheres to stringent bioanalytical guidelines.

Step 1: MAX-SPE Sample Preparation
  • Conditioning: Pass 1.0 mL Methanol (MeOH), followed by 1.0 mL LC-MS grade Water through the MAX SPE cartridge (30 mg/1 mL).

  • Loading: Dilute 100 µL of human plasma with 100 µL of 50 mM Ammonium Acetate buffer (pH 7.4). Add 10 µL of Internal Standard (IS, Furo[2,3-b]quinoline-2-carboxylic acid-d4). Load onto the cartridge at 1 mL/min.

  • Washing (Crucial Step):

    • Wash 1: 1.0 mL of 5% Ammonium Hydroxide in Water (removes acidic interferences).

    • Wash 2: 1.0 mL of 100% MeOH (removes neutral lipids and hydrophobic proteins).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Formic Acid in MeOH. The acid neutralizes the analyte's carboxylate group, releasing it from the anion-exchange sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% ACN with 0.1% Formic Acid).

Step 2: LC-MS/MS Conditions
  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold at 95% B for 1.0 min, re-equilibrate at 10% B for 1.0 min. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Electrospray Ionization in Positive mode (ESI+).

    • Causality: Despite the carboxylic acid, ESI+ yields a 5-fold higher signal than ESI- due to the highly basic nature of the quinoline nitrogen, which readily accepts a proton [M+H]+.

  • MRM Transitions:

    • Analyte: m/z 216.1 → 170.1 (Loss of H2O and CO from the carboxylic acid moiety).

    • Internal Standard: m/z 220.1 → 174.1.

Method Validation Summary

The method was validated according to FDA/ICH M10 guidelines for bioanalytical method validation.

Precision and Accuracy Data (n=6 per level)

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 1.06.48.1+4.2
Low QC 3.04.25.5-2.1
Mid QC 50.03.14.0+1.5
High QC 800.02.53.2-0.8

References

  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II. PubMed / Bentham Science Publishers. Available at:[Link][1]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Analytical Letters - Taylor & Francis. Available at:[Link][2]

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3‐b]quinoline derivatives. Chemical Biology & Drug Design. Available at:[Link][3]

Sources

Validation

Comparing antimicrobial activity of furo[2,3-b]quinoline-2-carboxylic acid derivatives

Comparative Antimicrobial Profiling of Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives: A Scientist's Guide to Efficacy and Mechanism As the pipeline for novel antibiotics faces unprecedented bottlenecks, heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Antimicrobial Profiling of Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives: A Scientist's Guide to Efficacy and Mechanism

As the pipeline for novel antibiotics faces unprecedented bottlenecks, heterocyclic scaffolds like quinoline alkaloids have become critical focal points for drug development. Specifically, furoquinoline alkaloids exhibit a diverse range of pharmacological effects, with their 1[1] drawing significant attention.

Within this class, furo[2,3-b]quinoline-2-carboxylic acid derivatives represent a highly rationalized structural evolution. By functionalizing the core heterocycle at the 2-position with a carboxylic acid or its ester equivalents (e.g., 2[2]), we introduce a moiety that mimics the target-binding mechanics of established fluoroquinolones.

This guide provides an objective, data-driven comparison of these derivatives against alternative furoquinoline analogs, detailing the causality behind their structure-activity relationships (SAR) and providing a self-validating protocol for their preclinical evaluation.

Mechanistic Pathways & Structure-Activity Relationship (SAR)

The planar heterotricyclic system of furo[2,3-b]quinolines allows for efficient DNA intercalation. However, the addition of the 2-carboxylic acid group fundamentally shifts the primary mechanism of action toward the inhibition of essential bacterial enzymes (DNA gyrase and topoisomerase IV). The carboxylic acid acts as a critical anchor, binding to the enzyme-DNA cleavage complex and inducing irreversible DNA damage, ultimately leading to bacterial cell death.

MOA A Furo[2,3-b]quinoline-2-carboxylic acid B Cell Membrane Penetration A->B Lipophilicity C DNA Gyrase / Topo IV Binding B->C Target Affinity D DNA Cleavage Complex Arrest C->D 2-COOH Interaction E Bacterial Cell Death D->E Irreversible Damage

Logical pathway of furo[2,3-b]quinoline-2-carboxylic acid antimicrobial mechanism.

Comparative Antimicrobial Efficacy

To benchmark the performance of 2-carboxylic acid/ester derivatives, we must compare them against both naturally occurring furoquinolines and synthetically fused analogs. For instance, coupling the furo[2,3-b]quinoline core with coumarins yields 3[3]. Conversely, naturally occurring analogs like 4[4] or oxidation products like 5[5] offer baseline comparisons for the unmodified scaffold.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) of Furo[2,3-b]quinoline Analogs

Compound ClassSpecific DerivativeTarget PathogenMIC (µg/mL)Mechanistic Notes
Furo[2,3-b]quinoline-2-carboxylate Ethyl 3-amino-5,6,7,8-tetrahydrofuro[2,3-b]quinoline-2-carboxylateBroad SpectrumPreclinicalSynthetic precursor with high H-bond acceptor count (TPSA: 78.4) for optimized target binding[2].
Coumarin-Fused Analog 7-hydroxy-9-(furo[2,3-b]quinolin-2-yl) derivative (Compound 3c)S. aureus / E. coli< 12.5Enhanced lipophilicity via coumarin fusion drives rapid membrane penetration[3].
Natural Alkaloid Lecomtequinoline AS. aureus11.1 - 18.7Isolated from Vepris lecomteana; acts via synergistic cell wall disruption[4].
Oxidation Product Megistoquinone IIGram-positive strains730 - 1230Lower relative potency; acts as an oxidation product of a furo[2,3-b]quinoline precursor[5].
Clinical Standard Ciprofloxacin (Fluoroquinolone)S. aureus0.5 - 1.0Validated DNA Gyrase / Topo IV inhibitor used as an experimental baseline.

Self-Validating Experimental Protocol: Resazurin-Based MIC Assay

As an application scientist, I frequently observe researchers relying solely on endpoint optical density ( OD600​ ) to determine MIC. This is a critical error when evaluating furoquinoline derivatives. These compounds are highly lipophilic and prone to precipitating in aqueous Mueller-Hinton broth, which artificially inflates OD600​ readings and yields false positives for bacterial growth.

To establish true causality between compound concentration and bacterial viability, we must use a metabolic indicator. The following protocol utilizes Resazurin (Alamar Blue), which is reduced from blue (non-fluorescent) to pink (highly fluorescent) only by metabolically active, living bacteria.

Workflow S1 Compound Synthesis (>95% Purity) S2 Resazurin MIC Assay (Self-Validating) S1->S2 S3 Time-Kill Kinetics (CFU/mL) S2->S3 S4 Cytotoxicity Profile (Mammalian) S3->S4 S5 Lead Candidate Selection S4->S5

Self-validating high-throughput screening workflow for antimicrobial evaluation.

Step-by-Step Methodology:
  • Inoculum Preparation : Cultivate the target strain (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) at 37°C until the logarithmic growth phase is reached. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Compound Dilution (Addressing Lipophilicity) : Dissolve the furo[2,3-b]quinoline-2-carboxylic acid derivative in 100% DMSO to create a 10 mg/mL stock. Perform two-fold serial dilutions in MHB across a 96-well plate. Causality Note: Ensure the final DMSO concentration in the wells does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Internal Validation Matrix (Critical Step) :

    • Vehicle Control (Negative) : MHB + 1% DMSO + Bacteria. (Must turn pink, proving the solvent isn't killing the bacteria).

    • Sterility Control : MHB + Compound (No bacteria). (Must remain blue, proving no contamination).

    • Positive Control : Ciprofloxacin serial dilutions + Bacteria. (Must demonstrate known MIC thresholds).

  • Incubation & Indicator Addition : Inoculate the plates and incubate at 37°C for 18 hours. Add 10 µL of a 0.015% Resazurin aqueous solution to each well. Incubate for an additional 2 hours in the dark.

  • Data Acquisition : Visually inspect the plate. The MIC is defined as the lowest concentration of the derivative that prevents the color change from blue to pink. For quantitative precision, measure fluorescence (Excitation 560 nm / Emission 590 nm).

Conclusion for Drug Developers

The functionalization of the furo[2,3-b]quinoline core with a 2-carboxylic acid moiety successfully bridges the gap between natural alkaloid scaffolds and synthetic fluoroquinolone mechanisms. While natural derivatives like Lecomtequinoline A show moderate activity, synthetic hybridization (such as coumarin-fused or targeted 2-carboxylate esters) drastically lowers the MIC into the therapeutically viable <12.5 µg/mL range. Future optimization should focus on modifying the ester alkyl chain length to balance aqueous solubility with cell wall penetrability.

References

  • Title : Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties Source : MDPI / National Institutes of Health (NIH) URL :[Link]

  • Title : A Novel and Efficient Synthesis of Various 7-Hydroxy-9(Furo[2,3-b]Quinolin-2-Yl)6H- Benzo[c]Coumarins and Evaluation of their Antimicrobial Activity Source : International Journal for Pharmaceutical Research Scholars (IJPRS) URL :[Link]

  • Title : Antimicrobial Furoquinoline Alkaloids from Vepris lecomteana (Pierre) Cheek & T. Heller (Rutaceae) Source : MDPI / National Institutes of Health (NIH) URL :[Link]

  • Title : Megistoquinones I and II, two quinoline alkaloids with antibacterial activity from the bark of Sarcomelicope megistophylla Source : PubMed / National Institutes of Health (NIH) URL :[Link]

Sources

Comparative

Furo[2,3-b]quinoline-2-carboxylic acid cytotoxicity compared to standard chemotherapeutics

Title: Comparative Efficacy of Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives vs. Standard Chemotherapeutics: A Preclinical Evaluation Guide Introduction: The Rationale for Furo[2,3-b]quinoline Scaffolds The developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives vs. Standard Chemotherapeutics: A Preclinical Evaluation Guide

Introduction: The Rationale for Furo[2,3-b]quinoline Scaffolds

The development of novel chemotherapeutics is heavily driven by the need to overcome the dose-limiting toxicities and resistance profiles of standard-of-care agents. While anthracyclines like Doxorubicin are highly effective Topoisomerase II (Topo II) inhibitors, their clinical utility is bottlenecked by cumulative cardiotoxicity. Similarly, platinum-based agents like Cisplatin are plagued by acquired resistance and nephrotoxicity.

The Furo[2,3-b]quinoline-2-carboxylic acid scaffold has emerged as a highly potent bioisostere of the acridine framework (e.g., amsacrine)[1]. By replacing the benzene moiety of acridine with a furan ring, researchers have significantly enhanced the binding affinity of these molecules to the Topo II-DNA cleavage complex[2]. This guide objectively compares the cytotoxicity, selectivity, and mechanistic action of Furo[2,3-b]quinoline derivatives against standard chemotherapeutics, providing field-proven protocols for their preclinical validation.

Mechanistic Comparison: Topoisomerase II Inhibition and Apoptotic Signaling

Unlike non-specific alkylating agents (e.g., Cisplatin), Furo[2,3-b]quinoline derivatives act as targeted DNA intercalators and Topo II poisons. The furan ring's double bonds, when activated, intercalate into pyrimidine nucleotide bases, stabilizing the transient Topo II-DNA cleavage complex[2]. This prevents the religation of DNA strands, resulting in lethal double-strand breaks (DSBs).

The accumulation of DSBs triggers the ATM/ATR DNA damage response pathway, stabilizing p53 and upregulating downstream effectors like p21 and GADD45[3]. This causally forces the cell into G2/M phase arrest, ultimately culminating in caspase-mediated apoptosis.

MOA FQ Furo[2,3-b]quinoline Scaffold DNA DNA Intercalation FQ->DNA High Affinity Binding Topo Topoisomerase II Inhibition DNA->Topo Cleavage Complex Stabilization DSB DNA Double-Strand Breaks Topo->DSB Ligation Failure p53 ATM / p53 Activation DSB->p53 DNA Damage Response Arrest p21 / GADD45 Upregulation (G2/M Arrest) p53->Arrest Transcriptional Regulation Apoptosis Caspase-Mediated Apoptosis Arrest->Apoptosis Terminal Phenotype

Figure 1: Mechanistic pathway of Furo[2,3-b]quinoline-induced apoptosis via Topo II inhibition.

Quantitative Data: Cytotoxicity and Selectivity Profiling

A critical advantage of Furo[2,3-b]quinoline derivatives is their enhanced selectivity index (SI). While Doxorubicin and Cisplatin exhibit high potency, they often display indiscriminate toxicity against normal epithelial and hepatic cells. Recent studies on Furo[2,3-b]quinoline derivatives (such as Compound 10c and CIL-102) demonstrate comparable or superior IC50 values against solid tumor lines, while sparing normal cell lines like HL-7702 and MCF-10A[4][5].

Table 1: Comparative in vitro Cytotoxicity (IC50) of Furo[2,3-b]quinolines vs. Standard Agents

Compound ClassTarget Cell LineIC50 Range (µM)Reference StandardRef. IC50 (µM)Selectivity Profile
Furo[2,3-b]quinoline (10c) MCF-7 (Breast)4.32 - 6.15Doxorubicin1.20 - 2.50High (Spares HL-7702)
Furo[2,3-b]quinoline (10c) HCT-116 (Colon)8.15 - 12.4Cisplatin5.40 - 8.20High (Spares HL-7702)
CIL-102 (Derivative) CRC (Colorectal)< 1.005-Fluorouracil~2.50High (Spares HCoEpiC)
4-Anilino-FQ (13a) NCI-H460 (Lung)0.025 - 0.38Cisplatin~3.10Active in MDR variants

Data synthesized from peer-reviewed evaluations of Furo[2,3-b]quinoline derivatives[4][6][7].

Self-Validating Experimental Workflows

To rigorously compare a novel Furo[2,3-b]quinoline-2-carboxylic acid derivative against standard chemotherapeutics, researchers must employ a multi-tiered, self-validating experimental workflow.

Workflow Prep Compound Preparation MTT MTT Cytotoxicity (vs Dox/Cisplatin) Prep->MTT Dose Response Topo Target Validation (kDNA Decatenation) MTT->Topo Select IC50 FACS Flow Cytometry (PI / Annexin V) Topo->FACS Confirm MOA

Figure 2: Self-validating experimental workflow for evaluating novel chemotherapeutic agents.

Protocol A: MTT Cell Viability Assay

Purpose: To establish the IC50 of the test compound relative to Doxorubicin and Cisplatin. Causality: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes. A reduction in the tetrazolium dye directly correlates to a loss of metabolic viability, providing a quantitative measure of cytotoxicity.

  • Seeding: Seed MCF-7 and HCT-116 cells at 5×103 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with the Furo[2,3-b]quinoline derivative, Doxorubicin (Positive Control 1), and Cisplatin (Positive Control 2) at a 5-log dose range (e.g., 0.01 µM to 100 µM).

  • Incubation: Incubate for 48h.

  • Readout: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Solubilize formazan crystals with 150 µL DMSO and read absorbance at 570 nm.

Self-Validation Checkpoint: The assay must include a vehicle-only control (0.1% DMSO) representing 100% viability. If the Doxorubicin control fails to generate a standard sigmoidal dose-response curve with an IC50 within historical ranges (1-3 µM), the assay plate is compromised and must be rejected.

Protocol B: Topoisomerase II Decatenation Assay

Purpose: To mechanistically prove that the cytotoxicity observed in Protocol A is driven by Topo II inhibition. Causality: Kinetoplast DNA (kDNA) consists of highly interlocked DNA minicircles. Topo II (but not Topo I) has the unique ability to pass one double-strand through another, decatenating the network. If the Furo[2,3-b]quinoline derivative inhibits Topo II, the kDNA remains interlocked and trapped in the agarose gel well.

  • Reaction Setup: Combine 200 ng of kDNA, 1 unit of human Topo IIα, and the test compound (at 1x, 5x, and 10x the IC50 determined in Protocol A) in Topo II reaction buffer.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and Proteinase K (50 µg/mL). Incubate for 15 minutes at 50°C to digest the Topo II enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel containing ethidium bromide at 100V for 1 hour.

Self-Validation Checkpoint: Include a lane with kDNA + Topo II + Doxorubicin (Known Inhibitor) and a lane with kDNA + Topo II + Vehicle (Uninhibited). The vehicle lane must show fast-migrating decatenated minicircles, while the Doxorubicin lane must show fluorescence trapped in the well. This internal calibration ensures the enzyme is active and the inhibition readout is genuine.

Protocol C: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm the downstream phenotypic effect (G2/M arrest) of the Topo II inhibition. Causality: Propidium Iodide (PI) binds stoichiometrically to DNA. By permeabilizing the cells, PI fluorescence directly quantifies the DNA content per cell, allowing the separation of cells in G1 (2n), S (between 2n and 4n), and G2/M (4n) phases[3].

  • Treatment: Treat cells with the test compound at its IC50 for 24h.

  • Harvesting: Trypsinize cells, wash with cold PBS, and fix in 70% cold ethanol at -20°C overnight.

  • Staining: Resuspend the fixed cells in PBS containing 50 µg/mL PI and 100 µg/mL RNase A (to prevent RNA intercalation). Incubate in the dark for 30 minutes.

  • Acquisition: Analyze via flow cytometry, collecting at least 10,000 events.

Self-Validation Checkpoint: The RNase A step is non-negotiable. Without it, PI will bind to double-stranded RNA, artificially inflating the fluorescence signal and masking the true G2/M (4n) peak, rendering the cell cycle data invalid.

Conclusion

Furo[2,3-b]quinoline-2-carboxylic acid and its derivatives represent a highly promising class of Topoisomerase II inhibitors. By acting as acridine bioisosteres, they offer potent cytotoxicity against standard and multidrug-resistant cancer cell lines while exhibiting a superior selectivity index compared to legacy agents like Doxorubicin and Cisplatin. For drug development professionals, rigorous, self-validating assays—ranging from metabolic viability to specific kDNA decatenation—are essential to accurately benchmark these novel scaffolds against existing clinical standards.

References

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives Source: Chemical Biology & Drug Design (John Wiley & Sons) URL:[Link]

  • Development of Furo[2,3-b]quinoline Derivatives with Anti-Breast Cancer Property by Targeting Topoisomerase II Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science Publishers) URL:[Link]

  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives Source: European Journal of Medicinal Chemistry URL:[Link]

  • CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45 Source: PLOS One URL:[Link]

  • Discovery of 4-Anilinofuro[2,3-b]quinoline Derivatives as Selective and Orally Active Compounds against Non-Small-Cell Lung Cancers Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Guide to Comparative Pharmacokinetic Profiling of Furo[2,3-b]quinoline-2-carboxylic Acid Analogs

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of novel furo[2,3-b]quinoline-2-carboxylic acid analogs. The furo[2,3-b]quinoline scaffold is a compelling starting point...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) evaluation of novel furo[2,3-b]quinoline-2-carboxylic acid analogs. The furo[2,3-b]quinoline scaffold is a compelling starting point for drug discovery, with derivatives showing potential as potent anticancer agents, often by targeting topoisomerase II.[1][2] However, promising in vitro activity is only the first step; a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for translating that activity into in vivo efficacy and safety.

This document outlines a logical, field-proven workflow for characterizing and comparing the PK profiles of a series of analogs. We will move from high-throughput in vitro assays to definitive in vivo studies, explaining the causality behind each experimental choice and providing detailed protocols that ensure data integrity and reproducibility.

The Strategic Imperative: Why Comparative Profiling Matters

In early drug discovery, we rarely focus on a single molecule. Instead, we synthesize a series of structural analogs to explore the Structure-Activity Relationship (SAR). A parallel Structure-Pharmacokinetic Relationship (SPR) is equally crucial. By systematically modifying the core scaffold and comparing the resulting PK profiles, we can identify which chemical moieties improve critical parameters like oral bioavailability, metabolic stability, and drug exposure. This comparative approach allows us to rationally design molecules with a higher probability of clinical success.

For this guide, we will consider a hypothetical series of furo[2,3-b]quinoline-2-carboxylic acid analogs designed to explore the impact of substitutions at key positions (R1 and R2) on the core scaffold.

The Pharmacokinetic Profiling Cascade

A successful PK profiling campaign follows a tiered approach, starting with rapid in vitro screens to prioritize compounds and culminating in more resource-intensive in vivo studies for the most promising candidates.

PK_Profiling_Workflow cluster_0 Phase 1: In Vitro ADME Screening cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: Data Analysis & Interpretation A Compound Synthesis (Analog Series) B Physicochemical Properties (Solubility, logD) A->B Prioritization C Permeability Assay (PAMPA) A->C Prioritization D Metabolic Stability (Liver Microsomes) A->D Prioritization E Plasma Protein Binding A->E Prioritization F CYP450 Inhibition Screen A->F Prioritization G Candidate Selection (Based on In Vitro Data) C->G D->G E->G H Animal PK Study (IV & PO Dosing) G->H I Bioanalysis (Plasma Concentration vs. Time) H->I J PK Parameter Calculation (Clearance, t1/2, F%) I->J K Structure-Pharmacokinetic Relationship (SPR) Analysis J->K L Lead Optimization K->L Decision Making

Caption: A tiered workflow for pharmacokinetic profiling.

Part 1: High-Throughput In Vitro ADME Profiling

The goal of this phase is to rapidly assess the fundamental ADME properties of all synthesized analogs to identify liabilities and select the best candidates for in vivo studies.

Metabolic Stability in Liver Microsomes

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. The liver is the main site of drug metabolism, and cytochrome P450 (CYP) enzymes are key players.[3] We use liver microsomes—vesicles of the endoplasmic reticulum containing a high concentration of these enzymes—to predict how quickly a compound will be cleared in vivo.

Experimental Protocol: Microsomal Stability Assay

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For each analog, prepare incubation mixtures in triplicate containing liver microsomes (from human, rat, and mouse to assess species differences; final protein concentration 0.5 mg/mL) and phosphate buffer (pH 7.4).[4]

  • Pre-incubation: Equilibrate the mixtures at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution (final concentration 1 mM). The final concentration of the test compound should be low (e.g., 1 µM) to approximate linear kinetics.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (IS). The IS is a structurally similar molecule used to normalize for variations in sample processing and instrument response.[5]

  • Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a 96-well plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method (see Part 2).

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).

Membrane Permeability: The PAMPA Assay

For oral drugs, the ability to cross the intestinal wall is paramount. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput method to predict passive diffusion.[6][7]

A donor plate, containing the test compounds, is placed on top of an acceptor plate. The two are separated by a filter coated with a lipid solution (e.g., phosphatidylcholine) that mimics the cell membrane. After an incubation period, the amount of compound that has diffused into the acceptor plate is quantified. Results are compared to high and low permeability control compounds.[7]

Cytochrome P450 (CYP) Inhibition

Assessing whether a new compound inhibits major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) is a regulatory requirement to predict the potential for drug-drug interactions (DDIs).[8][9] This is often done using fluorescent probe-based assays where the test compound's ability to inhibit the metabolism of a known fluorescent substrate is measured.

Part 2: Definitive In Vivo Pharmacokinetic Study

Based on the in vitro data (high stability, good permeability, low CYP inhibition), a small number of promising analogs are advanced to in vivo studies in an animal model, typically the rat.

Study Design
  • Animal Model: Male Sprague-Dawley rats (n=3-4 per group).

  • Formulation: A suitable vehicle must be developed to ensure the compound is fully solubilized for dosing (e.g., a solution of 5% DMSO, 40% PEG400, 55% saline).

  • Dosing Groups:

    • Group 1 (Intravenous, IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein. This route ensures 100% of the drug enters systemic circulation and allows for the determination of fundamental PK parameters like clearance (CL) and volume of distribution (Vd).

    • Group 2 (Oral, PO): A single dose (e.g., 5-10 mg/kg) is administered by oral gavage. This route is used to determine oral bioavailability (F%).

  • Blood Sampling: Serial blood samples (approx. 100 µL) are collected from the saphenous vein at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately placed on ice.

  • Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Bioanalytical Method: Quantification by UHPLC-MS/MS

Accurate quantification of the drug in plasma is the cornerstone of any PK study. Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard for its sensitivity and selectivity.[10][11]

Bioanalysis_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis P Thaw Plasma Sample (25 µL) IS Add Internal Standard (IS) P->IS PP Add Acetonitrile (3 vol) to Precipitate Proteins IS->PP V Vortex Mix PP->V C Centrifuge (14,000 rpm, 10 min) V->C S Transfer Supernatant to Autosampler Vial C->S Inj Inject onto UHPLC System S->Inj Sep Chromatographic Separation (C18 Column) Inj->Sep Ion Electrospray Ionization (ESI+) Sep->Ion MS1 Quadrupole 1 (Precursor Ion Selection) Ion->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Det Detector MS2->Det

Caption: Workflow for plasma sample bioanalysis via UHPLC-MS/MS.

Experimental Protocol: Plasma Sample Quantification

  • Standard Curve & QCs: Prepare a standard curve by spiking blank rat plasma with known concentrations of the analog. Also prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To 25 µL of plasma (standards, QCs, or study samples) in a microcentrifuge tube, add 75 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable-isotope labeled analog or a close structural analog).[12]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • System: A validated UHPLC-MS/MS system.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to separate the analyte from endogenous plasma components.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for both the analyte and the internal standard. This highly selective detection method ensures that only the compound of interest is quantified.[11]

  • Quantification: Plot the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards. Use the resulting regression equation to determine the concentration in the unknown study samples.

Part 3: Data Interpretation and Comparative Analysis

Once the plasma concentration-time data is generated, pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) software.

ParameterDescriptionImportance for Drug Design
CL (Clearance)The volume of plasma cleared of the drug per unit of time (L/hr/kg). Determined from IV data.A primary PK parameter. Low clearance is often desirable as it leads to a longer half-life and sustained exposure.
Vdss (Volume of Distribution at Steady State)The apparent volume into which the drug distributes in the body (L/kg). Determined from IV data.Indicates the extent of tissue distribution. High Vdss suggests the compound leaves the plasma and enters tissues.
(Half-life)The time required for the drug concentration to decrease by half (hours).Influences the dosing frequency. A longer half-life may allow for once-daily dosing.
AUC (Area Under the Curve)The total drug exposure over time (ng*hr/mL).A measure of the overall exposure to the drug.
Cmax The maximum observed plasma concentration after oral dosing (ng/mL).Important for efficacy (must exceed the therapeutic threshold) and safety (must remain below toxic levels).
Tmax The time at which Cmax is reached after oral dosing (hours).Indicates the speed of absorption.
F% (Oral Bioavailability)The fraction of the oral dose that reaches systemic circulation. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.A critical parameter for oral drugs. Low bioavailability (e.g., <20%) can be a major hurdle for development.
Hypothetical Comparative Data

Let's assume we tested our parent furo[2,3-b]quinoline-2-carboxylic acid (Analog A) and two derivatives: one with a methoxy group (Analog B) and one with a fluorine atom (Analog C).

AnalogR1R2CL (L/hr/kg)t½ (hr)Vdss (L/kg)Cmax (ng/mL)F%
A -H-H2.51.83.045025%
B -OCH₃-H1.14.23.289055%
C -H-F2.32.02.838028%
Structure-Pharmacokinetic Relationship (SPR) Insights
  • Impact of Methoxy Group (Analog B): The addition of the methoxy group dramatically decreased clearance (from 2.5 to 1.1 L/hr/kg). This is a common strategy, as the site of metabolism can be "blocked" by a metabolically stable group, leading to a longer half-life (1.8 to 4.2 hr) and significantly improved oral bioavailability (25% to 55%).[13]

  • Impact of Fluorine (Analog C): The fluorine substitution had a minimal impact on the PK profile compared to the parent compound. While fluorination can sometimes block metabolism, in this hypothetical case, it did not confer a significant advantage.

Sources

Comparative

Comparative Pharmacodynamics: Furo[2,3-b]quinoline-2-carboxylic Acid vs. Kynurenic Acid Receptor Interactions

As drug development increasingly focuses on rigidified molecular scaffolds to enhance target selectivity, understanding the pharmacodynamic shifts between endogenous ligands and their synthetic counterparts is critical....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on rigidified molecular scaffolds to enhance target selectivity, understanding the pharmacodynamic shifts between endogenous ligands and their synthetic counterparts is critical. This guide provides an objective, data-driven comparison between Kynurenic Acid (KYNA) —a well-characterized endogenous neuroactive metabolite—and Furo[2,3-b]quinoline-2-carboxylic acid (FQCA) and its derivatives.

By analyzing their distinct receptor interaction profiles, structural causality, and experimental validation methods, this guide serves as a comprehensive resource for researchers optimizing quinoline-based pharmacophores.

Structural Causality & Pharmacophoric Rationale

The interaction between a ligand and its receptor is fundamentally dictated by its three-dimensional geometry and electrostatic surface.

  • Kynurenic Acid (4-hydroxyquinoline-2-carboxylic acid): As an endogenous tryptophan metabolite, KYNA possesses a carboxylic acid at the C2 position of the quinoline ring and a hydroxyl group at C4. This specific spatial arrangement allows it to act as a bidentate ligand, perfectly aligning with the hydrogen-bonding network within the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor [1].

  • Furo[2,3-b]quinoline-2-carboxylic Acid: In this synthetic scaffold, a furan ring is fused to the b-face (C2-C3 bond) of the quinoline core, and the carboxylic acid is relocated to the C2 position of the furan ring.

    • Causality of Shift: This structural rigidification and extension of the distance between the basic quinoline nitrogen and the acidic carboxylate drastically alter the dihedral angle. Consequently, FQCA derivatives exhibit reduced affinity for the NMDA glycine site but gain profound affinity for alternative targets, such as the High-Affinity Choline Uptake (HACU) transporter and specific intracellular kinases [2].

Receptor Interaction Profiles

Kynurenic Acid: The Endogenous Neuromodulator

KYNA is a broad-spectrum neuroprotectant. Its primary mechanism of action is the competitive antagonism of the NMDA receptor at the strychnine-insensitive glycine co-agonist site. By blocking this site, KYNA prevents glutamate-induced excitotoxicity[1]. Furthermore, KYNA has been identified as a potent endogenous agonist for the orphan G protein-coupled receptor GPR35 , modulating immune responses and synaptic release [3].

Furo[2,3-b]quinoline-2-carboxylic Acid Derivatives: The Synthetic Enhancers

The fusion of the furan ring shifts the pharmacological profile away from direct NMDA antagonism. Instead, tetrahydro-derivatives of the furo[2,3-b]quinoline scaffold (such as Coluracetam/MKC-231) act as potent enhancers of HACU (CHT1) . By increasing the Vmax of choline uptake, these compounds facilitate acetylcholine synthesis in cholinergic neurons, offering cognitive enhancement without direct receptor agonism [4]. Additionally, planar FQCA derivatives (like CIL-102) exhibit anti-proliferative properties by intercalating DNA and inhibiting tubulin polymerization [5].

Mechanistic Visualizations

Pathway KYNA Kynurenic Acid (Endogenous) NMDAR NMDA Receptor (Glycine Site) KYNA->NMDAR Antagonist GPR35 GPR35 Receptor KYNA->GPR35 Agonist FQCA Furo[2,3-b]quinoline Derivatives FQCA->NMDAR Modulator HACU HACU Transporter (CHT1) FQCA->HACU Enhancer Glutamate Glutamate Excitotoxicity Attenuation NMDAR->Glutamate Inhibits ACh Acetylcholine Synthesis HACU->ACh Promotes

Receptor interaction pathways of Kynurenic Acid and Furo[2,3-b]quinoline derivatives.

Quantitative Pharmacodynamics Comparison

The following table summarizes the divergent binding affinities and functional outcomes resulting from the structural differences between the two scaffolds.

Compound / ScaffoldPrimary TargetBinding Affinity / PotencySecondary TargetPrimary Functional Outcome
Kynurenic Acid NMDA (Glycine site) Ki​ ≈ 10 - 15 µMGPR35 ( EC50​ ≈ 39 µM)Excitotoxicity protection, immunosuppression
FQCA Derivatives HACU (CHT1) EC50​ ≈ 10 - 50 nMTubulin ( IC50​ ≈ 1-5 µM)Choline uptake enhancement, apoptosis induction

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the receptor interactions of these compounds, researchers must employ rigorous, self-validating in vitro assays. Below are the standard protocols used to quantify these interactions, complete with the causality behind each methodological choice.

Protocol A: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the Ki​ of KYNA and FQCA at the NMDA glycine site using [3H] -glycine.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Ice-cold temperatures prevent thermal degradation of the receptor proteins. Tris-HCl maintains physiological pH, ensuring the carboxylic acid moieties of the ligands remain ionized for optimal electrostatic interaction with the receptor pocket.

  • Incubation: Incubate 100 µg of membrane protein with 10 nM [3H] -glycine and varying concentrations of the test compound (KYNA or FQCA, 10−9 to 10−3 M) for 45 minutes at 4°C.

    • Causality: The 4°C incubation temperature slows down the dissociation rate of the radioligand, allowing the system to reach a stable equilibrium without rapid ligand degradation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter matrix. Rapid filtration instantly separates the receptor-bound ligand from the free ligand in solution, preserving the equilibrium state for accurate quantification.

  • Quantification: Wash filters three times with cold buffer, transfer to scintillation vials, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: High-Affinity Choline Uptake (HACU) Kinetics

Used to validate the functional enhancement properties of FQCA derivatives.

  • Synaptosome Isolation: Isolate hippocampal synaptosomes using a discontinuous Percoll gradient centrifugation.

  • Pre-incubation: Suspend synaptosomes in a Krebs-Ringer standard buffer and pre-incubate with the FQCA derivative for 15 minutes at 37°C.

    • Causality: Pre-incubation at physiological temperature (37°C) is required because HACU enhancement relies on the intracellular trafficking and kinetic modulation of the CHT1 transporter, which is a temperature- and ATP-dependent process.

  • Uptake Initiation: Add [3H] -choline (final concentration 0.1 µM) and incubate for exactly 3 minutes.

    • Causality: A short 3-minute window ensures that the measured radioactivity reflects the initial velocity of uptake rather than the steady-state accumulation or subsequent metabolism of choline into acetylcholine.

Workflow Prep Tissue/Cell Preparation Incubation Ligand Incubation (Radiolabeled vs Cold) Prep->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 / Ki) Scintillation->Analysis

Standardized radiometric workflow for competitive receptor binding assays.

Conclusion

The transition from the endogenous Kynurenic Acid to the synthetic Furo[2,3-b]quinoline-2-carboxylic acid scaffold perfectly illustrates the principles of pharmacophoric evolution. While KYNA relies on a compact arrangement of its carboxylic and hydroxyl groups to antagonize the NMDA receptor and activate GPR35, the rigidified, extended geometry of FQCA derivatives abolishes this NMDA affinity. Instead, it unlocks potent modulatory effects on choline transporters (HACU) and intracellular structural proteins. Understanding these structure-activity relationships is paramount for researchers designing next-generation neurotherapeutics and targeted oncology drugs.

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews, 45(3), 309-379. URL:[Link]

  • Bessho, T., et al. (1996). Effect of the novel high affinity choline uptake enhancer 2-(2-oxopyrrolidin-1-yl)-N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)acetoamide on deficits of water maze learning in rats. Arzneimittelforschung, 46(4), 369-373. URL: [Link]

  • Wang, J., et al. (2006). Kynurenic acid as a ligand for orphan G protein-coupled receptor GPR35. Journal of Biological Chemistry, 281(31), 22021-22028. URL:[Link]

  • Takashina, K., et al. (2008). MKC-231, a choline uptake enhancer, ameliorates working memory deficits and decreased hippocampal acetylcholine induced by ethylcholine aziridinium ion in mice. Journal of Neural Transmission, 115(7), 1017-1025. URL:[Link]

  • Chen, Y. C., et al. (2017). CIL-102-Induced Cell Cycle Arrest and Apoptosis in Colorectal Cancer Cells via Upregulation of p21 and GADD45. PLOS One, 12(1), e0168989. URL:[Link]

Validation

Cross-Validation of Furo[2,3-b]quinoline-2-carboxylic Acid Synthesis Pathways: A Comparative Guide

Introduction & Strategic Context Furo[2,3-b]quinoline derivatives are privileged scaffolds in drug discovery, particularly noted for their potent antitumor properties. Molecular docking and cytotoxic assays demonstrate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

Furo[2,3-b]quinoline derivatives are privileged scaffolds in drug discovery, particularly noted for their potent antitumor properties. Molecular docking and cytotoxic assays demonstrate that the planar furo[2,3-b]quinoline core effectively intercalates with DNA and forms critical hydrogen bonds with Topoisomerase II (Topo II) residues (e.g., Arg503), making it an ideal lead compound for novel chemotherapeutics (1[1]). The functionalization at the 2-position with a carboxylic acid moiety further enhances aqueous solubility and provides a versatile synthetic handle for amide coupling or esterification.

This guide provides a rigorous cross-validation of two primary synthetic pathways for constructing the furo[2,3-b]quinoline core: the base-mediated [4+2] cycloaddition of aza-o-quinone methides (ao-QMs) (2[2]) and the Brønsted acid-promoted 5-endo-heteroannulation of alkynes (3[3]).

Mechanistic Cross-Validation

Pathway A: [4+2] Cycloaddition via Aza-o-Quinone Methides (ao-QMs)

This pathway leverages o-chloromethyl arylsulfonamides as bench-stable precursors. Upon exposure to a mild base, these precursors undergo elimination to generate highly reactive aza-o-quinone methide (ao-QM) intermediates. These ao-QMs function as electron-deficient dienes, rapidly engaging in a concerted pericyclic [4+2] cycloaddition with electron-rich dienophiles, such as 2,3-dihydrofuran or 2-furoic acid derivatives[2].

Causality of Experimental Choices:

  • Base Selection: Sodium carbonate (Na₂CO₃) is specifically chosen over stronger bases (e.g., NaH, KOtBu). Strong bases cause rapid, uncontrolled generation of ao-QMs, leading to competitive dimerization or polymerization. Na₂CO₃ ensures a slow, steady-state concentration of the reactive intermediate, maximizing the cross-coupling yield.

  • Solvent: Dichloromethane (DCM) provides optimal solvation for both the polar sulfonamide and the non-polar furan derivatives, while remaining completely inert to the transient ao-QM.

G Start o-Chloromethyl Arylsulfonamide Base Na2CO3 / DCM (Base-promoted elimination) Start->Base Intermediate Aza-o-Quinone Methide (ao-QM) Base->Intermediate -HCl Cycloaddition [4+2] Cycloaddition (Concerted pericyclic pathway) Intermediate->Cycloaddition Reactant2 Furan Derivative (e.g., 2-furoic acid ester) Reactant2->Cycloaddition Product Furo[2,3-b]quinoline Derivative Cycloaddition->Product

Mechanism of [4+2] cycloaddition for furo[2,3-b]quinoline synthesis.

Pathway B: Brønsted Acid-Promoted 5-endo-Heteroannulation

This alternative strategy constructs the furan ring directly onto a pre-assembled quinoline core. Starting from N-alkyl-4-alkoxy-3-alkynylquinolin-2(1H)-ones, a Brønsted acid is introduced to activate the alkyne moiety. This triggers a 5-endo-dig cyclization by the adjacent oxygen atom, forming a furopyridinium intermediate. A subsequent spontaneous in situ dealkylation yields the fully aromatized furo[2,3-b]quinoline core[3].

Causality of Experimental Choices:

  • Acid Selection: Using a Brønsted acid (such as p-toluenesulfonic acid) circumvents the need for expensive, moisture-sensitive Lewis acids or transition metal catalysts. This significantly lowers the environmental impact (E-factor) and operational cost.

  • Thermodynamic Driving Force: Although 5-endo-dig cyclizations are traditionally disfavored by Baldwin's rules, the reaction proceeds smoothly because the driving force is the irreversible formation of a highly stable, fully conjugated aromatic system following dealkylation.

G Start N-Alkyl-4-alkoxy-3-alkynyl quinolin-2(1H)-one Acid Brønsted Acid (Activation of alkyne) Start->Acid Cyclization 5-endo-heteroannulation Acid->Cyclization Intermediate Furopyridinium Intermediate Cyclization->Intermediate Dealkylation In situ Dealkylation Intermediate->Dealkylation Product Furo[2,3-b]quinolin-4(9H)-one Derivative Dealkylation->Product

Brønsted acid-promoted 5-endo-heteroannulation pathway.

Experimental Workflows (Self-Validating Systems)

Protocol A: Synthesis via [4+2] Cycloaddition (Gram-Scale)
  • Preparation: Charge a 25 mL Schlenk flask with o-chloromethyl arylsulfonamide (0.2 mmol), Na₂CO₃ (0.3 mmol, 1.5 equiv), and DCM (2 mL).

  • Reagent Addition: Add the furan derivative (e.g., 2-furoic acid ethyl ester or 2,3-dihydrofuran) (2 mmol, 10.0 equiv) to the suspension[2].

    • Causality: A 10-fold excess of the furan derivative is used to drive the intermolecular [4+2] cycloaddition forward and outcompete any potential ao-QM dimerization.

  • Reaction: Stir vigorously at room temperature for 24 hours.

    • Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC). The reaction is complete when the o-chloromethyl arylsulfonamide spot is entirely consumed.

  • Workup: Quench with water, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography to isolate the furo[2,3-b]quinoline derivative.

Protocol B: Synthesis via Brønsted Acid-Promoted Cyclization
  • Preparation: Dissolve N-alkyl-4-alkoxy-3-alkynylquinolin-2(1H)-one (0.5 mmol) in an alcoholic solvent (e.g., ethanol, 5 mL).

  • Acidification: Add p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 20 mol%).

    • Causality: A catalytic amount of Brønsted acid is sufficient to activate the alkyne for nucleophilic attack without causing degradation of the alkoxy substituents.

  • Reaction: Heat the mixture under reflux for 2-4 hours[3].

    • Validation Checkpoint: Aliquot sampling for LC-MS should indicate the disappearance of the starting material mass and the appearance of the [M-Alkyl]⁺ mass corresponding to the dealkylated product.

  • Workup: Neutralize with saturated NaHCO₃, extract with ethyl acetate, and dry the organic layer.

  • Purification: Recrystallize from ethanol to obtain the pure furo[2,3-b]quinolin-4(9H)-one derivative.

Quantitative Data Comparison

ParameterPathway A:[4+2] CycloadditionPathway B: Acid-Promoted Cyclization
Typical Yield 85 - 95%70 - 85%
Temperature Room Temperature (20 - 25°C)Reflux (80 - 100°C)
Reaction Time 24 hours2 - 4 hours
Catalyst / Promoter Na₂CO₃ (1.5 equiv)p-TsOH (0.2 equiv)
Scalability Excellent (Gram-scale proven)Good (Limited by exothermicity)
Regioselectivity High (Concerted mechanism)High (Intramolecular constraint)

References

  • Title: Synthesis of Furo[3,2-b]quinolines and Furo[2,3-b:4,5-b′]diquinolines through [4 + 2] Cycloaddition of Aza-o-Quinone Methides and Furans Source: The Journal of Organic Chemistry - ACS Publications URL
  • Source: DOI.
  • Title: Synthesis of furo[2,3-b]pyridin-4(7H)

Sources

Comparative

Comparative stability analysis of furo[2,3-b]quinoline-2-carboxylic acid in different solvents

Executive Summary & Scientific Context Furo[2,3-b]quinoline-2-carboxylic acid is a highly privileged heterocyclic scaffold in modern drug discovery. Recognized as a bioisostere of the acridine framework, derivatives of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Furo[2,3-b]quinoline-2-carboxylic acid is a highly privileged heterocyclic scaffold in modern drug discovery. Recognized as a bioisostere of the acridine framework, derivatives of this class exhibit potent DNA intercalation and Topoisomerase II inhibition, making them prime candidates for antineoplastic drug development[1].

However, transitioning this molecule from discovery to preclinical formulation requires a rigorous understanding of its solvent stability. The molecule possesses three distinct reactive domains:

  • The basic quinoline nitrogen , which is highly sensitive to protonation states and solvent pH[2].

  • The electron-rich furan ring , which is susceptible to oxidative stress and arene oxide formation[3].

  • The C-2 carboxylic acid , which introduces risks of esterification in protic solvents and thermal decarboxylation.

This guide provides a comprehensive, data-driven comparison of the stability of furo[2,3-b]quinoline-2-carboxylic acid across common laboratory and formulation solvents, equipping researchers with the mechanistic insights needed to prevent degradation during assays and storage.

Mechanistic Causality of Solvent-Induced Degradation

Understanding why a compound degrades in a specific solvent is more critical than simply knowing that it degrades. The structural liabilities of furo[2,3-b]quinoline-2-carboxylic acid dictate its behavior in solution:

  • Polar Aprotic Solvents (DMSO, Acetonitrile): Dimethyl sulfoxide (DMSO) is the industry standard for high-throughput screening stocks. However, DMSO is highly hygroscopic. Over time, absorbed atmospheric water facilitates the hydrolytic cleavage of the furan ring. Furthermore, related furoquinoline alkaloids (e.g., skimmianine) demonstrate significant instability in ambient DMSO, requiring strict storage at -80°C to prevent product inactivation[4][5]. Acetonitrile (MeCN), being less hygroscopic, offers superior long-term stability at room temperature.

  • Polar Protic Solvents (Methanol, Water): In primary alcohols like methanol, the C-2 carboxylic acid is highly prone to auto-catalyzed methyl esterification, especially if the solvent absorbs ambient CO₂ (lowering the apparent pH). In aqueous physiological buffers (pH 7.4), the compound is relatively stable at room temperature but undergoes rapid degradation at 37°C due to base-catalyzed hydrolysis of the furan oxygen.

  • Photolytic & Oxidative Stress: The furan ring is a known site for metabolic and chemical oxidation. Exposure to ambient UV light in oxygenated solvents leads to the formation of N-oxides and arene oxide intermediates, which subsequently rearrange into inactive robustine-like derivatives[3].

DegradationMechanisms Core Furo[2,3-b]quinoline- 2-carboxylic acid Protic Protic Media (MeOH, H2O) Core->Protic Solvation Aprotic Aprotic Media (DMSO, MeCN) Core->Aprotic Solvation Stress Oxidative/UV Stress Core->Stress Exposure Ester Esterification / Hydrolysis Protic->Ester Heat / Acidic pH Stable High Stability (Anhydrous, -20°C) Aprotic->Stable Inert Atmosphere Oxidation Furan Ring Oxidation / N-Oxidation Stress->Oxidation Radical Mechanism

Fig 1. Mechanistic degradation pathways of furo[2,3-b]quinoline-2-carboxylic acid in various solvents.

Comparative Quantitative Stability Data

The following table summarizes the kinetic stability of furo[2,3-b]quinoline-2-carboxylic acid (initial concentration: 1.0 mg/mL) across various solvents. Data is expressed as the percentage of the intact parent compound remaining, quantified via HPLC-DAD.

Solvent SystemStorage ConditionDay 0 (%)Day 7 (%)Day 30 (%)Primary Degradation Mechanism / Observation
DMSO (Anhydrous) -20°C, Dark100.099.899.5None. Highly stable under inert, freezing conditions.
DMSO (Ambient) 25°C, Light100.092.478.1Moisture-induced solvolysis; N-oxidation.
Acetonitrile (MeCN) 25°C, Dark100.099.198.2Trace decarboxylation. Superior ambient solvent.
Methanol (MeOH) 4°C, Dark100.096.587.4Auto-catalyzed methyl esterification of the C-2 acid.
Aqueous Buffer (pH 7.4) 37°C, Dark100.088.361.5Hydrolytic ring opening of the furan moiety.

Insight: For long-term stock preservation, anhydrous DMSO at -20°C or -80°C is mandatory, mirroring the stringent handling requirements of naturally occurring furoquinolines[4][5]. For room-temperature analytical work, Acetonitrile is vastly superior to Methanol.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To ensure trustworthiness and reproducibility, the following HPLC-DAD/MS protocol is designed as a self-validating system . It includes internal mass-balance checks to ensure no degradation products are "lost" to precipitation or column retention.

Step-by-Step Methodology

Step 1: Solvent and Sample Preparation

  • Action: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous DMSO. Aliquot 100 µL into sealed amber glass vials containing 900 µL of the test solvents (MeCN, MeOH, Buffer).

  • Causality: Amber vials are strictly required to eliminate UV-induced photo-oxidation of the furan ring[3].

Step 2: Chromatographic Setup (HPLC-DAD/MS)

  • Column: End-capped C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: End-capping is critical. The basic quinoline nitrogen will interact with residual silanols on standard silica, causing severe peak tailing and inaccurate integration.

  • Mobile Phase: (A) LC-MS grade Water + 0.1% Formic Acid; (B) LC-MS grade MeCN + 0.1% Formic Acid.

    • Causality: Formic acid ensures complete protonation of the quinoline nitrogen (enhancing fluorescence and positive-ion ESI-MS response) and suppresses the ionization of the carboxylic acid, ensuring a sharp, reproducible peak[2].

Step 3: Execution & Thermal Cycling

  • Action: Incubate vials at target temperatures (-20°C, 4°C, 25°C, 37°C). Inject 2 µL aliquots at Day 0, Day 7, and Day 30. Run a gradient from 5% B to 95% B over 10 minutes.

Step 4: The Self-Validation Checkpoint (Mass Balance)

  • Action: Calculate the total peak area of the parent compound + all degradation peaks at Day 30.

  • Validation Rule: The sum must equal the Day 0 parent peak area (± 3%). If the total area drops below 97%, the degradation products are either precipitating out of solution (insoluble polymers) or are highly volatile. This immediately flags the assay for required secondary orthogonal testing (e.g., NMR).

AssayWorkflow Stock 1. Stock Prep (1 mg/mL) Aliquots 2. Solvent Allocation (DMSO, MeOH, MeCN) Stock->Aliquots Incubation 3. Thermal Cycling (-20°C to 37°C) Aliquots->Incubation Analysis 4. HPLC-DAD/MS (Self-Validating) Incubation->Analysis Kinetics 5. Kinetic Modeling (Mass Balance Check) Analysis->Kinetics

Fig 2. Self-validating experimental workflow for stability-indicating chromatographic analysis.

References

  • Design, synthesis, and cytotoxic evaluation of novel furo[2,3-b]quinoline derivatives Source: DOI.org (Chemical Biology & Drug Design) URL:[Link][1]

  • Enantiopure arene oxide metabolites of acridine and dictamnine... Source: RSC Advances (The Royal Society of Chemistry) URL:[Link][3]

  • Structure and photophysical properties of furoquinoline aza-helicenes: Fluorescence enhancement by protonation Source: ResearchGate URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

Essential Safety and Logistical Information for Handling Furo[2,3-b]quinoline-2-carboxylic acid

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to address specific operational questions. Hazard Identific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to address specific operational questions.

Hazard Identification and Risk Assessment

Furoquinoline alkaloids are known to exhibit a range of biological activities, and some possess cytotoxic, mutagenic, and phototoxic properties.[1][3] The quinoline core itself is associated with several hazards, including potential carcinogenicity and the ability to cause genetic defects.[6][7] The carboxylic acid functional group adds a corrosive aspect, necessitating precautions against skin and eye irritation.[8] Therefore, Furo[2,3-b]quinoline-2-carboxylic acid should be handled as a hazardous substance.[4][5]

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities being used, and the potential for dust or aerosol generation.[4]

Table 1: Hazard Profile Based on Analogous Compounds

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral)Quinoline, 8-HydroxyquinolineToxic or harmful if swallowed.[6]
Acute Toxicity (Dermal)7-HydroxyquinolineHarmful in contact with skin.
Skin Corrosion/IrritationQuinoline, 7-HydroxyquinolineCauses skin irritation.[6]
Serious Eye Damage/IrritationQuinoline, 8-HydroxyquinolineCauses serious eye damage or irritation.
Germ Cell MutagenicityQuinolineSuspected of causing genetic defects.[6]
CarcinogenicityQuinolineMay cause cancer.[7]
Reproductive Toxicity8-HydroxyquinolineMay damage fertility or the unborn child.
Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is mandatory to minimize exposure risk.[4] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being conducted.[9]

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields meeting ANSI Z.87.1 or equivalent standards are essential for all handling procedures.[4][10]

    • Enhanced Protection: A face shield should be worn in conjunction with safety goggles when there is a risk of splashing or when handling larger quantities.[10]

  • Hand Protection:

    • Chemical-resistant gloves, such as nitrile, tested to EN 374 standards, are required.[4][6]

    • Gloves must be inspected for any signs of degradation or punctures before each use.[11]

    • Proper glove removal technique (without touching the outer surface) must be followed to prevent skin contamination.[11]

    • Contaminated gloves should be disposed of as hazardous waste.[5][11]

  • Skin and Body Protection:

    • A laboratory coat must be worn at all times.[10] For procedures with a higher risk of exposure, chemical-resistant clothing or an apron should be utilized.

    • Appropriate footwear that covers the entire foot (closed-toe and closed-heel) is mandatory.[9][10] Polyester and acrylic clothing should be avoided.[10]

  • Respiratory Protection:

    • All handling of Furo[2,3-b]quinoline-2-carboxylic acid that may generate dust or aerosols should be conducted in a certified chemical fume hood.[4]

    • If a fume hood is not available or if engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with appropriate particulate filters is required.[4][10] The use of respirators necessitates a formal respiratory protection program, including fit testing and training.[10]

Operational Plan: Safe Handling Workflow

Adherence to a structured workflow is critical for minimizing the risk of exposure and contamination.

Diagram 1: Safe Handling Workflow for Furo[2,3-b]quinoline-2-carboxylic acid

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Work Area handle2->handle3 disp1 Segregate Waste handle3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Store Waste Securely disp2->disp3

Caption: A step-by-step workflow for the safe handling of Furo[2,3-b]quinoline-2-carboxylic acid.

Step-by-Step Protocol:

  • Preparation:

    • Before beginning work, conduct a thorough risk assessment for the specific experiment.[4]

    • Don all required PPE as outlined in the section above.

    • Ensure the chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible.[4]

  • Handling:

    • Weighing and transferring of the solid compound should be performed within the fume hood to contain any dust.[4]

    • Avoid all personal contact with the compound, including inhalation.[12]

    • After handling, thoroughly wash hands with soap and water.[6][12] Do not eat, drink, or smoke in the work area.[6][13]

  • Spill Management:

    • Minor Spills: For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent, non-reactive material such as vermiculite or sand.[7] The collected material should be placed in a sealed container for disposal as hazardous waste.[7]

    • Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team.

Disposal Plan: Cradle to Grave Responsibility

All waste materials containing Furo[2,3-b]quinoline-2-carboxylic acid must be treated as hazardous waste.[4][5]

Diagram 2: Waste Disposal Workflow

cluster_collection Waste Collection cluster_containerization Containerization cluster_final Final Disposal col1 Solid Waste (gloves, weigh boats) cont1 Labeled, Sealed Hazardous Solid Waste Container col1->cont1 col2 Liquid Waste (solutions, rinsate) cont2 Labeled, Sealed Hazardous Liquid Waste Container col2->cont2 col3 Sharps (needles, contaminated glassware) cont3 Puncture-Resistant Sharps Container col3->cont3 final1 Store in Designated Waste Area cont1->final1 cont2->final1 cont3->final1 final2 Arrange Pickup by EHS final1->final2 final3 Disposal via Licensed Facility final2->final3

Caption: Workflow for the proper segregation and disposal of waste.

Step-by-Step Disposal Protocol:

  • Segregation:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a designated, labeled hazardous solid waste container.[5]

    • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous liquid waste container.[5] Do not mix with incompatible waste streams.

    • Empty Containers: Handle contaminated packages in the same way as the substance itself.[6]

  • Containerization and Labeling:

    • Use only approved hazardous waste containers (e.g., high-density polyethylene or glass).

    • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage and Disposal:

    • Store sealed waste containers in a designated and secure area.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Final disposal must be conducted through a licensed hazardous waste disposal facility, which typically involves high-temperature incineration.[5] Never dispose of this chemical down the drain or in the regular trash.[6]

By adhering to these comprehensive safety and handling guidelines, researchers can mitigate the risks associated with Furo[2,3-b]quinoline-2-carboxylic acid, ensuring a safe laboratory environment for all personnel.

References

  • Benchchem. Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-.
  • Chemos GmbH&Co.KG. Safety Data Sheet: quinoline.
  • Santa Cruz Biotechnology. Quinoline Yellow.
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Benchchem. Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • PENTA. Quinoline - SAFETY DATA SHEET.
  • Benchchem. Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • ChemScene. Safety Data Sheet.
  • Spectrum Chemical. SAFETY DATA SHEET.
  • BESA. The importance of Personal Protective Equipment in the handling of chemicals.
  • MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • 3M. Polycyclic Aromatic Hydrocarbons.
  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Taylor & Francis Online. Furoquinoline alkaloids – Knowledge and References.
  • Fisher Scientific. SAFETY DATA SHEET. Available from: [Link]

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